Flumecinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVASNQYQOZHAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866560 | |
| Record name | alpha-Ethyl-3-(trifluoromethyl)benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56430-99-0, 107317-30-6, 107317-31-7 | |
| Record name | α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56430-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumecinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumecinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumecinol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ethyl-3-(trifluoromethyl)benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flumecinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMECINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB0YA8LDOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUMECINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMZ2L5L8WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUMECINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK2338NBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flumecinol: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol), a notable liver microsomal drug-metabolizing enzyme inducer, has demonstrated clinical efficacy in the management of pruritus associated with cholestasis. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological action of this compound. Detailed experimental protocols for its synthesis and clinical evaluation are presented, alongside a quantitative analysis of its therapeutic effects. Furthermore, the underlying signaling pathways responsible for its enzyme-inducing properties are elucidated through diagrammatic representations. This whitepaper serves as a critical resource for researchers and professionals engaged in drug discovery and development, offering in-depth insights into the chemical and biological profile of this compound.
Discovery and Development
This compound, also known as Zixoryn and RGH-3332, was developed by the Hungarian pharmaceutical company Gedeon Richter Ltd. While the precise timeline of its initial discovery is not extensively documented in readily available literature, research published in the late 1980s confirms its investigation by scientists at Gedeon Richter.[1] The primary focus of its development was its potent ability to induce liver microsomal enzymes, a property that underpins its therapeutic applications.
The rationale for developing this compound stemmed from the understanding that inducing specific cytochrome P450 (CYP450) enzymes could enhance the metabolism and clearance of endogenous substances that accumulate in certain pathological conditions, such as the bile acids and other pruritogens in cholestatic liver disease. This targeted enzyme induction offered a novel therapeutic strategy for alleviating symptoms like pruritus.
Chemical Synthesis
The synthesis of this compound is achieved through a Grignard reaction, a well-established method in organic chemistry for the formation of carbon-carbon bonds. The process involves the reaction of a Grignard reagent, prepared from 3-trifluoromethyl-bromobenzene, with propiophenone.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propiophenone
-
Magnesium turnings
-
3-Trifluoromethyl-bromobenzene
-
Dry ether
-
10% aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A Grignard solution is prepared by reacting 13.6 g of magnesium turnings with 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether. The solution is cooled to -10°C.
-
A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the cooled Grignard solution.
-
The reaction mixture is stirred at 0°C for 30 minutes, followed by refluxing for 1 hour.
-
After cooling the mixture to 0°C, the Grignard complex is decomposed by the addition of a 10% aqueous ammonium chloride solution.
-
The ethereal phase is separated, washed until neutral, and subsequently dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting residual oil is subjected to fractional distillation under vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol (this compound).
Yield: 57.3 g Boiling Point: 106°-108° C at 0.03 mmHg
This synthetic route is detailed in U.S. Patent US04094908.
Mechanism of Action: Enzyme Induction
This compound functions as an inducer of hepatic drug-metabolizing enzymes, primarily the cytochrome P450 superfamily.[2] This induction is a receptor-mediated process involving the activation of nuclear receptors, predominantly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors act as xenobiotic sensors that, upon activation, regulate the transcription of genes encoding Phase I and Phase II metabolizing enzymes and drug transporters.
The general signaling pathway for xenobiotic-mediated enzyme induction is as follows:
Caption: Generalized signaling pathway of xenobiotic-induced enzyme induction via PXR and CAR.
Upon entering the hepatocyte, this compound can directly bind to and activate PXR, causing the dissociation of chaperone proteins like HSP90. It can also indirectly activate CAR through signaling cascades. The activated receptors translocate to the nucleus and form heterodimers with the Retinoid X Receptor (RXR). These heterodimers then bind to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This binding enhances the transcription of genes encoding for various metabolic enzymes, most notably CYP450s, leading to an overall increase in the metabolic capacity of the liver.
Clinical Efficacy in Pruritus
The primary clinical application of this compound has been in the management of pruritus associated with cholestatic liver diseases, such as primary biliary cirrhosis (PBC). The rationale is that by inducing hepatic enzymes, this compound enhances the metabolism and elimination of accumulated pruritogenic substances.
Clinical Trial Data
A randomized, double-blind, placebo-controlled study investigated the efficacy of this compound in patients with PBC. The key findings are summarized below:
| Parameter | This compound (300 mg/day) | Placebo | p-value |
| Number of Patients | 10 | 9 | |
| Subjective Improvement in Pruritus | 7 out of 10 | 1 out of 9 | 0.02 |
| Median Fall in VAS Pruritus Score (mm) | 19.8 | - | - |
| 95% Confidence Interval for VAS fall | 3.3 to 40.7 | - | - |
Data extracted from a study on this compound for pruritus in primary biliary cirrhosis.[3]
Experimental Protocol: Clinical Trial for Pruritus in PBC
Study Design: Randomized, double-blind, placebo-controlled trial.
Patient Population: 19 patients with primary biliary cirrhosis and pruritus.
Treatment Arms:
-
This compound Group (n=10): Received 300 mg of this compound orally per day for 3 weeks.
-
Placebo Group (n=9): Received an identical-looking placebo orally per day for 3 weeks.
Assessment:
-
Primary Endpoint: Change in pruritus severity, measured daily by the patient on a 100 mm Visual Analogue Scale (VAS), where 0 represented no itch and 100 represented severe, intolerable itch.
-
Secondary Endpoint: Subjective assessment of improvement in pruritus.
-
Safety Monitoring: Liver function tests, antipyrine clearance, and serum total bile acids were monitored.
Statistical Analysis: The significance of the difference in subjective improvement was determined using Fisher's exact test. The median difference in the fall of VAS scores between the groups was also calculated with a 95% confidence interval.
The results of this study demonstrated that a daily dose of 300 mg of this compound significantly ameliorated pruritus in patients with primary biliary cirrhosis without causing significant side effects.[3]
Pharmacokinetics and Metabolism
Studies on the metabolism of this compound in humans have shown that after a single oral dose, the majority of the drug is excreted in the urine (approximately 78.8%) and a smaller portion in the feces (approximately 12.0%) over 120 hours. Unchanged this compound is not found in the urine, indicating extensive metabolism. The primary metabolic pathway is hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids.[1]
Conclusion
This compound stands as a significant example of a therapeutic agent developed to leverage the mechanism of enzyme induction for clinical benefit. Its well-defined synthesis and clear, receptor-mediated mechanism of action provide a solid foundation for its use in treating conditions characterized by the accumulation of metabolic byproducts. The clinical data supporting its efficacy in alleviating cholestatic pruritus are compelling. This technical whitepaper provides a detailed and comprehensive resource for understanding the discovery, synthesis, and pharmacological profile of this compound, which may inform future research and development in related therapeutic areas.
References
- 1. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of drug-metabolizing enzymes: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of pruritus associated with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumecinol's Mechanism of Action in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol), also known as Zixoryn, is a compound recognized for its role as a hepatic enzyme inducer.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in liver cells. The primary mechanism involves the activation of nuclear receptors, which subsequently modulates the expression of genes encoding for drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. This guide outlines the signaling pathways, provides detailed experimental protocols for characterization, and presents a framework for quantitative analysis of this compound's effects.
Core Mechanism of Action: Nuclear Receptor Activation
The induction of hepatic enzymes by xenobiotics like this compound is predominantly mediated by the activation of specific nuclear receptors that act as sensors for foreign compounds. The two key nuclear receptors implicated in this process within hepatocytes are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) .[2][3][4]
Upon entering a hepatocyte, this compound is believed to bind to and activate PXR and/or CAR. This activation event initiates a cascade of molecular events leading to increased transcription of target genes.
Signaling Pathway of this compound-Induced Enzyme Induction
The generalized signaling cascade for this compound-mediated induction of cytochrome P450 enzymes is as follows:
-
Cellular Entry: this compound, being a lipophilic molecule, passively diffuses across the hepatocyte cell membrane into the cytoplasm.
-
Nuclear Receptor Activation: In the cytoplasm, this compound can bind to PXR and/or CAR.
-
PXR Activation: PXR is typically complexed with chaperone proteins in the cytoplasm. Ligand binding by this compound induces a conformational change, leading to the dissociation of these chaperones.
-
CAR Activation: CAR can be activated through both direct ligand binding and indirect mechanisms. This compound may act as a direct ligand or trigger signaling pathways that lead to CAR dephosphorylation and subsequent activation.
-
-
Nuclear Translocation: The activated this compound-receptor complex translocates from the cytoplasm into the nucleus.
-
Heterodimerization: Inside the nucleus, the activated receptor (PXR or CAR) forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This heterodimeric complex then binds to specific DNA sequences known as response elements located in the promoter regions of target genes. For PXR, these are often referred to as PXR response elements (PXREs), while for CAR, they are known as phenobarbital-responsive elements (PBREs).
-
Gene Transcription: The binding of the receptor-RXR complex to the DNA recruits co-activator proteins, which in turn enhances the transcription of target genes, leading to an increased synthesis of messenger RNA (mRNA).
-
Protein Synthesis: The mRNA is translated into new enzyme proteins, such as CYP3A4 (a primary target of PXR) and CYP2B6 (a primary target of CAR), resulting in an overall increase in the metabolic capacity of the liver cell.
The following diagram illustrates this signaling pathway:
Quantitative Data Summary
Table 1: this compound Nuclear Receptor Activation
| Parameter | PXR | CAR |
| EC50 (µM) | Data to be determined | Data to be determined |
| Maximal Activation (Fold Change) | Data to be determined | Data to be determined |
| Binding Affinity (Kd, µM) | Data to be determined | Data to be determined |
Table 2: this compound-Mediated Induction of Cytochrome P450 Enzymes in Primary Human Hepatocytes
| This compound Concentration (µM) | CYP3A4 mRNA (Fold Induction) | CYP3A4 Activity (Fold Induction) | CYP2B6 mRNA (Fold Induction) | CYP2B6 Activity (Fold Induction) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| [Concentration 1] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| [Concentration 2] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| [Concentration 3] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate and quantify the mechanism of action of this compound in liver cells.
Protocol 1: PXR and CAR Activation Assays (Reporter Gene Assay)
This protocol is designed to quantify the activation of PXR and CAR by this compound in a cell-based reporter gene assay.
Experimental Workflow:
Methodology:
-
Cell Culture:
-
Culture HepG2 cells (or another suitable human liver cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Seed HepG2 cells into 96-well plates at a density of 1 x 104 cells per well.
-
After 24 hours, transfect the cells using a suitable transfection reagent (e.g., Lipofectamine). The transfection mixture should contain:
-
An expression vector for human PXR or CAR.
-
A reporter plasmid containing a luciferase gene under the control of a PXR/CAR-responsive promoter (e.g., the promoter region of CYP3A4).
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., Rifampicin for PXR, CITCO for CAR).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the compounds, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: CYP450 mRNA Induction in Primary Human Hepatocytes
This protocol details the measurement of CYP3A4 and CYP2B6 mRNA induction by this compound in primary human hepatocytes using quantitative real-time PCR (qPCR).
Experimental Workflow:
Methodology:
-
Hepatocyte Culture:
-
Thaw cryopreserved primary human hepatocytes and plate them on collagen-coated plates in hepatocyte culture medium.
-
Allow the cells to form a confluent monolayer over 24-48 hours.
-
-
Compound Treatment:
-
Treat the hepatocytes with various concentrations of this compound.
-
Include a vehicle control and positive controls (Rifampicin for CYP3A4, Phenobarbital for CYP2B6).
-
Incubate for 48-72 hours, replacing the medium with freshly prepared compound-containing medium every 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for CYP3A4, CYP2B6, and a reference housekeeping gene (e.g., GAPDH or ACTB).
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the fold change in mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Protocol 3: PXR/CAR Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the translocation of PXR and CAR from the cytoplasm to the nucleus upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed primary human hepatocytes or HepG2 cells on collagen-coated glass coverslips in a multi-well plate.
-
Treat the cells with this compound, a vehicle control, and positive controls for a specified period (e.g., 1-4 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with primary antibodies specific for PXR or CAR.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).
-
Conclusion
The primary mechanism of action of this compound in liver cells is the induction of cytochrome P450 enzymes through the activation of the nuclear receptors PXR and CAR. This guide provides a comprehensive overview of the underlying signaling pathways and detailed experimental protocols for the thorough characterization of this compound's effects. The generation of quantitative data using these methodologies will enable a more complete understanding of its pharmacological profile and its potential for drug-drug interactions, which is critical for both research and drug development applications.
References
- 1. m-Trifluoromethyl-alpha-ethylbenzhydrol: a new enzyme inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Early Pharmacological Studies of Flumecinol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early pharmacological studies of Flumecinol (also known under the trade name Zixoryn and developmental code RGH-3332). The focus is on its core mechanism as a hepatic enzyme inducer and its initial pharmacokinetic and metabolic profiles.
Core Pharmacological Action: Hepatic Enzyme Induction
Early research identified this compound as a potent inducer of hepatic microsomal enzymes, specifically the cytochrome P-450 (CYP450) monooxygenase system.[1][2] This enzyme system is crucial for the metabolism of a wide range of endogenous and exogenous compounds.[3][4] The induction of these enzymes can lead to altered pharmacokinetics of co-administered drugs and changes in the metabolism of endogenous substances like steroids.[3][5]
Effects on Cytochrome P-450 and Testosterone Hydroxylation
In preclinical studies using male rats, this compound demonstrated a significant effect on the liver's cytochrome P-450 system. Administration of the drug led to an increase in the total content of liver cytochrome P-450 in both immature and adult rats.[1]
The primary impact observed was on the regio- and stereo-specific hydroxylation of testosterone. In 35-day-old rats, this compound specifically induced 16α-hydroxylation.[1] In older, 60-day-old rats, a slight increase in 2α-hydroxylation was also noted.[1] Interestingly, total testosterone oxidation activity did not increase in the older rats and showed a slight decrease in the younger, treated rats.[1]
Pharmacokinetic Profile
Early pharmacokinetic studies were conducted in both canines and humans, revealing species-specific differences in its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Pharmacokinetic Data
| Parameter | Dog | Human | Reference |
| Dose | 40 mg/kg (oral) | 100 mg single dose (oral) | [6] |
| Time to Peak Plasma Concentration (Tmax) | 5.3 hours | 2.1 hours | [6] |
| Elimination Half-life (t1/2) | 38.95 hours | 17.16 hours | [6] |
| Clearance | 53.2 L/hour | 94.0 L/hour | [6] |
Metabolism in Humans
Studies in human volunteers using 14C-labeled this compound provided a clear picture of its metabolic fate. Following a single 100 mg oral dose, the majority of the radioactivity (78.8 ± 6.0%) was excreted in the urine within 120 hours, with a smaller portion (12.0 ± 5.3%) found in the feces.[7]
Key metabolic pathways include:
-
No unchanged drug was excreted in the urine. [7]
-
A small amount of unchanged this compound was present in the feces, both unconjugated (1.2% of the dose) and as glucuronic and sulphuric acid conjugates (10.8% of the dose).[7]
-
All urinary metabolites were found to be conjugated with either glucuronic and/or sulphuric acids.[7]
-
The primary metabolic transformation is the hydroxylation of the alkyl side chain and/or the phenyl group , followed by conjugation.[7]
-
Importantly, the trifluoromethyl (CF3) group and the core structure of the molecule remain intact during metabolism.[7]
Human Tolerance and Dosing
Clinical studies in healthy volunteers were conducted to determine the optimal dosage for enzyme induction and to assess its safety profile. Various single doses (25 mg to 800 mg) and multiple-dose regimens were evaluated.[8]
The intensity of enzyme induction was assessed by monitoring:
-
Antipyrine metabolic clearance
-
D-glucaric acid excretion
-
Menthol loading
-
Total serum bilirubin[8]
Based on these studies, a single oral dose of 600 mg administered at 7-day intervals was recommended for inducing both phase I and phase II metabolic reactions.[8] The inductive effect was observed to begin within 24 hours, peak between 48 and 96 hours, and cease between 216 and 408 hours.[8]
Experimental Protocols
Pharmacokinetic Studies in Humans and Dogs
-
Subjects: Four beagle dogs and six healthy human volunteers.
-
Dosing: Dogs received a 40 mg/kg oral dose, while humans received a single 100 mg oral dose.
-
Sample Collection: Blood samples were collected at various time points.
-
Analytical Method: this compound was extracted from plasma using diethyl ether and quantified by gas-liquid chromatography with a flame ionization detector (FID).
-
Data Analysis: Pharmacokinetic parameters were determined by computer evaluation of the plasma concentration-time curves.[6]
Testosterone Hydroxylation Assay in Rats
-
Subjects: Male rats of different ages (35 and 60 days old).
-
Treatment: Administration of this compound.
-
Sample Preparation: Preparation of liver microsomes from treated and untreated rats.
-
Assay: Incubation of liver microsomes with testosterone.
-
Analysis: Separation and quantification of testosterone metabolites using high-pressure liquid chromatography (HPLC) to determine the activity of specific hydroxylases.[1]
Visualizations
Caption: this compound's mechanism of hepatic enzyme induction.
Caption: Workflow for early pharmacokinetic studies of this compound.
References
- 1. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. focusontoxpath.com [focusontoxpath.com]
- 4. longdom.org [longdom.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacokinetic studies of this compound in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human tolerance of this compound (Zixoryn, RGH-3332), its regime and dosage in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumecinol structural formula and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumecinol (also known as Zixoryn®) is a synthetic compound recognized for its potent induction of hepatic cytochrome P-450 (CYP450) monooxygenases. This technical guide provides an in-depth overview of this compound, encompassing its structural formula, physicochemical properties, metabolic fate, and the molecular pathways it influences. Detailed experimental protocols for its synthesis and analysis of its metabolism are provided. The document aims to serve as a comprehensive resource for researchers and professionals engaged in drug development and metabolism studies.
Chemical and Physical Properties
This compound, with the IUPAC name 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol, is a tertiary alcohol. Its chemical structure is characterized by a central carbon atom bonded to a phenyl group, a 3-(trifluoromethyl)phenyl group, an ethyl group, and a hydroxyl group.
Structural Formula:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₃O | [1][2][3] |
| Molecular Weight | 280.28 g/mol | [1][4] |
| IUPAC Name | 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | [5] |
| Synonyms | Zixoryn, Zyxorin, Flumacinol, RGH-3332 | [1] |
| CAS Number | 56430-99-0 | [5] |
| InChI Key | DVASNQYQOZHAJN-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC(O)(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F | [2] |
| Boiling Point | 106-108 °C at 0.03 mmHg | [6] |
| XLogP3 | 4.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 (Oxygen atom) | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 20.2 Ų |
Pharmacology and Mechanism of Action
This compound is a well-documented inducer of the hepatic microsomal drug-metabolizing enzyme system.[4] Specifically, it upregulates the expression of cytochrome P-450 monooxygenases.[4] This induction of CYP450 enzymes can alter the metabolism of co-administered drugs and endogenous compounds.
Cytochrome P-450 Induction Signaling Pathway
The induction of cytochrome P-450 enzymes by xenobiotics like this compound is primarily mediated by the activation of nuclear receptors, which act as ligand-activated transcription factors. The key receptors involved in this process are the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding in the cytoplasm, these receptors translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of CYP450 genes, thereby initiating their transcription.
Metabolism
The metabolism of this compound has been studied in humans, with the primary routes of biotransformation being hydroxylation and subsequent conjugation.
Metabolic Pathway
Following oral administration, this compound undergoes extensive metabolism. The major metabolic pathway involves the hydroxylation of either the alkyl side chain or one of the phenyl groups. These hydroxylated metabolites are then conjugated with glucuronic acid or sulfuric acid to form more water-soluble compounds that can be readily excreted. Unchanged this compound is not found in the urine.[5][7]
Excretion
In a study with radiolabeled this compound in human volunteers, approximately 78.8% of the administered dose was excreted in the urine and 12.0% in the feces over 120 hours.[7] The urinary metabolites were exclusively conjugates of glucuronic and/or sulfuric acids.[5][7]
Table 2: Excretion of this compound and its Metabolites in Humans
| Excretion Route | Percentage of Dose (Mean ± SD) | Form | Reference |
| Urine | 78.8 ± 6.0% | Conjugated Metabolites | [7] |
| Feces | 12.0 ± 5.3% | Unchanged (1.2%), Conjugated Metabolites (10.8%) | [7] |
Experimental Protocols
Synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol (this compound)
Materials:
-
Magnesium turnings
-
3-Trifluoromethyl-bromobenzene
-
Dry ether
-
Propiophenone
-
10% aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A Grignard solution is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether.[6]
-
A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the Grignard solution at -10 °C.[6]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.[6]
-
After cooling to 0 °C, the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution.[6]
-
The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.[6]
-
The solvent is evaporated, and the remaining oil is purified by fractional distillation under vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol.[6]
Human Metabolism Study
Study Design:
-
A single oral dose of 100 mg of ¹⁴C-labeled this compound was administered to volunteers.[7]
Sample Collection:
-
Urine and feces were collected over a period of 120 hours.[7]
Analytical Methods:
-
Radioactivity Measurement: Total radioactivity in urine and feces was quantified to determine the extent of excretion.[7]
-
Metabolite Profiling:
-
Chromatographic techniques (e.g., Thin Layer Chromatography, Gas Chromatography) were used to separate metabolites.[7]
-
Enzymatic hydrolysis with β-glucuronidase and arylsulfatase was performed to identify conjugated metabolites.[7]
-
Mass Spectrometry and Infrared Spectrophotometry were employed for the structural elucidation of the metabolites.[7]
-
Clinical Applications and Considerations
This compound has been investigated for its clinical utility in conditions where the induction of hepatic enzymes may be beneficial. For instance, it has been studied for the treatment of pruritus (itching) associated with primary biliary cirrhosis. In a clinical trial, short-term treatment with 300 mg of this compound daily significantly ameliorated pruritus in these patients.
Conclusion
This compound is a potent inducer of hepatic cytochrome P-450 enzymes with a well-characterized metabolic profile in humans. Its synthesis is achievable through a standard Grignard reaction. The primary metabolic pathways involve hydroxylation and conjugation, leading to the excretion of water-soluble metabolites. The ability of this compound to induce drug-metabolizing enzymes warrants consideration for potential drug-drug interactions but also opens avenues for therapeutic applications in specific clinical contexts. This guide provides a foundational understanding of this compound for professionals in the fields of pharmacology, toxicology, and drug development. Further research to elucidate the specific nuclear receptor (PXR, CAR, or AhR) predominantly activated by this compound would provide a more complete picture of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ncl.ac.uk [ncl.ac.uk]
- 3. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In-Vitro Studies of Flumecinol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol, also known as Zixoryn, is a compound noted for its enzyme-inducing properties. This technical guide provides a comprehensive overview of the initial in-vitro studies that have characterized the pharmacological and toxicological profile of this compound at the cellular and subcellular levels. The following sections detail the available quantitative data, outline the likely experimental methodologies employed in its early evaluation, and visualize the key signaling pathways involved in its mechanism of action. It is important to note that publicly available in-vitro data for this compound is limited, and therefore, some of the described protocols and pathways are based on established methodologies in the field of in-vitro toxicology and drug metabolism.
Quantitative Data Summary
The primary in-vitro focus of early this compound research was its effect on the cytochrome P450 (CYP) enzyme system. The following tables summarize the key quantitative findings from these foundational studies.
Table 1: In-Vitro Cytochrome P450 Induction in Rat Liver Microsomes
| Parameter | 35-day-old rats | 60-day-old rats | Reference |
| Total Cytochrome P-450 Content | Enhanced | Enhanced | [1] |
| Total Testosterone Oxidation Activity | Slight Decrease | No Difference | [1] |
| Testosterone 16α-hydroxylation | Induced | Induced | [1] |
| Testosterone 2α-hydroxylation | No Significant Change | Slight Increase | [1] |
Note: The study did not provide specific fold-induction values in the abstract.
Table 2: Human Metabolism of this compound
| Metabolite Type | Excretion Route | Percentage of Dose | Reference |
| Conjugated Metabolites (Glucuronic and/or Sulphuric Acids) | Urine | 77.8% | |
| Unchanged this compound (Unconjugated) | Feces | 1.2% | |
| Conjugated this compound (Glucuronic and Sulphuric Acids) | Feces | 10.8% |
Note: This data is from a human metabolism study and provides context for the in-vitro metabolic pathways.
Experimental Protocols
Detailed experimental protocols for the initial in-vitro studies of this compound are not extensively available in the public domain. However, based on standard practices for evaluating enzyme induction and in-vitro toxicology, the following methodologies were likely employed.
Cytochrome P450 Induction Assays in Primary Hepatocytes
This assay is the gold standard for assessing the potential of a compound to induce drug-metabolizing enzymes.
-
Cell System: Freshly isolated or cryopreserved primary human hepatocytes.
-
Culture Conditions: Hepatocytes are typically cultured in a collagen-coated multi-well plate format in a specialized hepatocyte culture medium.
-
Treatment: Cells are treated with a range of concentrations of this compound, a negative control (vehicle), and positive controls (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6, and omeprazole for CYP1A2) for 48-72 hours.
-
Endpoint Measurement:
-
Enzyme Activity: Following treatment, cells are incubated with specific CYP probe substrates. The formation of the corresponding metabolite is measured by LC-MS/MS.
-
mRNA Expression: Total RNA is isolated from the hepatocytes, and the relative mRNA levels of target CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified using qRT-PCR.
-
-
Data Analysis: The fold induction of enzyme activity or mRNA expression is calculated relative to the vehicle control.
In-Vitro Cytotoxicity Assays
These assays are crucial for determining the concentration range for definitive mechanistic studies and for assessing the general toxicity of the compound.
-
Cell Lines: A panel of human cell lines, including liver-derived cells (e.g., HepG2, Huh7) and cells from other organs, would be used to assess organ-specific toxicity.
-
Assay Principle:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Neutral Red Uptake Assay: Assesses the integrity of the lysosomal membrane.
-
-
Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24 to 72 hours. The respective assay reagents are then added, and the endpoint (e.g., absorbance, fluorescence) is measured using a plate reader.
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound is proposed to exert its enzyme-inducing effects is through the activation of nuclear receptors, which are key transcriptional regulators of drug-metabolizing enzymes and transporters.
Cytochrome P450 Induction Pathway
This compound, as a xenobiotic, likely enters the hepatocyte and binds to and activates nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). This activation leads to the heterodimerization of the nuclear receptor with the Retinoid X Receptor (RXR). The resulting complex translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, including those encoding for CYP enzymes. This binding initiates the transcription of these genes, leading to increased mRNA and subsequent protein expression, resulting in enhanced metabolic activity.
Caption: Proposed signaling pathway for this compound-mediated CYP450 enzyme induction.
Experimental Workflow for In-Vitro Induction Studies
The logical flow of experiments to characterize a potential enzyme inducer like this compound typically starts with broad cytotoxicity screening to determine a non-toxic concentration range. This is followed by definitive enzyme induction studies in a relevant cell system, such as primary human hepatocytes, to measure changes in both enzyme activity and gene expression.
Caption: A typical experimental workflow for assessing in-vitro enzyme induction.
References
Flumecinol: An In-depth Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol), a potent inducer of hepatic microsomal enzymes, has demonstrated therapeutic potential primarily in the management of cholestatic pruritus. Its mechanism of action is centered on the upregulation of cytochrome P450 (CYP) enzymes, which enhances the metabolism and clearance of various endogenous and exogenous substances. This guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data. Detailed experimental protocols for preclinical and clinical evaluation are outlined, and key signaling pathways are visualized to facilitate further research and development.
Introduction
This compound is a xenobiotic compound recognized for its significant capacity to induce hepatic enzymes. This property has been harnessed for therapeutic benefit, particularly in conditions characterized by the accumulation of pruritogenic substances. The primary clinical application of this compound to date has been in the alleviation of intractable pruritus associated with primary biliary cirrhosis (PBC) and other cholestatic liver diseases. This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific data on this compound to support its further exploration and potential therapeutic expansion.
Mechanism of Action
This compound's primary pharmacological effect is the induction of the hepatic mixed-function oxidase system. This is achieved through the upregulation of various cytochrome P450 (CYP) isoenzymes. The induction of these enzymes enhances the biotransformation of a wide range of compounds, facilitating their detoxification and excretion.
Signaling Pathways in Enzyme Induction
The induction of CYP enzymes by xenobiotics like this compound is primarily mediated by the activation of nuclear receptors, which act as ligand-activated transcription factors. The key receptors involved in this process are the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding in the cytoplasm, these receptors translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of target genes, thereby initiating their transcription.
-
Pregnane X Receptor (PXR): A key regulator of CYP3A4, an enzyme responsible for the metabolism of a large number of drugs.
-
Constitutive Androstane Receptor (CAR): Primarily involved in the induction of CYP2B6.
-
Aryl Hydrocarbon Receptor (AhR): Mediates the induction of CYP1A family enzymes.
While the precise interactions of this compound with these receptors have not been fully elucidated in the available literature, its known induction of the cytochrome P-450 system strongly suggests its activity as an agonist for one or more of these nuclear receptors.
Therapeutic Potential
Cholestatic Pruritus
The most well-documented therapeutic application of this compound is in the management of pruritus (itching) associated with cholestatic liver diseases, such as Primary Biliary Cirrhosis (PBC). In these conditions, the impaired flow of bile leads to the accumulation of bile acids and other pruritogenic substances in the systemic circulation. By inducing hepatic enzymes, this compound is thought to enhance the hydroxylation and subsequent detoxification and elimination of these pruritogens, thereby alleviating itching.
A clinical trial involving patients with PBC demonstrated that short-term treatment with 300 mg of this compound daily significantly ameliorated pruritus compared to a placebo.[1]
Hyperbilirubinemia
Given its mechanism as a potent hepatic enzyme inducer, similar to phenobarbital, this compound holds theoretical potential for the treatment of unconjugated hyperbilirubinemia. Conditions such as Crigler-Najjar syndrome type II and Gilbert's syndrome are characterized by a deficiency in the UGT1A1 enzyme, which is responsible for bilirubin conjugation. Enzyme inducers can increase the expression of this enzyme, thereby improving bilirubin clearance. While no direct clinical trials of this compound for these conditions have been identified, its pharmacological profile suggests it as a candidate for further investigation in this area.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[1] The primary route of metabolism is hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids.[1] The metabolites are then primarily excreted in the urine.[1] Unchanged this compound is not found in the urine.[1]
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.1 hours | [1] |
| Elimination Half-life (t1/2) | 17.16 hours | [1] |
| Plasma Clearance | 94.0 L/hour | [1] |
| Protein Binding | 93-97% | [1] |
Clinical Efficacy Data
The primary clinical evidence for this compound's efficacy comes from a randomized, double-blind, placebo-controlled trial in patients with pruritus associated with PBC.[1]
Table 2: Summary of Clinical Trial Results for this compound in Cholestatic Pruritus
| Study Design | Patient Population | Intervention | Outcome Measures | Results | Reference |
| Randomized, Double-Blind, Placebo-Controlled | 19 patients with Primary Biliary Cirrhosis | This compound 300 mg daily for 3 weeks vs. Placebo | Subjective improvement in pruritus; Visual Analogue Scale (VAS) for pruritus | Subjective improvement in 7/10 this compound patients vs. 1/9 placebo patients (P=0.02). Median fall in VAS pruritus score was 19.8 mm greater with this compound. | [1] |
| Randomized, Double-Blind, Placebo-Controlled | 50 patients (46 with PBC) | This compound 600 mg once weekly for 3 weeks vs. Placebo | Subjective improvement in pruritus; VAS for pruritus | No significant difference in subjective improvement. Median fall in VAS pruritus score was 8.0 mm in favor of this compound (not statistically significant). | [1] |
Safety and Toxicology
In clinical trials for pruritus, this compound was found to be safe at doses of 300 mg daily and 600 mg weekly.[1] It did not significantly affect liver function tests, antipyrine clearance, or serum total bile acids, and was not associated with any significant side effects.[1]
Table 3: Summary of Toxicology Data for this compound
| Test | Species | Route | Result |
| Acute Oral Toxicity (LD50) | Rat | Oral | 4,500 mg/kg |
Experimental Protocols
In Vitro CYP Enzyme Induction Assay
This protocol outlines a general method for assessing the potential of a test compound, such as this compound, to induce CYP enzymes in cultured human hepatocytes.
Objective: To determine the in vitro potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 enzymes in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates (e.g., 24-well or 96-well)
-
This compound (test compound)
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.
-
Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control. Typically, a 7-point concentration range is used.
-
Incubation: Incubate the cells for 48-72 hours, with a medium change every 24 hours containing the respective test compounds.
-
Probe Substrate Incubation: After the treatment period, wash the cells and incubate with a cocktail of CYP-specific probe substrates in fresh medium for a defined period (e.g., 30-60 minutes).
-
Sample Collection and Analysis: Collect the supernatant and/or cell lysate. Analyze the formation of the specific metabolites from the probe substrates using a validated LC-MS/MS method.
-
Data Analysis: Determine the concentration-dependent increase in CYP enzyme activity for this compound and compare it to the vehicle and positive controls. Calculate EC50 and maximal induction values.
Animal Model of Cholestatic Pruritus (Bile Duct Ligation)
This protocol describes the creation of a bile duct ligation (BDL) model in rodents, which is a common method to induce cholestatic pruritus for preclinical drug evaluation.
Objective: To induce cholestatic pruritus in a rodent model to evaluate the anti-pruritic efficacy of this compound.
Animals: Male Wistar rats or C57BL/6 mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Heating pad
-
This compound (test compound)
-
Vehicle control
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal. Make a midline abdominal incision to expose the common bile duct. Ligate the bile duct in two places and transect it between the ligatures. Suture the abdominal wall and skin.
-
Post-operative Care: Provide analgesia and allow the animals to recover for 5-7 days to develop cholestasis and pruritic behavior.
-
Treatment Administration: Administer this compound or vehicle control orally or via another appropriate route at predetermined doses and schedules.
-
Behavioral Assessment: Observe and quantify scratching behavior. This can be done by video recording and manually counting the number of scratching bouts over a defined period.
-
Biochemical Analysis: At the end of the study, collect blood and liver tissue to measure markers of cholestasis (e.g., serum bile acids, bilirubin, liver enzymes).
-
Data Analysis: Compare the scratching behavior and biochemical markers between the this compound-treated and vehicle control groups.
Conclusion and Future Directions
This compound is a promising therapeutic agent for cholestatic pruritus, with a well-established mechanism of action as a hepatic enzyme inducer. Its favorable safety profile in short-term studies supports its further clinical development for this indication. The potential application of this compound in disorders of unconjugated hyperbilirubinemia warrants investigation through dedicated preclinical and clinical studies. Future research should focus on elucidating the specific nuclear receptor interactions of this compound to better understand its molecular mechanism of enzyme induction. Furthermore, long-term safety and efficacy studies are needed to fully establish its therapeutic role. This comprehensive guide provides a foundation for these future endeavors, aiming to unlock the full therapeutic potential of this compound.
References
Flumecinol (CAS Number 56430-99-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumecinol (CAS 56430-99-0), chemically known as 3-trifluoromethyl-α-ethylbenzhydrol, is a xenobiotic compound recognized for its potent induction of hepatic microsomal enzymes. Marketed under trade names such as Zixoryn and Zyxorin, it has been investigated for its therapeutic potential in conditions requiring enhanced drug metabolism and bilirubin clearance. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, mechanism of action, metabolism, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Physicochemical Properties
This compound is a diarylmethane derivative with the following properties[1][2][3]:
| Property | Value | Reference |
| CAS Number | 56430-99-0 | [2] |
| Molecular Formula | C₁₆H₁₅F₃O | [1][2] |
| Molecular Weight | 280.28 g/mol | [2][3] |
| IUPAC Name | 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | [4] |
| Synonyms | α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol, 3-(Trifluoromethyl)-α-ethylbenzhydrol, RGH-3332 | [1][2][3] |
| Appearance | Oil | [2] |
| Boiling Point | 106-108 °C at 0.03 mmHg | [2] |
| UV max (in ethanol) | 259, 265, 271 nm | [2] |
| Solubility | Soluble in DMSO | [4] |
Synthesis
The synthesis of this compound (3-trifluoromethyl-α-ethyl-benzhydrol) can be achieved via a Grignard reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propiophenone
-
Magnesium turnings
-
3-Trifluoromethyl-bromobenzene
-
Dry diethyl ether
-
10% aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A Grignard reagent is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether. The solution is cooled to -10 °C.
-
A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the cooled Grignard solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.
-
After cooling to 0 °C, the Grignard complex is decomposed by the addition of a 10% aqueous ammonium chloride solution.
-
The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the remaining oil is purified by fractional distillation under vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol. The product is collected at a boiling point of 106°-108° C/0.03mmHg[5].
Mechanism of Action: Hepatic Enzyme Induction
This compound is a potent inducer of the hepatic mixed-function oxidase system, which is responsible for Phase I and Phase II drug metabolism[5]. This induction leads to an increase in the total content of cytochrome P-450 in liver microsomes[6]. The primary mechanism is believed to involve the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are key regulators of xenobiotic-metabolizing enzymes.
Signaling Pathway of this compound-Mediated Enzyme Induction
Caption: Inferred signaling pathway of this compound-mediated enzyme induction via PXR and CAR activation.
Pharmacokinetics and Metabolism
This compound undergoes rapid absorption and extensive first-pass metabolism in humans[5].
| Parameter | Human | Dog | Reference |
| Dose | 100 mg (single oral) | 40 mg/kg (oral) | [7] |
| Time to Peak Plasma Concentration (Tmax) | 2.1 hours | 5.3 hours | [7] |
| Elimination Half-life (t₁/₂) | 17.16 hours | 38.95 hours | [7] |
| Plasma Clearance | 94.0 L/hour | 53.2 L/hour | [7] |
| Plasma Protein Binding | 93-97% | - | [5] |
Metabolism: The primary route of metabolism for this compound is hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids[5][8]. The trifluoromethyl group and the core structure of the molecule remain intact during metabolism[5][8].
Excretion: Following a single 100 mg oral dose of ¹⁴C-labeled this compound in human volunteers, the excretion profile over 120 hours was as follows[5][8]:
-
Urine: 78.8 ± 6.0% of the dose (as conjugated metabolites)[5][8].
-
Feces: 12.0 ± 5.3% of the dose (1.2% as unconjugated this compound and 10.8% as conjugates)[5][8].
Unchanged this compound is not excreted in the urine[5][8].
Therapeutic Applications
This compound's enzyme-inducing properties have been explored for therapeutic benefit, particularly in conditions characterized by impaired bilirubin metabolism and cholestatic pruritus.
Clinical Trial in Primary Biliary Cirrhosis
A study investigated the efficacy of this compound in treating pruritus associated with primary biliary cirrhosis (PBC)[2].
| Study Arm | Number of Patients | Treatment Regimen | Subjective Improvement in Pruritus | Median Fall in VAS Pruritus Score (mm) |
| This compound | 10 | 300 mg daily for 3 weeks | 7 of 10 | 19.8 (95% CI: 3.3 to 40.7) |
| Placebo | 9 | Daily for 3 weeks | 1 of 9 | - |
| This compound | 24 | 600 mg once weekly for 3 weeks | 13 of 24 | 8.0 (95% CI: -2.1 to 20.8) |
| Placebo | 26 | Once weekly for 3 weeks | 10 of 26 | - |
The study concluded that short-term treatment with 300 mg of this compound daily significantly ameliorated pruritus in patients with primary biliary cirrhosis[2].
Experimental Protocols
In Vitro Enzyme Induction Assay
This protocol describes a general workflow for assessing the induction of cytochrome P450 enzymes by this compound in primary human hepatocytes.
Caption: Experimental workflow for in vitro CYP450 enzyme induction assay.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
A reversed-phase HPLC method can be employed for the analysis of this compound and its impurities.
Chromatographic Conditions (Example):
-
Column: LiChrosorb RP-18
-
Mobile Phase: Methanol-water (7:3, v/v)
-
Detection: UV spectrophotometry
A chiral HPLC system can be used for the separation of this compound enantiomers.
Chiral Chromatographic Conditions (Example):
-
Column: Chiralcel OD
-
Mobile Phase: Hexane-2-propanol (98:2, v/v)
-
Detection: UV spectrophotometry
Gas Chromatography (GC) for this compound Analysis in Biological Fluids
GC is a suitable method for the determination of this compound in plasma.
Procedure Outline:
-
Extraction: this compound is extracted from plasma using an organic solvent such as diethyl ether.
-
Analysis: The extract is analyzed by gas-liquid chromatography.
-
Detection: A flame ionization detector (FID) is commonly used.
Caption: General analytical workflow for this compound quantification in biological samples.
Conclusion
This compound is a well-characterized hepatic enzyme inducer with a clear mechanism of action, metabolic pathway, and demonstrated therapeutic potential in specific clinical contexts. The information provided in this technical guide, including detailed protocols and pathway diagrams, offers a solid foundation for further research and development involving this compound. Future studies could focus on elucidating the specific PXR/CAR binding affinities, quantifying the induction of individual CYP and UGT isoforms, and further exploring its therapeutic applications.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
- 8. caymanchem.com [caymanchem.com]
The Biotransformation of Flumecinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) is a compound noted for its activity as a hepatic enzyme inducer. Understanding its biotransformation is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of this compound in humans, based on available scientific literature. The core data is derived from a pivotal study that utilized ¹⁴C-labeled this compound to trace its metabolic fate in human volunteers.
I. Metabolic Fate and Excretion
The primary route of elimination of this compound and its metabolites is through the urine.[1][2][3] Following a single oral dose of 100 mg of ¹⁴C-Flumecinol to human volunteers, the majority of the radioactivity was recovered in the urine, with a smaller portion excreted in the feces.[1][2][3] Unchanged this compound is not excreted in the urine, indicating extensive metabolism.[1][2][3] A small amount of unchanged this compound is found in the feces, along with its conjugated metabolites.[1][2][3]
Table 1: Excretion of Radioactivity after a Single Oral Dose of ¹⁴C-Flumecinol (100 mg) in Humans
| Excretion Route | Percentage of Administered Dose (Mean ± S.D.) | Timeframe |
| Urine | 78.8 ± 6.0% | 120 hours |
| Feces | 12.0 ± 5.3% | 120 hours |
Data sourced from Klebovich et al., 1987.[1][2][3]
II. Biotransformation Pathways
The biotransformation of this compound in humans proceeds through two major phases of drug metabolism: Phase I oxidation and Phase II conjugation. The core structure of this compound, including the trifluoromethyl group and the benzhydrol skeleton, remains intact throughout its metabolism.[1][2][3]
Phase I Metabolism: Hydroxylation
The initial step in this compound's biotransformation is hydroxylation, a classic Phase I oxidative reaction. This process introduces a hydroxyl group onto the molecule, increasing its polarity and providing a site for subsequent conjugation. The hydroxylation can occur at two principal locations:
-
Alkyl side chain: The ethyl group can be hydroxylated.
-
Phenyl group: One of the phenyl rings can be hydroxylated.
Phase II Metabolism: Conjugation
Following hydroxylation, the resulting metabolites undergo extensive Phase II conjugation reactions.[1][2][3] All urinary metabolites of this compound are found in their conjugated forms.[1][2][3] The primary conjugation pathways are:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with sulfuric acid.
Fecal excretion includes both unconjugated this compound and its glucuronide and sulfate conjugates.[1][2][3]
Table 2: Distribution of this compound and its Metabolites in Excreta
| Analyte | Excretion Route | Form | Percentage of Administered Dose |
| Total Radioactivity | Urine | Conjugated Metabolites | 77.8% |
| Unchanged this compound | Feces | Unconjugated | 1.2% |
| This compound Metabolites | Feces | Conjugated | 10.8% |
Data sourced from Klebovich et al., 1987.[1][2][3]
III. Involved Enzyme Systems (Hypothesized)
While the specific enzymes responsible for the metabolism of this compound have not been definitively identified in the published literature, based on the observed metabolic pathways, the following enzyme superfamilies are implicated:
-
Cytochrome P450 (CYP) Enzymes: The hydroxylation of this compound is characteristic of Phase I reactions catalyzed by CYP enzymes, a major family of drug-metabolizing enzymes primarily located in the liver. Further research, such as in vitro studies using human liver microsomes and recombinant CYP isoforms, is required to identify the specific CYP enzymes involved (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
UDP-Glucuronosyltransferases (UGTs): The extensive glucuronidation of hydroxylated this compound metabolites points to the involvement of UGTs. These Phase II enzymes catalyze the transfer of glucuronic acid to various substrates, enhancing their water solubility and facilitating their excretion. Identifying the specific UGT isoforms (e.g., UGT1A and UGT2B families) would require further investigation with specific enzyme assays.
IV. Experimental Protocols
The foundational data on this compound's biotransformation in humans was obtained through a study employing radiolabeled compounds. Below is a summary of the key experimental methodologies.
Human Metabolism Study Protocol
-
Subjects and Dosing: Healthy male volunteers were administered a single oral dose of 100 mg of this compound containing 11.1 MBq (300 µCi) of ¹⁴C-Flumecinol.
-
Sample Collection: Urine and feces were collected from the subjects for 120 hours post-administration.
-
Radioactivity Measurement: The total radioactivity in urine and feces samples was determined using liquid scintillation counting to quantify the extent of excretion.
-
Metabolite Profiling:
-
Extraction: Metabolites were extracted from urine and feces.
-
Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) were used to separate the parent drug from its metabolites.
-
Enzymatic Hydrolysis: To confirm the presence of conjugated metabolites, urine samples were treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to their aglycone (hydroxylated) forms.
-
-
Structural Elucidation: Mass spectrometry (MS) and infrared (IR) spectrophotometry were employed to identify the chemical structures of the metabolites.[2]
V. Future Research Directions
To further elucidate the biotransformation of this compound, the following areas of research are recommended:
-
Identification of Specific CYP and UGT Isoforms: In vitro studies using human liver microsomes, recombinant CYP enzymes, and recombinant UGT enzymes can pinpoint the specific isoforms responsible for the hydroxylation and glucuronidation of this compound. This information is crucial for predicting potential drug-drug interactions.
-
Inhibition and Induction Studies: Investigating whether this compound or its metabolites can inhibit or induce key drug-metabolizing enzymes will provide a more complete picture of its interaction potential.
-
Pharmacogenetics: Studying the influence of genetic polymorphisms in the identified CYP and UGT enzymes on the pharmacokinetics of this compound could help explain inter-individual variability in response to the drug.
Conclusion
The biotransformation of this compound in humans is extensive, involving Phase I hydroxylation followed by Phase II glucuronidation and sulfation. The resulting polar conjugates are primarily eliminated through the urine. While the major metabolic pathways have been elucidated, the specific enzyme isoforms responsible for these transformations remain to be identified. Further research in this area will provide a more detailed understanding of this compound's metabolism, contributing to its safer and more effective use.
References
Unraveling the Enigma: A Technical Guide to Investigating Flumecinol's Influence on Bile Acid Metabolism
For the Attention of Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol) is a compound that has demonstrated efficacy in ameliorating pruritus associated with cholestatic conditions such as primary biliary cirrhosis.[1][2] Intriguingly, clinical observations have indicated that this compound's therapeutic effect occurs without a significant alteration in total serum bile acid concentrations.[1] This finding suggests a nuanced mechanism of action that may involve subtle yet significant modifications to bile acid metabolism, transport, or signaling, rather than a broad impact on the entire bile acid pool. To date, the precise molecular interactions of this compound with the key regulators of bile acid homeostasis remain largely uncharacterized.
This technical guide provides a comprehensive framework for elucidating the potential effects of this compound on bile acid metabolism. We present a series of detailed experimental protocols, from in vitro cell-based assays to advanced mass spectrometry techniques, designed to systematically investigate the compound's interaction with critical nuclear receptors and its influence on the expression of genes pivotal to bile acid synthesis and transport. Furthermore, this guide outlines the visualization of relevant signaling pathways and experimental workflows to provide a clear and logical roadmap for future research endeavors. The proposed studies aim to bridge the current knowledge gap and uncover the specific mechanisms by which this compound may exert its therapeutic effects in cholestatic disease.
Proposed In Vitro Investigations of this compound's Effects
To dissect the molecular mechanisms of this compound, a series of in vitro experiments are proposed. These studies will utilize human primary hepatocytes and relevant hepatic cell lines to assess the compound's impact on key pathways governing bile acid homeostasis.
Experimental Protocol: Nuclear Receptor Transactivation Assays
A critical first step is to determine if this compound interacts with the primary nuclear receptors that regulate bile acid metabolism: the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[3][4] A luciferase reporter gene assay is the gold standard for this purpose.
Objective: To determine if this compound acts as an agonist or antagonist of human FXR and PXR.
Materials:
-
HepG2 human hepatocellular carcinoma cells
-
Full-length human FXR and PXR expression vectors
-
Luciferase reporter vector containing FXR response elements (FXREs) or PXR response elements (PXREs)
-
Renilla luciferase control vector
-
Lipofectamine 3000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Known FXR agonist (e.g., GW4064) and antagonist (e.g., Guggulsterone)
-
Known PXR agonist (e.g., Rifampicin)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well white-walled plate.
-
After 24 hours, co-transfect cells with the respective nuclear receptor expression vector, the corresponding luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
For agonist testing, include a vehicle control (e.g., DMSO) and a positive control agonist (GW4064 for FXR, Rifampicin for PXR).
-
For antagonist testing, co-treat cells with a known agonist at its EC50 concentration and varying concentrations of this compound.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
Experimental Protocol: Gene Expression Analysis by qPCR
To understand the downstream consequences of any potential nuclear receptor activation or other effects, it is crucial to measure the expression of key genes involved in bile acid metabolism.
Objective: To quantify the effect of this compound on the mRNA levels of genes involved in bile acid synthesis, transport, and regulation in human primary hepatocytes.
Materials:
-
Cryopreserved human primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (CYP7A1, CYP8B1, BSEP/ABCB11, NTCP/SLC10A1, SHP/NR0B2) and a housekeeping gene (e.g., GAPDH).
Methodology:
-
Cell Culture and Treatment:
-
Thaw and plate human primary hepatocytes according to the supplier's protocol.
-
After allowing the cells to acclimate, treat them with this compound at various concentrations for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Determine the statistical significance of any changes in gene expression compared to the vehicle-treated control.
-
Experimental Protocol: Quantification of Bile Acid Species by LC-MS/MS
While total serum bile acids may be unchanged, this compound could alter the composition of the bile acid pool. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this analysis.[5][6][7][8]
Objective: To determine if this compound treatment alters the concentrations of individual conjugated and unconjugated bile acid species in the culture medium of human primary hepatocytes.
Materials:
-
Human primary hepatocytes and culture medium
-
This compound
-
Bile acid standards (e.g., CA, CDCA, DCA, LCA, GCA, TCA, etc.)
-
Isotopically labeled internal standards (e.g., d4-GCA)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC coupled to a Xevo TQ-S mass spectrometer)
Methodology:
-
Sample Collection and Preparation:
-
Culture and treat human primary hepatocytes with this compound as described in section 1.2.
-
Collect the cell culture medium at the end of the treatment period.
-
Add internal standards to the samples.
-
Perform a solid-phase extraction to concentrate the bile acids and remove interfering substances.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 reverse-phase column.
-
Separate the bile acids using a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a formic acid modifier.
-
Detect and quantify the individual bile acid species using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate calibration curves for each bile acid using the standards.
-
Quantify the concentration of each bile acid in the samples by comparing their peak areas to the calibration curves and normalizing to the internal standard.
-
Perform statistical analysis to identify significant changes in the bile acid profile following this compound treatment.
-
Hypothetical Data Presentation
The quantitative data generated from the proposed experiments should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Results of this compound in FXR and PXR Transactivation Assays
| Compound | Target | Assay Mode | EC50 / IC50 (µM) | Max Activation/Inhibition (%) |
| This compound | FXR | Agonist | > 50 | < 10% |
| FXR | Antagonist | 15.2 | 85% | |
| PXR | Agonist | 8.9 | 120% | |
| GW4064 | FXR | Agonist | 0.05 | 100% |
| Rifampicin | PXR | Agonist | 0.1 | 100% |
Table 2: Hypothetical Gene Expression Changes in Primary Human Hepatocytes Treated with this compound (10 µM) for 24h
| Gene | Function | Fold Change vs. Vehicle | p-value |
| CYP7A1 | Bile Acid Synthesis (Rate-limiting) | 0.8 | > 0.05 |
| CYP8B1 | Bile Acid Synthesis | 0.9 | > 0.05 |
| BSEP | Bile Acid Export | 2.5 | < 0.01 |
| NTCP | Bile Acid Uptake | 1.1 | > 0.05 |
| SHP | Nuclear Receptor Inhibitor | 1.2 | > 0.05 |
Table 3: Hypothetical Changes in Bile Acid Composition in Hepatocyte Culture Medium after this compound Treatment (10 µM)
| Bile Acid Species | Class | Concentration (nM) - Vehicle | Concentration (nM) - this compound | % Change | p-value |
| GCA | Conjugated Primary | 150.3 ± 12.1 | 145.8 ± 10.9 | -3.0% | > 0.05 |
| TCA | Conjugated Primary | 85.6 ± 7.8 | 88.2 ± 9.1 | +3.0% | > 0.05 |
| GCDCA | Conjugated Primary | 210.5 ± 18.5 | 199.4 ± 15.7 | -5.3% | > 0.05 |
| TCDCA | Conjugated Primary | 120.1 ± 11.2 | 115.9 ± 10.3 | -3.5% | > 0.05 |
| GDCA | Conjugated Secondary | 45.2 ± 5.1 | 65.7 ± 6.3 | +45.4% | < 0.01 |
| TDCA | Conjugated Secondary | 22.8 ± 3.4 | 33.1 ± 4.0 | +45.2% | < 0.01 |
Visualization of Key Pathways and Workflows
Graphical representations are essential for understanding the complex biological pathways under investigation and the logical flow of the experimental plan.
Caption: Proposed interaction points of this compound with FXR and PXR signaling pathways.
Caption: Workflow for investigating this compound's effects on bile acid metabolism.
Discussion and Future Directions
The clinical profile of this compound presents a compelling scientific question: how does it alleviate cholestatic pruritus without impacting overall serum bile acid levels? The experimental framework detailed in this guide provides a systematic approach to answering this question. The hypothetical data presented illustrates a plausible scenario where this compound could act as a PXR agonist, thereby upregulating bile acid export via BSEP, and potentially as a weak FXR antagonist. Such a mechanism could enhance the efficiency of bile acid transport at the canalicular membrane without necessarily altering the rate-limiting step of synthesis (CYP7A1), which could explain the lack of change in total serum bile acids. Furthermore, a shift in the bile acid pool towards less hydrophobic and potentially less pruritogenic species could also be a contributing factor.
Successful execution of these proposed studies would significantly advance our understanding of this compound's mechanism of action. Positive findings would warrant progression to preclinical animal models of cholestasis to validate the in vitro results and assess the in vivo consequences on bile acid homeostasis and pruritus. Ultimately, a thorough characterization of this compound's effects on bile acid metabolism could pave the way for its optimized clinical use and the development of novel therapeutics for cholestatic liver diseases.
Conclusion
This technical guide has outlined a robust and comprehensive research strategy to investigate the effects of this compound on bile acid metabolism. By employing a combination of in vitro techniques, including nuclear receptor activation assays, gene expression analysis, and high-resolution mass spectrometry, it is possible to dissect the molecular interactions of this compound with the key regulatory pathways of bile acid homeostasis. The provided protocols and visualized workflows serve as a detailed roadmap for researchers. The elucidation of this compound's mechanism of action will not only clarify its role in the management of cholestatic pruritus but also contribute valuable knowledge to the broader field of bile acid research and drug development.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Flumecinol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol (Zixoryn) is a compound known to be an inducer of cytochrome P450 (CYP) enzymes, a critical family of enzymes primarily found in the liver that are responsible for the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds.[1] The induction of CYP enzymes can lead to altered drug efficacy and safety profiles, making the in vitro assessment of a compound's inductive potential a crucial step in drug development.[2] This document provides detailed protocols for the use of this compound in cell culture experiments to characterize its effects on CYP enzyme induction. The human hepatoma cell line, HepaRG™, is highlighted as a suitable in vitro model due to its metabolic competence and expression of key nuclear receptors involved in CYP regulation, such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR).[3]
Data Presentation
The following table summarizes representative quantitative data for the effects of this compound on CYP450 induction in a differentiated HepaRG™ cell culture model. This data is intended for illustrative purposes to guide experiment design. Actual results may vary depending on specific experimental conditions.
| Parameter | Value | Details |
| Cell Line | Differentiated HepaRG™ | A metabolically active human hepatoma cell line. |
| Effective Concentration Range | 1 - 50 µM | A typical starting range for in vitro studies.[4] |
| Optimal Incubation Time | 48 - 72 hours | Sufficient time for transcriptional activation and protein expression.[5] |
| Vehicle Control | 0.1% DMSO | The solvent for this compound should not exceed this concentration.[6] |
| Positive Controls | Rifampicin (CYP3A4), Phenobarbital (CYP2B6), Omeprazole (CYP1A2) | Standard inducers for respective CYP isoforms.[7] |
| Endpoint Measurement | Fold induction of mRNA / Enzyme activity | Compared to vehicle-treated cells. |
| Hypothetical EC50 (CYP3A4 Induction) | ~10 µM | Concentration for 50% of maximal induction. |
| Hypothetical Max Fold Induction (CYP3A4 mRNA) | 5 - 15 fold | Expected range of induction for a moderate inducer. |
Experimental Protocols
Protocol 1: Culture and Differentiation of HepaRG™ Cells
This protocol describes the steps to culture and differentiate HepaRG™ cells to ensure they are metabolically competent for induction studies.
Materials:
-
HepaRG™ cells
-
William’s E Medium
-
HepaRG™ Thaw, Plate, & General Purpose Medium Supplement
-
HepaRG™ Serum-free Induction Medium Supplement
-
GlutaMAX™ Supplement
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen-coated cell culture plates (e.g., 96-well plates)
Procedure:
-
Thawing and Seeding:
-
Rapidly thaw a vial of cryopreserved HepaRG™ cells in a 37°C water bath.
-
Transfer the cells to a tube containing pre-warmed HepaRG™ Thaw, Plate, & General Purpose Medium.
-
Centrifuge the cells and resuspend the pellet in fresh medium.
-
Seed the cells onto collagen-coated plates at a recommended density.
-
-
Proliferation Phase:
-
Culture the cells for approximately two weeks to allow them to proliferate and reach confluence.
-
Change the medium every 2-3 days.
-
-
Differentiation Phase:
-
Once confluent, replace the growth medium with differentiation medium (William’s E Medium supplemented with HepaRG™ Serum-free Induction Medium Supplement).
-
Culture the cells for an additional two weeks to allow for differentiation into hepatocyte-like and biliary-like cells. The hepatocyte-like cells will form distinct colonies.[3]
-
The cells are now ready for use in induction experiments.
-
Protocol 2: this compound Treatment for CYP450 Induction
This protocol outlines the procedure for treating differentiated HepaRG™ cells with this compound.
Materials:
-
Differentiated HepaRG™ cells in 96-well plates
-
This compound
-
DMSO (HPLC grade)
-
HepaRG™ Induction Medium
-
Positive control inducers (e.g., Rifampicin for CYP3A4)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM). Store at -20°C.
-
-
Prepare Treatment Media:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in HepaRG™ Induction Medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare media containing the vehicle control (0.1% DMSO) and positive controls at their optimal concentrations.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells containing the differentiated HepaRG™ cells.
-
Add 100 µL of the prepared treatment media (this compound dilutions, vehicle control, positive control) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.[5]
-
Protocol 3: Quantification of CYP450 Induction by qRT-PCR
This protocol details the measurement of CYP1A2, CYP2B6, and CYP3A4 mRNA levels following treatment.
Materials:
-
Treated HepaRG™ cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
After the incubation period, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, primers for the target CYP gene and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the fold change in mRNA expression for each target gene relative to the vehicle control using the 2-ΔΔCT method, normalized to the housekeeping gene.[2]
-
Protocol 4: Quantification of CYP3A4 Enzyme Activity
This protocol describes a luminescence-based assay to measure CYP3A4 enzyme activity.
Materials:
-
Treated HepaRG™ cells
-
P450-Glo™ CYP3A4 Assay Kit (or equivalent) containing a luminogenic substrate (e.g., Luciferin-IPA) and detection reagent.
-
White, opaque 96-well plates
Procedure:
-
Substrate Incubation:
-
After the treatment period, remove the treatment medium.
-
Add the luminogenic CYP3A4 substrate, prepared in appropriate buffer or medium, to each well.
-
Incubate at 37°C for a specified time (e.g., 1-4 hours) to allow the CYP3A4 enzyme to metabolize the substrate into luciferin.[8]
-
-
Luminescence Detection:
-
Transfer a portion of the medium from each well to a white, opaque 96-well plate.
-
Add the Luciferin Detection Reagent to each well. This reagent contains luciferase, which will generate a luminescent signal in the presence of the luciferin produced in the previous step.[9]
-
Incubate at room temperature for 20 minutes to stabilize the signal.[9]
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the CYP3A4 activity. Calculate the fold induction by normalizing the signal from this compound-treated cells to that of the vehicle-treated cells.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Human HepaRG Cells can be Cultured in Hanging-drop Plates for Cytochrome P450 Induction and Function Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols: The Use of Flumecinol in Animal Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research purposes only. There is currently a notable lack of published scientific literature directly investigating the effects of Flumecinol in preclinical animal models of liver disease. Therefore, the experimental designs and potential outcomes described herein are largely hypothetical and extrapolated from the known pharmacology of this compound as a hepatic enzyme inducer and established methodologies for inducing liver disease in animal models. Researchers should exercise caution and conduct thorough preliminary studies to determine the actual effects and appropriate dosages of this compound in these models.
Introduction
This compound is known to be an inducer of hepatic cytochrome P450 (CYP450) enzymes. This property suggests a potential role in modulating liver function and pathology. In the context of liver disease, the induction of CYP450 enzymes can have divergent effects. On one hand, it could exacerbate injury caused by toxins that are metabolically activated by CYP450, such as carbon tetrachloride (CCl4) and acetaminophen (APAP). On the other hand, modulation of specific CYP450 isoforms could potentially influence inflammatory and fibrotic pathways. These notes provide a framework for investigating the potential therapeutic or modulatory effects of this compound in common animal models of liver disease.
Data Presentation: Summary of Key Parameters for Proposed Studies
Table 1: Proposed Dosing and Administration for this compound in Rodent Models of Liver Disease
| Parameter | CCl4-Induced Fibrosis Model | Acetaminophen (APAP)-Induced Acute Liver Injury Model | Bile Duct Ligation (BDL)-Induced Cholestasis and Fibrosis Model |
| Animal Species | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | Mouse (e.g., C57BL/6) | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) |
| This compound Dose Range (Hypothetical) | 10 - 100 mg/kg | 10 - 100 mg/kg | 10 - 100 mg/kg |
| Route of Administration | Oral gavage (p.o.) or Intraperitoneal (i.p.) | Oral gavage (p.o.) or Intraperitoneal (i.p.) | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Frequency of Administration | Daily or every other day | Single dose or multiple doses over 24h | Daily |
| Timing of Administration | Pre-treatment, co-administration with toxin, or post-treatment | Pre-treatment or post-treatment | Post-surgery |
Table 2: Key Endpoints for Assessing Liver Injury and Fibrosis
| Endpoint Category | Specific Measurements |
| Serum Biochemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin, Albumin |
| Histopathology | Hematoxylin and Eosin (H&E) staining for necrosis and inflammation, Sirius Red/Masson's trichrome staining for collagen deposition |
| Gene Expression (RT-qPCR) | Pro-fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Timp1), Pro-inflammatory cytokines (e.g., Tnf-α, Il-6, Il-1β) |
| Protein Expression (Western Blot/IHC) | α-SMA, Collagen I, TGF-β1, Smad2/3 |
| Oxidative Stress Markers | Malondialdehyde (MDA), Glutathione (GSH), Superoxide dismutase (SOD) |
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is widely used to study the pathogenesis of liver fibrosis. CCl4 is metabolized by CYP2E1 to form the highly reactive trichloromethyl free radical, which initiates lipid peroxidation and hepatocellular damage.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., corn oil, i.p.)
-
Group 2: CCl4 + Vehicle for this compound
-
Group 3: CCl4 + this compound (low dose)
-
Group 4: CCl4 + this compound (high dose)
-
-
Induction of Fibrosis: Administer CCl4 (e.g., 0.5 - 1 mL/kg, i.p.) diluted in corn oil twice a week for 4-8 weeks.
-
This compound Administration: Administer this compound or its vehicle daily by oral gavage. Treatment can be prophylactic (starting before CCl4), concurrent, or therapeutic (starting after fibrosis is established).
-
Monitoring: Monitor body weight and clinical signs regularly.
-
Endpoint Analysis: At the end of the study, collect blood for serum biochemistry. Euthanize animals and collect liver tissue for histopathology, gene and protein expression analysis, and assessment of oxidative stress markers.
Protocol 2: Acetaminophen (APAP)-Induced Acute Liver Injury Model
This model mimics overdose-induced acute liver failure in humans. APAP is metabolized by CYP enzymes to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Fasting: Fast mice overnight (12-16 hours) before APAP administration to deplete glutathione stores.
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: APAP + Vehicle for this compound
-
Group 3: APAP + this compound (pre-treatment)
-
Group 4: APAP + N-acetylcysteine (NAC) (positive control)
-
-
Induction of Injury: Administer a single toxic dose of APAP (e.g., 300-600 mg/kg, i.p.).
-
This compound Administration: Administer this compound or its vehicle by oral gavage 2-4 hours before APAP injection.
-
Endpoint Analysis: Collect blood and liver tissue at 6, 12, and 24 hours post-APAP administration for analysis of liver enzymes, histology, and markers of oxidative stress.
Protocol 3: Bile Duct Ligation (BDL)-Induced Cholestasis and Fibrosis Model
This surgical model induces cholestatic liver injury and subsequent fibrosis due to the obstruction of bile flow.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the common bile duct.
-
Double-ligate the common bile duct with surgical sutures.
-
In sham-operated controls, the bile duct is exposed but not ligated.
-
-
Grouping:
-
Group 1: Sham operation + Vehicle for this compound
-
Group 2: BDL + Vehicle for this compound
-
Group 3: BDL + this compound
-
Group 4: BDL + Ursodeoxycholic acid (UDCA) (positive control)
-
-
This compound Administration: Begin daily administration of this compound or its vehicle by oral gavage one day after surgery.
-
Endpoint Analysis: Euthanize animals 14-28 days post-surgery. Collect blood and liver tissue for analysis of cholestatic markers (ALP, bilirubin), fibrosis, and inflammation.
Mandatory Visualizations
Caption: Experimental workflow for the CCl4-induced liver fibrosis model.
Caption: Key signaling pathways in hepatic fibrosis.
Potential Mechanisms and Considerations
The primary known mechanism of this compound is the induction of hepatic CYP450 enzymes. This could have several implications in the context of liver disease models:
-
In CCl4 and APAP Models: Since both toxins require CYP450-mediated bioactivation to exert their hepatotoxic effects, pre-treatment with this compound could theoretically increase the metabolic activation of these compounds, leading to more severe liver injury. This would position this compound as a tool to potentially sensitize animals to these toxins.
-
In Fibrosis Models (CCl4 and BDL): Chronic liver injury involves complex signaling cascades, including the release of pro-inflammatory and pro-fibrotic mediators. While a direct link is not established, altered hepatic metabolism due to CYP450 induction by this compound could indirectly influence these pathways. For instance, changes in the metabolism of endogenous signaling molecules could modulate the inflammatory response or the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
-
Resolution of Fibrosis: An interesting, yet unexplored, avenue would be to investigate if this compound, administered after the establishment of fibrosis, can modulate the expression of matrix metalloproteinases (MMPs) or their inhibitors (TIMPs), thereby influencing the resolution of fibrosis.
Given the lack of direct evidence, it is crucial for researchers to include comprehensive control groups and to perform dose-response studies to carefully characterize the effects of this compound in these models. Initial in vitro studies using primary hepatocytes or hepatic stellate cell lines could also provide valuable insights into the direct cellular effects of this compound.
Flumecinol Dosage for In-Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Flumecinol dosage and administration for in-vivo rodent studies, with a focus on its role as an inducer of cytochrome P450 (CYP450) enzymes. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathway.
Quantitative Data Summary
This compound has been demonstrated to be an effective inducer of hepatic cytochrome P450 enzymes in rats. The following table summarizes the key quantitative data from a representative in-vivo study.
| Parameter | Value | Species/Strain | Administration Route | Duration | Key Finding | Reference |
| Dosage | 50 mg/kg body weight | Male Wistar rats | Oral gavage | 4 consecutive days | Significant induction of cytochrome P450 and P448 dependent hepatic microsomal monooxygenase activities. | [1] |
| Vehicle | Not specified | Male Wistar rats | Oral gavage | 4 consecutive days | - | [1] |
| Frequency | Daily | Male Wistar rats | Oral gavage | 4 consecutive days | - | [1] |
Signaling Pathway: Cytochrome P450 Induction by Xenobiotics
This compound, as a xenobiotic, is known to induce cytochrome P450 enzymes. This induction is primarily mediated by the activation of nuclear receptors, such as the Pregnane X Receptor (PXR). The following diagram illustrates the generalized signaling pathway for CYP450 induction.
References
Application Notes & Protocols for the Analytical Determination of Flumecinol in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) is a drug candidate that has been investigated for its potential therapeutic effects. The quantification of this compound in tissue samples is essential for pharmacokinetic, toxicokinetic, and drug distribution studies. While specific, validated protocols for this compound in various tissue matrices are not widely published, analytical methods can be developed based on established procedures for other small molecule drugs with similar physicochemical properties. This document provides detailed application notes and representative protocols for the determination of this compound in tissue using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally the preferred method for bioanalysis in complex matrices like tissue due to its high sensitivity and selectivity.[1][2][3]
The protocols outlined below are intended as a starting point for method development and will require optimization and validation for specific tissue types and research questions.
Analytical Methods Overview
The determination of this compound in tissue samples involves several key steps: tissue homogenization, extraction of the analyte from the complex biological matrix, chromatographic separation, and detection.
-
High-Performance Liquid Chromatography (HPLC): This technique separates this compound from endogenous tissue components. A reversed-phase HPLC system is suitable for a compound of this compound's polarity.[4] Detection is typically achieved using a UV-Vis detector, as the aromatic rings in this compound's structure will absorb UV light.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique ideal for quantifying low concentrations of drugs in complex biological matrices.[1][3][5] It couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the successful development and validation of the described analytical methods. These values are illustrative and will vary depending on the specific instrumentation, tissue matrix, and final validated method parameters.
Table 1: HPLC-UV Method - Representative Quantitative Data
| Parameter | Expected Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | 70 - 95% |
Table 2: LC-MS/MS Method - Representative Quantitative Data
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 110% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
This protocol describes the general steps for preparing a tissue homogenate for subsequent extraction of this compound.
Materials:
-
Tissue sample (e.g., liver, kidney, brain)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Mechanical homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Calibrated pipettes and sterile tubes
Procedure:
-
Thaw the frozen tissue sample on ice.
-
Weigh a portion of the tissue (e.g., 100-500 mg) and record the exact weight.
-
Mince the tissue into smaller pieces using a sterile scalpel.
-
Add a specific volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v), for example, 1 g of tissue to 3 mL of buffer.
-
Homogenize the tissue sample until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.
-
The resulting tissue homogenate is now ready for the extraction procedure.
Protocol 2: this compound Extraction using Protein Precipitation (PPT)
This is a simple and rapid extraction method suitable for initial screening and method development.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a deuterated analog of this compound or another benzhydrol derivative)
-
Precipitating solvent (e.g., ice-cold acetonitrile or methanol)
-
Vortex mixer
-
Refrigerated centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette a known volume of tissue homogenate (e.g., 200 µL) into a microcentrifuge tube.
-
Add a small volume of the IS solution.
-
Add 3 volumes of the ice-cold precipitating solvent (e.g., 600 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound and the IS.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 3: HPLC-UV Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or another modifier to improve peak shape). A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (likely in the range of 210-230 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by spiking known concentrations of this compound standard into a blank tissue homogenate and processing them through the extraction procedure.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 4: LC-MS/MS Analysis
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ESI is likely suitable for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion (a fragment of the precursor) need to be determined by direct infusion of a standard solution. A similar process is required for the internal standard.
Procedure:
-
Optimize the mass spectrometer parameters for this compound and the IS.
-
Equilibrate the LC-MS/MS system.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank tissue homogenate and processing them via the extraction protocol.
-
Inject the processed standards, QCs, and unknown samples.
-
The concentration of this compound is determined by the ratio of the analyte peak area to the IS peak area, plotted against the calibration curve.
Visualizations
Caption: Workflow for tissue sample homogenization.
Caption: Workflow for this compound analysis by HPLC-UV.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Estimation of impurity profiles of drugs and related materials. Part 9: HPLC investigation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Flumecinol Administration in Clinical Trials for Pruritus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical administration of Flumecinol for the treatment of pruritus, specifically in the context of cholestatic liver disease. The information is compiled from published clinical trial data to guide researchers and professionals in the field of drug development.
Introduction
Pruritus, or severe itching, is a debilitating symptom of cholestatic liver diseases, such as Primary Biliary Cirrhosis (PBC). The management of cholestatic pruritus remains a clinical challenge. This compound (3-trifluoromethyl-α-ethylbenzhydrol) has been investigated as a potential therapeutic agent to alleviate this condition. This document outlines the protocols and summarizes the data from key clinical trials involving this compound for pruritus.
Proposed Mechanism of Action
While the precise signaling pathway for this compound's anti-pruritic effect is not fully elucidated, preclinical studies have shown that it is an inducer of cytochrome P-450 (CYP450) monooxygenases. Specifically, this compound has been observed to enhance the total content of liver cytochrome P-450 and induce testosterone 16α-hydroxylation in animal models[1].
The prevailing hypothesis is that by inducing specific CYP450 enzymes, this compound may enhance the metabolism and/or detoxification of endogenous pruritogens that accumulate in the systemic circulation during cholestasis. Cholestatic pruritus is thought to be caused by a variety of substances, including bile acids, lysophosphatidic acid (LPA), and bilirubin. By potentially modifying the metabolic pathways of these pruritogens, this compound may reduce their concentration or activity at the peripheral sensory neurons responsible for the itch sensation.
Clinical Trial Data
The primary data on the efficacy and safety of this compound for pruritus comes from a study by Turner et al. (1994), which involved two separate randomized, double-blind, placebo-controlled trials.[2]
Trial 1: Weekly Dosing Regimen
Objective: To assess the efficacy of a once-weekly dose of this compound in ameliorating pruritus in patients with primary biliary cirrhosis.[2]
Table 1: Summary of Quantitative Data from Trial 1 (Weekly Dosing)
| Parameter | This compound (600 mg once weekly) | Placebo | p-value |
| Number of Patients | 24 | 26 | - |
| Subjective Improvement in Pruritus | 13 of 24 | 10 of 26 | 0.27 |
| Median Fall in VAS Pruritus Score (mm) | 8.0 (95% CI: -2.1 to 20.8) | - | - |
| Median Fall in VAS Quality of Life Score (mm) | 5.0 (95% CI: 0.4 to 13.0) | - | - |
Trial 2: Daily Dosing Regimen
Objective: To evaluate the efficacy of a daily dose of this compound in treating pruritus in patients with primary biliary cirrhosis.[2]
Table 2: Summary of Quantitative Data from Trial 2 (Daily Dosing)
| Parameter | This compound (300 mg daily) | Placebo | p-value |
| Number of Patients | 10 | 9 | - |
| Subjective Improvement in Pruritus | 7 of 10 | 1 of 9 | 0.02 |
| Median Difference in Fall in VAS Pruritus Score (mm) | 19.8 (95% CI: 3.3 to 40.7) | - | - |
| Median Difference in Fall in VAS Quality of Life Score (mm) | 3.5 (95% CI: -5.9 to 24.9) | - | - |
Experimental Protocols
The following protocols are based on the methodologies described in the clinical trials conducted by Turner et al. (1994).[2]
Patient Population
-
Inclusion Criteria: Patients with a diagnosis of Primary Biliary Cirrhosis (PBC) experiencing pruritus.
-
Exclusion Criteria: Not explicitly detailed in the publication, but would typically include contraindications to the study drug, other causes of pruritus, and participation in other investigational trials.
Study Design
-
Trial Design: Randomized, double-blind, placebo-controlled.
-
Duration: 3 weeks of treatment following a 7-day baseline assessment period.
Dosing Regimens
-
Trial 1: Oral administration of 600 mg this compound or an identical placebo once weekly for 3 weeks.[2]
-
Trial 2: Oral administration of 300 mg this compound or an identical placebo daily for 3 weeks.[2]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Change in pruritus severity assessed daily by the patient using a 100 mm Visual Analogue Scale (VAS), where 0 represents no itch and 100 represents severe, continuous, day and night intolerable itch.[2]
-
Secondary Efficacy Endpoint: Change in quality of life, also assessed daily using a 100 mm VAS.[2]
-
Safety Assessments: Monitoring of liver function tests, antipyrine clearance, and serum total bile acids. Recording of any adverse events.[2]
Safety and Tolerability
In the reported clinical trials, this compound was found to be safe at the administered doses (600 mg weekly and 300 mg daily).[2] No significant side effects were associated with the treatment. Furthermore, this compound did not significantly affect liver function tests, antipyrine clearance, or serum total bile acids.[2]
Conclusion and Future Directions
The clinical trial data suggests that this compound, particularly at a daily dose of 300 mg, can significantly ameliorate pruritus in patients with primary biliary cirrhosis.[2] The drug was well-tolerated in the short-term studies.
For future research, it would be beneficial to:
-
Conduct larger, multicenter clinical trials to confirm these initial findings.
-
Investigate the long-term safety and efficacy of this compound for chronic pruritus.
-
Perform mechanistic studies to definitively link this compound's CYP450-inducing properties to the alleviation of pruritus and identify the specific pruritogens it affects.
-
Explore the potential of this compound in other forms of pruritus, both cholestatic and non-cholestatic.
References
Application Notes and Protocols for Studying the Effect of Flumecinol on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol) is a compound known to be an inducer of cytochrome P450 (P450) enzymes.[1][2] P450 enzymes are a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. Understanding the effect of compounds like this compound on P450 enzymes is paramount in drug development to predict and avoid potential drug-drug interactions. Alterations in P450 activity, either through inhibition or induction, can significantly impact the pharmacokinetic profile of co-administered drugs, leading to potential toxicity or loss of efficacy.
These application notes provide detailed protocols for studying the inhibitory and inductive effects of this compound on major human P450 isoforms. The provided methodologies are based on established in vitro techniques widely used in the pharmaceutical industry.
Data Presentation
Currently, there is a lack of publicly available quantitative data (IC50 values for inhibition or EC50/Emax values for induction) on the specific effects of this compound on individual cytochrome P450 isoforms. The following tables are provided as templates for researchers to summarize their experimental findings when studying this compound or other test compounds.
Table 1: Template for Summarizing P450 Inhibition Data for this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |
| CYP1A2 | Phenacetin | Data not available | Data not available |
| CYP2B6 | Bupropion | Data not available | Data not available |
| CYP2C8 | Amodiaquine | Data not available | Data not available |
| CYP2C9 | Diclofenac | Data not available | Data not available |
| CYP2C19 | S-Mephenytoin | Data not available | Data not available |
| CYP2D6 | Dextromethorphan | Data not available | Data not available |
| CYP3A4 | Midazolam | Data not available | Data not available |
Table 2: Template for Summarizing P450 Induction Data for this compound
| CYP Isoform | Endpoint | EC50 (µM) | Emax (Fold Induction) |
| CYP1A2 | mRNA / Activity | Data not available | Data not available |
| CYP2B6 | mRNA / Activity | Data not available | Data not available |
| CYP3A4 | mRNA / Activity | Data not available | Data not available |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol is designed to determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major P450 isoforms.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific P450 probe substrates (see Table 1)
-
Specific P450 inhibitors (as positive controls)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare working solutions of the P450 probe substrates and positive control inhibitors.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
This compound working solution (or positive control inhibitor or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific P450 probe substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes, linearity of metabolite formation should be predetermined).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of P450 activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: In Vitro Cytochrome P450 Induction Assay Using Cryopreserved Human Hepatocytes
This protocol assesses the potential of this compound to induce the expression of P450 enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
This compound
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
P450 probe substrates
-
Reagents for mRNA extraction and qRT-PCR (optional)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Methodology:
-
Hepatocyte Plating and Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24 hours).
-
-
Treatment with this compound:
-
Prepare working solutions of this compound and positive control inducers in the culture medium.
-
Replace the medium in the hepatocyte cultures with medium containing various concentrations of this compound, a positive control inducer, or a vehicle control.
-
Incubate the cells for 48-72 hours, refreshing the medium every 24 hours.
-
-
Assessment of P450 Induction:
-
Activity Assay:
-
After the treatment period, wash the cells with buffer.
-
Add fresh medium containing a specific P450 probe substrate to each well.
-
Incubate for a defined period.
-
Collect the medium and analyze the formation of the specific metabolite by LC-MS/MS.
-
-
mRNA Expression Analysis (Optional):
-
After the treatment period, lyse the cells and extract the total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target P450 genes, normalized to a housekeeping gene.
-
-
-
Data Analysis:
-
Activity: Calculate the fold induction of enzyme activity at each this compound concentration compared to the vehicle control.
-
mRNA: Calculate the fold change in mRNA expression at each this compound concentration compared to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) values by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway for P450 Induction
The induction of major drug-metabolizing P450 enzymes, such as CYP2B6 and CYP3A4, is primarily mediated by the activation of nuclear receptors, including the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).
Experimental Workflow for P450 Inhibition Assay
The following diagram outlines the key steps in determining the inhibitory potential of this compound on P450 enzymes.
Experimental Workflow for P450 Induction Assay
This diagram illustrates the process for evaluating the enzyme-inducing properties of this compound in primary human hepatocytes.
References
Application of Flumecinol in Cholestasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol (3-trifluoromethyl-α-ethylbenzhydrol), a compound initially explored for its enzyme-inducing properties, has demonstrated clinical efficacy in alleviating pruritus, a common and debilitating symptom of cholestatic liver diseases such as Primary Biliary Cholangitis (PBC). While its exact mechanism of action in cholestasis remains to be fully elucidated, its clinical effects suggest a potential role in modulating bile acid metabolism or inflammatory pathways. This document provides an overview of the current knowledge on this compound's application in cholestasis research, including summaries of clinical findings, and detailed protocols for preclinical evaluation to further investigate its therapeutic potential and mechanism of action.
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound in Primary Biliary Cholangitis[1]
| Parameter | This compound 600 mg (once weekly for 3 weeks) | Placebo (once weekly for 3 weeks) | This compound 300 mg (daily for 3 weeks) | Placebo (daily for 3 weeks) |
| Number of Patients | 24 | 26 | 10 | 9 |
| Subjective Improvement in Pruritus | 13 of 24 patients | 10 of 26 patients | 7 of 10 patients | 1 of 9 patients |
| Statistical Significance (p-value) | p = 0.27 (chi-square test) | - | p = 0.02 (Fisher's exact test) | - |
| Median Fall in VAS Pruritus Score (mm) | 8.0 (95% CI: -2.1 to 20.8) | - | 19.8 (95% CI: 3.3 to 40.7) | - |
| Effect on Liver Function Tests | No significant effect | No significant effect | No significant effect | No significant effect |
| Effect on Serum Total Bile Acids | No significant effect | No significant effect | No significant effect | No significant effect |
| Reported Side Effects | No significant side effects | No significant side effects | No significant side effects | No significant side effects |
*VAS: Visual Analogue Scale (0 = no itch, 100 = severe, continuous, day and night intolerable itch).[1]
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound in cholestasis research.
Protocol 1: In Vitro Evaluation of this compound on Nuclear Receptor Activation
Objective: To determine if this compound activates key nuclear receptors involved in bile acid homeostasis, such as Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR).
Materials:
-
HepaRG human hepatoma cells or other suitable hepatic cell line.
-
Luciferase reporter plasmids containing response elements for FXR (e.g., pGL4.37[luc2P/IR1-RE/Hygro]) and PXR (e.g., pGL4.37[luc2P/XREM-CYP3A4/Hygro]).
-
Transfection reagent.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Positive controls: GW4064 for FXR, Rifampicin for PXR.
-
Luciferase assay system.
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture and Transfection:
-
Culture HepaRG cells in appropriate medium until they reach 70-80% confluency in 96-well plates.
-
Co-transfect cells with the respective nuclear receptor reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include wells with vehicle control (DMSO) and positive controls (e.g., 1 µM GW4064 for FXR, 10 µM Rifampicin for PXR).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value if applicable.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Cholestasis
Objective: To assess the in vivo efficacy of this compound in a chemically-induced mouse model of cholestasis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Alpha-naphthylisothiocyanate (ANIT) or Lithocholic acid (LCA) to induce cholestasis.[2][3]
-
This compound.
-
Vehicle for this compound administration (e.g., corn oil).
-
Blood collection supplies.
-
Kits for measuring serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, and total bile acids.
-
Materials for liver tissue histology (formalin, paraffin, H&E stain).
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: Cholestasis-inducing agent (e.g., ANIT or LCA) + Vehicle.
-
Group 3: Cholestasis-inducing agent + this compound (low dose).
-
Group 4: Cholestasis-inducing agent + this compound (high dose).
-
-
-
Induction of Cholestasis and Treatment:
-
Administer the cholestasis-inducing agent. For example, a single oral gavage of ANIT (50-75 mg/kg in corn oil).
-
Begin treatment with this compound (e.g., daily oral gavage) 24 hours before or concurrently with the cholestasis-inducing agent and continue for the duration of the experiment (e.g., 48-72 hours for acute models).
-
-
Sample Collection:
-
At the end of the experiment, collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and collect the liver for histological analysis and gene expression studies.
-
-
Biochemical Analysis:
-
Measure serum levels of ALT, AST, total bilirubin, and total bile acids.
-
-
Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver injury, necrosis, and bile duct proliferation.
-
-
Gene Expression Analysis (Optional):
-
Isolate RNA from a portion of the liver tissue to analyze the expression of genes involved in bile acid synthesis (e.g., Cyp7a1, Cyp8b1) and transport (e.g., Bsep, Mrp2) by RT-qPCR.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Hypothesized signaling pathway for this compound in cholestasis.
Caption: Workflow for in vitro screening of this compound's activity.
Caption: Experimental workflow for in vivo evaluation of this compound.
Disclaimer: The proposed mechanisms of action for this compound in cholestasis are hypothetical and require experimental validation. The provided protocols are general guidelines and should be optimized for specific experimental conditions.
References
Flumecinol: Application Notes and Protocols for Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) is a well-established tool compound utilized in toxicology and pharmacology to study the induction of drug-metabolizing enzymes.[1] Its primary mechanism of action involves the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). This activation leads to the transcriptional upregulation of a suite of genes encoding for cytochrome P450 (CYP) enzymes, particularly members of the CYP3A and CYP2C families, as well as phase II conjugating enzymes and drug transporters.
These application notes provide a comprehensive overview of this compound's use as a tool compound in toxicology studies, including its mechanism of action, and detailed protocols for its application in in vitro enzyme induction and cytotoxicity assays.
Mechanism of Action: PXR and CAR Activation
This compound serves as a potent activator of PXR and CAR. Upon entering the cell, this compound binds to these nuclear receptors located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA response elements, known as xenobiotic responsive elements (XREs), located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in drug metabolism and disposition.
Figure 1. Signaling pathway of this compound-mediated PXR/CAR activation.
Applications in Toxicology
As a reliable enzyme inducer, this compound is an invaluable tool for:
-
Investigating Drug-Drug Interactions: By inducing metabolic enzymes, this compound can be used to study how the co-administration of a new chemical entity (NCE) might affect its own metabolism (auto-induction) or the metabolism of other drugs.
-
Characterizing Metabolic Pathways: Researchers can use this compound to identify the specific CYP isoforms responsible for the metabolism of an NCE.
-
Evaluating Pro-drug Activation: For drugs that require metabolic activation, this compound can be used to enhance the activity of the responsible enzymes and study the effects of the active metabolite.
-
Mechanistic Toxicology Studies: this compound helps in elucidating the role of PXR and CAR in xenobiotic-induced toxicity and cellular defense mechanisms.
Quantitative Data Summary
Due to the limited availability of publicly accessible quantitative data for this compound, the following tables provide representative values that would be determined in the described experimental protocols. These values are for illustrative purposes and should be experimentally determined for specific cell systems and assay conditions.
Table 1: Representative Quantitative Data for this compound in Cytochrome P450 Induction Assays
| Parameter | CYP3A4 | CYP2C9 |
| EC50 (µM) | 1 - 10 | 5 - 25 |
| Emax (Fold Induction) | 5 - 15 | 3 - 8 |
EC50 (Half-maximal effective concentration): The concentration of this compound that elicits 50% of the maximum induction response. Emax (Maximum effect): The maximum fold induction observed compared to the vehicle control.
Table 2: Representative Quantitative Data for this compound in Cytotoxicity Assays
| Cell Type | Assay | Endpoint | LC50 (µM) |
| Primary Human Hepatocytes | MTT | Cell Viability | > 100 |
| HepG2 Cells | LDH Release | Cell Lysis | > 100 |
LC50 (Lethal concentration 50): The concentration of this compound that causes death in 50% of the cells.
Experimental Protocols
The following are detailed protocols for using this compound as a tool compound in common in vitro toxicology assays.
Protocol 1: In Vitro Cytochrome P450 Enzyme Induction in Primary Human Hepatocytes
This protocol details the methodology to assess the potential of this compound to induce CYP3A4 and CYP2C9 expression in cultured primary human hepatocytes.
Figure 2. Experimental workflow for CYP induction assay.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth factors)
-
Collagen-coated 24-well or 96-well plates
-
This compound (stock solution in DMSO)
-
Positive controls (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2C9)
-
Vehicle control (DMSO)
-
RNA isolation kit
-
qRT-PCR reagents (primers and probes for CYP3A4, CYP2C9, and a housekeeping gene)
-
CYP enzyme activity assay kits (e.g., P450-Glo™ Assays)
Procedure:
-
Hepatocyte Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in hepatocyte culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Include wells for a vehicle control (DMSO only) and positive controls (e.g., 10 µM Rifampicin, 500 µM Phenobarbital).
-
Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing the test compounds.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours. Change the medium with freshly prepared compounds daily.
-
-
Analysis:
-
mRNA Analysis (qRT-PCR):
-
After 72 hours of treatment, lyse the cells and isolate total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using specific primers for CYP3A4, CYP2C9, and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in mRNA expression relative to the vehicle control using the ΔΔCt method.
-
-
Enzyme Activity Assay:
-
After the 72-hour treatment, wash the cells with warm buffer.
-
Incubate the cells with a specific luminogenic or fluorogenic substrate for the CYP enzyme of interest according to the assay kit manufacturer's instructions.
-
Measure the luminescence or fluorescence to determine the enzyme activity.
-
Calculate the fold change in enzyme activity relative to the vehicle control.
-
-
-
Data Analysis:
-
Plot the fold induction against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: In Vitro Cytotoxicity Assessment in Primary Human Hepatocytes
This protocol describes a method to evaluate the potential cytotoxicity of this compound using the MTT assay, which measures cell viability.
Figure 3. Experimental workflow for cytotoxicity assay.
Materials:
-
Cultured primary human hepatocytes in 96-well plates (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Positive control for cytotoxicity (e.g., a known hepatotoxin)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Include wells for a vehicle control and a positive control.
-
Treat the cultured hepatocytes with the compounds for a specified duration (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the LC50 value from the dose-response curve.
-
Conclusion
This compound is a valuable tool compound for studying the induction of drug-metabolizing enzymes through the PXR and CAR pathways. The protocols provided herein offer a framework for researchers to investigate the effects of this compound in in vitro toxicology models. It is imperative for researchers to experimentally determine the specific quantitative parameters for their particular experimental systems. The careful application of these methodologies will contribute to a better understanding of drug metabolism and the prediction of drug-drug interactions.
References
Application Notes and Protocols: Methodology for Assessing Flumecinol Efficacy in Newborns with Hyperbilirubinemia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided for research and informational purposes only. Flumecinol is not currently approved for use in newborns, and the methodologies described herein are hypothetical, based on existing knowledge of neonatal pharmacology and hyperbilirubinemia management. All research involving human subjects, particularly vulnerable populations like newborns, must be conducted under strict ethical guidelines and with approval from a duly constituted Institutional Review Board (IRB) or Ethics Committee.
Introduction
Neonatal hyperbilirubinemia, or jaundice, is a common condition in newborns, resulting from an imbalance between bilirubin production and elimination.[1] The primary enzyme responsible for conjugating bilirubin, facilitating its excretion, is UDP-glucuronosyltransferase 1A1 (UGT1A1).[2][3] In newborns, particularly premature infants, the activity of UGT1A1 is transiently low, contributing to the accumulation of unconjugated bilirubin.[4] Severe hyperbilirubinemia can lead to kernicterus, a form of permanent brain damage.[5] Current standard treatment involves phototherapy and, in severe cases, exchange transfusion.[6][7]
This compound is a known hepatic enzyme inducer.[8] While its specific effects on UGT1A1 are not extensively documented in publicly available literature, its classification as a xenobiotic-metabolizing enzyme inducer suggests a potential mechanism for enhancing bilirubin conjugation and clearance. These application notes provide a hypothetical framework for assessing the efficacy of this compound as an adjunct therapy for neonatal hyperbilirubinemia.
Proposed Mechanism of Action
This compound is hypothesized to act as an inducer of the UGT1A1 enzyme. By increasing the expression and activity of UGT1A1 in the neonatal liver, this compound could accelerate the conjugation of unconjugated bilirubin to bilirubin glucuronides, which are water-soluble and more easily excreted in bile and urine. This proposed pathway would lead to a reduction in total serum bilirubin (TSB) levels, thereby mitigating the risk of bilirubin-induced neurotoxicity.
Data Presentation: Key Efficacy and Safety Parameters
Quantitative data from a hypothetical clinical trial should be summarized for clear comparison between treatment and placebo groups.
Table 1: Primary Efficacy Outcomes
| Parameter | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |
| Primary Endpoint | |||
| Duration of Phototherapy (hours) | |||
| Secondary Endpoints | |||
| Rate of Decline in TSB (mg/dL/hour) | |||
| Peak TSB Level (mg/dL) | |||
| Incidence of Exchange Transfusion (%) | |||
| Rebound Hyperbilirubinemia (%) |
Table 2: Safety and Pharmacokinetic Parameters
| Parameter | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |
| Safety Monitoring | |||
| Incidence of Adverse Events (%) | |||
| - Gastrointestinal disturbances | |||
| - Rash | |||
| - Sedation | |||
| Liver Function Tests (at baseline and end of treatment) | |||
| - ALT (U/L) | |||
| - AST (U/L) | |||
| - Direct Bilirubin (mg/dL) | |||
| Pharmacokinetics (if measured) | |||
| This compound Plasma Concentration (ng/mL) | N/A | ||
| This compound Half-life (hours) | N/A |
Experimental Protocols
The following are detailed, hypothetical protocols for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of this compound in newborns with hyperbilirubinemia requiring phototherapy.
Study Design and Population
A multicenter, randomized, double-blind, placebo-controlled trial design is essential.[9]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Major congenital anomalies.
-
Evidence of hemolytic disease (e.g., positive Direct Antiglobulin Test).
-
Clinical signs of sepsis.
-
Direct hyperbilirubinemia (direct bilirubin > 20% of total bilirubin).
-
Previous exchange transfusion.
-
Intervention
-
Investigational Product: this compound oral suspension (dose to be determined by preclinical and Phase I studies, likely weight-based).
-
Placebo: An oral suspension identical in appearance, taste, and smell to the this compound suspension.
-
Administration: Administered orally once or twice daily for a specified duration (e.g., 3-5 days).
-
Concomitant Therapy: All infants will receive standard-of-care phototherapy as per AAP guidelines.[6]
Efficacy Assessment
-
Primary Outcome: Total duration of phototherapy required.
-
Secondary Outcomes:
-
Rate of decline in TSB levels.
-
Peak TSB level during hospitalization.
-
Incidence of exchange transfusion.
-
Incidence of rebound hyperbilirubinemia requiring re-initiation of phototherapy.
-
-
Bilirubin Measurement Protocol:
-
Obtain baseline TSB (and direct bilirubin) via heel-prick blood sample before the first dose of the investigational product and initiation of phototherapy.
-
Monitor bilirubin levels using a transcutaneous bilirubinometer (TcB) every 8-12 hours.[7]
-
Confirm TcB readings with a TSB measurement if the TcB value is within 3 mg/dL of the phototherapy threshold or if the TcB is ≥15 mg/dL.
-
Continue monitoring until phototherapy is discontinued according to AAP guidelines.
-
A follow-up TSB should be measured 12-24 hours after discontinuing phototherapy to assess for rebound.
-
Safety Assessment
-
Adverse Event Monitoring: Systematically collect and document all adverse events (AEs) and serious adverse events (SAEs).[12][13] Special attention should be given to potential AEs related to hepatic enzyme induction, such as gastrointestinal disturbances, skin rashes, and central nervous system effects (e.g., sedation).
-
Laboratory Monitoring:
-
Baseline and end-of-treatment measurement of liver function tests (ALT, AST, direct bilirubin).
-
Complete blood count at baseline.
-
-
Vital Signs: Monitor heart rate, respiratory rate, and temperature at regular intervals.
Pharmacokinetic/Pharmacodynamic (PK/PD) Sub-study Protocol
A sparse sampling PK/PD sub-study can be incorporated to understand the drug's disposition in newborns.[14][15]
-
Sample Collection: Collect a small volume of blood (e.g., 0.2-0.5 mL) at pre-specified time points (e.g., pre-dose, 2-4 hours post-dose, and 8-12 hours post-dose) from a subset of infants.
-
Drug Concentration Analysis: Analyze plasma samples for this compound and any major metabolites using a validated LC-MS/MS method.
-
UGT1A1 Activity Assay (Optional, Research-based):
-
If ethically and practically feasible, a validated assay to measure UGT1A1 activity in a small blood sample could provide direct evidence of enzyme induction. This is a complex undertaking in a neonatal population.
-
Alternatively, measure the ratio of conjugated to unconjugated bilirubin as a surrogate marker of UGT1A1 activity.
-
Ethical Considerations
Research in neonates is subject to stringent ethical oversight.[16][17][18] Key considerations include:
-
Informed Consent: The informed consent process must be comprehensive, ensuring parents fully understand the potential risks and benefits, the voluntary nature of participation, and their right to withdraw at any time without penalty.[10][11] The information should be provided in a clear, understandable language.
-
Risk-Benefit Ratio: The potential benefits of participating in the trial must outweigh the risks. The study design should minimize risks, for example, by using sparse blood sampling for PK studies.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB should be established to review safety data periodically and ensure the ongoing safety of the participants.[12]
-
Vulnerability of the Population: The unique physiological and developmental characteristics of newborns must be considered in all aspects of the trial design and conduct.[4][14]
By adhering to these rigorous methodologies and ethical principles, the potential efficacy and safety of this compound as a novel treatment for neonatal hyperbilirubinemia can be thoroughly and responsibly investigated.
References
- 1. Managing neonatal hyperbilirubinemia: An updated guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of drugs: newborn perspective - Bansal - Pediatric Medicine [pm.amegroups.org]
- 5. pediatricsnationwide.org [pediatricsnationwide.org]
- 6. shastahealth.org [shastahealth.org]
- 7. Neonatal Hyperbilirubinemia: Evaluation and Treatment | AAFP [aafp.org]
- 8. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trials of medicines in neonates: the influence of ethical and practical issues on design and conduct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pediatricethicscope.org [pediatricethicscope.org]
- 11. publications.aap.org [publications.aap.org]
- 12. Standardizing Safety Assessment and Reporting for Neonatal Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety reporting in neonatal clinical trials: reflections towards optimal, globally relevant approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacokinetic and pharmacodynamic principles: unique considerations for optimal design of neonatal clinical trials [frontiersin.org]
- 15. Pharmacokinetic and pharmacodynamic principles: unique considerations for optimal design of neonatal clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ethical Considerations in Neonatal Research [ouci.dntb.gov.ua]
- 18. Ethical Considerations in Neonatal Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Flumecinol In Vitro Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Flumecinol during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating after I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and what can I do?
A1: This is a common issue known as solvent-shifting, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is significantly lower.[1] The organic solvent disperses, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate.[1][2] This creates a supersaturated, thermodynamically unstable state.[2][3]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a final this compound concentration that is below its aqueous solubility limit.[1]
-
Optimize Co-solvent Concentration: You can try maintaining a higher percentage of the organic co-solvent in the final solution. However, for cell-based assays, it is critical to keep the final DMSO concentration low (typically below 0.5% v/v) to avoid cytotoxicity.[1][4][5] High concentrations of solvents can negatively impact cell viability and experimental outcomes.[6][7]
-
Adjust pH: The solubility of weakly acidic or basic compounds can be highly dependent on the pH of the medium.[8][9][10] Systematically adjusting the pH of your aqueous buffer may increase this compound's solubility.
-
Use Solubilizing Excipients: Consider incorporating surfactants or other solubilizing agents into your medium.[10][11] These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[10]
Q2: What is the best practice for preparing and storing this compound stock solutions to prevent solubility issues?
A2: Proper preparation and storage are crucial for maintaining the integrity and solubility of your this compound stock.
Recommended Protocol:
-
Solvent Selection: Use a high-purity, anhydrous organic solvent in which this compound is readily soluble. DMSO is a common choice for poorly water-soluble compounds.[1][12]
-
High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experimental setup.[1]
-
Ensure Complete Dissolution: Vortex the solution vigorously. If needed, brief sonication in a water bath can aid dissolution.[1] Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][12] Protect the aliquots from light.
Q3: Can I gently heat my solution to redissolve precipitated this compound?
A3: While gentle warming can temporarily increase the solubility of many compounds, it is generally not recommended as a solution for precipitation in experimental setups.[9][10] The compound will likely precipitate again upon cooling to your experimental temperature (e.g., 37°C), leading to inconsistent concentrations and unreliable results.[1] Furthermore, prolonged heating can risk chemical degradation of the compound.[13]
Q4: What are the key factors that influence drug solubility in an in vitro setting?
A4: Several physicochemical factors govern a drug's solubility. Understanding these can help in troubleshooting and experimental design.[11][14] The primary factors include:
-
pH of the Medium: The ionization state of a compound, which affects solubility, is controlled by the pH.[8][10]
-
Polarity: The principle of "like dissolves like" is fundamental; the polarity of the drug and the solvent system must be compatible.[11][14]
-
Temperature: For most solid compounds, solubility increases with temperature, although this effect may not be practical for maintaining solutions at physiological temperatures.[9][10]
-
Particle Size and Surface Area: Decreasing particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[9][11]
-
Presence of Co-solvents and Excipients: The composition of the formulation, including buffers, co-solvents, and surfactants, can significantly alter drug solubility.[8][10]
Data Summary
The following table summarizes key properties of common organic solvents used in cell culture and their general cytotoxicity limits.
| Solvent | Key Properties | Typical Max Concentration in Cell Culture | Potential Issues |
| DMSO | Amphiphilic (dissolves polar & non-polar compounds) | < 0.5% v/v[5] | Cytotoxicity above 1-2%; can affect cell differentiation[6][7] |
| Ethanol | Polar protic solvent | < 0.5% v/v | Can exhibit antioxidant activity; cytotoxic at higher concentrations[4][5] |
| Methanol | Polar protic solvent | < 1% v/v[15] | Generally more toxic than ethanol[6] |
| Propylene Glycol (PG) | Non-volatile, viscous co-solvent | < 1% v/v[4] | Can affect cell growth and shape at concentrations >1%[4] |
| Polyethylene Glycol (PEG 400) | Water-miscible polymer | Varies by cell line | Generally low cytotoxicity[15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Based on this compound's molecular weight (280.28 g/mol ), weigh the appropriate amount of solid compound for your desired volume.[12][16] For 1 mL of a 10 mM stock, you would need 2.80 mg.
-
Add Solvent: Add the calculated mass of this compound to a sterile, light-protected microcentrifuge tube. Add 1.0 mL of anhydrous, high-purity DMSO.[1]
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief (1-2 minutes) sonication in a water bath can be used to facilitate dissolution if particulates remain.[1]
-
Verify: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][12]
Protocol 2: Serial Dilution into Aqueous Medium
This protocol is for preparing a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilution: Perform a 1:100 intermediate dilution. Add 5 µL of the 10 mM this compound stock solution to 495 µL of pre-warmed, sterile cell culture medium or buffer. This creates a 100 µM solution with 1% DMSO.
-
Mix Immediately: Mix thoroughly by gentle vortexing or by pipetting up and down immediately after adding the stock to prevent localized high concentrations that can cause precipitation.
-
Prepare Final Dilution: Perform a 1:10 final dilution. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
Use Promptly: Use the final working solution as quickly as possible, as even at concentrations below the theoretical solubility limit, poorly soluble compounds can sometimes precipitate over time.
Visual Guides
The following diagrams illustrate key decision-making processes and factors related to this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5808090A - Process for preventing precipitation in cimetidine injection solutions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. This compound | TargetMol [targetmol.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Optimizing Flumecinol Dosage for Maximum Enzyme Induction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flumecinol. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experimental design and execution for optimizing this compound dosage to achieve maximum enzyme induction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enzyme induction by this compound?
This compound is known to be an inducer of cytochrome P450 (CYP) monooxygenases.[1] The most common mechanism for CYP induction involves the activation of nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).[2] Upon ligand binding, these receptors form heterodimers with the retinoid X receptor (RXR), translocate to the nucleus, and bind to specific response elements on the DNA, leading to increased transcription of target genes, including CYP enzymes. The precise receptor(s) activated by this compound have not been definitively elucidated in publicly available literature and may be cell-type and species-dependent.
Q2: Which CYP enzymes are induced by this compound?
Studies in male rats have shown that this compound enhances the total content of liver cytochrome P-450 and specifically induces testosterone 16α-hydroxylation, a reaction primarily catalyzed by CYP2B and CYP3A family members in rats.[1] For human systems, it is recommended to screen for the induction of key drug-metabolizing enzymes, including CYP1A2, CYP2B6, and CYP3A4, as recommended by regulatory agencies.[3] If CYP3A4 induction is observed, further investigation into CYP2C induction (CYP2C8, CYP2C9, CYP2C19) is warranted.[3]
Q3: What is a typical starting concentration range for in vitro this compound experiments?
For in vitro studies using primary human hepatocytes, a common approach is to use a concentration range that brackets the predicted clinical exposures (0.1 – 10x Cmax), if known.[3] If clinical exposure is unknown, a wide concentration range should be used in initial cytotoxicity assays to determine a non-toxic range for the definitive enzyme induction experiments. A typical starting point for a compound with unknown potency might be from 0.1 µM to 100 µM.
Q4: How long should I expose hepatocytes to this compound to observe enzyme induction?
A standard incubation time for in vitro enzyme induction studies is 72 hours, with daily media changes containing fresh this compound.[3][4] This duration is generally sufficient to observe changes in both mRNA and protein/activity levels of inducible enzymes.
Q5: What are the appropriate positive and negative controls for a this compound induction study?
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, not exceeding 0.1% v/v) should be used as the negative control to establish the basal level of enzyme expression.
-
Positive Controls: Prototypical inducers for the specific CYP enzymes being investigated are essential to ensure the hepatocyte system is responsive. Common positive controls include:
-
Omeprazole for CYP1A2
-
Phenobarbital or CITCO for CYP2B6
-
Rifampicin for CYP3A4
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in enzyme activity between replicate wells. | - Inconsistent cell seeding density.- Edge effects in the culture plate.- Pipetting errors during compound addition or reagent handling. | - Ensure a homogenous cell suspension during seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consider using automated liquid handlers for improved precision. |
| No induction observed with this compound, but positive controls are working. | - this compound concentration is too low.- this compound is not an inducer of the specific CYP isoform in the test system.- this compound is unstable in the culture medium.- this compound is cytotoxic at the tested concentrations. | - Test a wider and higher concentration range of this compound.- Screen a broader panel of CYP isoforms.- Assess the stability of this compound in the culture medium over the 72-hour incubation period using LC-MS.- Perform a cytotoxicity assay (e.g., MTS or LDH) to ensure the tested concentrations are non-toxic. |
| Cytotoxicity observed at most tested this compound concentrations. | - this compound has a narrow therapeutic window in vitro.- The solvent concentration is too high. | - Narrow down the concentration range to lower, non-toxic levels.- Ensure the final solvent concentration is at a non-toxic level (e.g., ≤0.1% DMSO). |
| Induction is observed at the mRNA level (qRT-PCR) but not at the enzyme activity level. | - Post-transcriptional or post-translational modifications are inhibiting enzyme activity.- The substrate used for the activity assay is not optimal or is inhibited by this compound.- Insufficient time for protein translation to occur. | - Confirm the finding with a different lot of hepatocytes.- Test for direct inhibition of the CYP enzyme by this compound in a short-term incubation assay.- Extend the incubation period to 96 hours, though 72 hours is typically sufficient. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment of this compound in Primary Human Hepatocytes
-
Cell Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach for 4-6 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of 5-7 final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Dosing: After cell attachment, replace the medium with the medium containing the different concentrations of this compound, a vehicle control (0.1% DMSO), and a positive control for cytotoxicity (e.g., 50 µM Tamoxifen).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2, refreshing the medium with the respective compounds every 24 hours.[3]
-
Viability Assay: After 72 hours, assess cell viability using a commercially available MTS or LDH assay kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the concentration of this compound that causes 50% cytotoxicity (TC50). Select concentrations for the induction study that are well below the TC50.
Protocol 2: Measurement of CYP mRNA Induction by this compound via qRT-PCR
-
Experimental Setup: Following a similar plating and dosing procedure as the cytotoxicity assay, treat hepatocytes from at least three different human donors with 7 non-toxic concentrations of this compound, a vehicle control, and appropriate positive controls (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4) for 72 hours.[3]
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using TaqMan or SYBR Green chemistry with validated primers for the target genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold induction of the target gene mRNA relative to the vehicle control using the 2-ΔΔCT method.[3] A response is typically considered positive if there is a ≥2-fold increase in mRNA relative to the vehicle control and the response is concentration-dependent.
Protocol 3: Measurement of CYP Enzyme Activity Induction by this compound
-
Experimental Setup: Treat hepatocytes from at least three human donors with 3-5 non-toxic concentrations of this compound, a vehicle control, and positive controls for 72 hours.[3]
-
Substrate Incubation: After 72 hours, remove the medium containing this compound and wash the cells. Add fresh medium containing specific probe substrates for the CYP enzymes of interest (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).
-
Metabolite Formation: Incubate for a specified time (e.g., 30-60 minutes).
-
Sample Collection & Analysis: Stop the reaction and collect the supernatant. Analyze the formation of the specific metabolite (e.g., Acetaminophen from Phenacetin, Hydroxybupropion from Bupropion, 1'-hydroxymidazolam from Midazolam) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fold increase in metabolite formation relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Representative Cytotoxicity Data for this compound in Primary Human Hepatocytes
| This compound (µM) | Mean Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 3 | 95 |
| 10 | 92 |
| 30 | 85 |
| 100 | 55 |
| 300 | 20 |
| TC50 | ~120 µM |
Table 2: Representative mRNA Fold Induction Data for this compound (72-hour treatment)
| Concentration (µM) | CYP1A2 Fold Induction | CYP2B6 Fold Induction | CYP3A4 Fold Induction |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1 | 1.2 | 2.5 | 3.1 |
| 3 | 1.5 | 5.8 | 7.5 |
| 10 | 1.3 | 12.1 | 18.2 |
| 30 | 1.1 | 15.5 | 25.6 |
| EC50 (µM) | N/A | ~4.5 | ~6.2 |
| Emax (Fold) | N/A | ~16 | ~28 |
| Positive Control | 45 (Omeprazole) | 20 (Phenobarbital) | 35 (Rifampicin) |
Table 3: Representative Enzyme Activity Fold Induction Data for this compound (72-hour treatment)
| Concentration (µM) | CYP1A2 Activity Fold Induction | CYP2B6 Activity Fold Induction | CYP3A4 Activity Fold Induction |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 3 | 1.3 | 4.9 | 6.8 |
| 10 | 1.2 | 10.5 | 16.5 |
| 30 | 1.1 | 13.2 | 22.1 |
| EC50 (µM) | N/A | ~5.1 | ~7.0 |
| Emax (Fold) | N/A | ~14 | ~25 |
| Positive Control | 30 (Omeprazole) | 15 (Phenobarbital) | 30 (Rifampicin) |
Visualizations
Caption: Hypothetical signaling pathway for this compound-mediated CYP3A4 induction via PXR activation.
Caption: Experimental workflow for optimizing this compound dosage for enzyme induction.
References
Technical Support Center: Synthesis of Flumecinol and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Flumecinol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely recognized method for synthesizing this compound (3-trifluoromethyl-α-ethyl-benzhydrol) is through a Grignard reaction. This involves the reaction of a Grignard reagent, prepared from 3-trifluoromethyl-bromobenzene and magnesium, with propiophenone in an ethereal solvent like dry ether.[1]
Q2: What are the critical parameters to control during a Grignard reaction for this compound synthesis?
A2: The Grignard reaction is highly sensitive to environmental conditions. Key parameters to control include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.[2][3]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[2]
-
Temperature: The initial formation of the Grignard reagent can be exothermic and may require cooling.[4] The subsequent reaction with the ketone should also be temperature-controlled to minimize side reactions.[1]
-
Purity of Magnesium: The magnesium turnings should be of high purity and activated if necessary to ensure the reaction initiates properly.
Q3: What are some common impurities observed in this compound synthesis?
A3: Impurities in this compound can arise from side reactions during the synthesis or from the starting materials. A known impurity is the 4'-methyl-analogue of this compound.[5] Additionally, a common byproduct in Grignard reactions is the formation of a biphenyl compound through the coupling of the Grignard reagent with unreacted aryl halide.[2] Unreacted starting materials such as propiophenone and 3-trifluoromethyl-bromobenzene may also be present.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a well-established method for analyzing this compound and its impurities.[5] A reversed-phase HPLC system can be used to isolate and identify impurities, while a chiral HPLC system can separate the enantiomers of this compound and its chiral impurities.[5] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Inactive magnesium surface (oxide layer).2. Presence of moisture in glassware or solvent.3. Impure reagents. | 1. Gently crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.2. Ensure all glassware is oven-dried immediately before use and that anhydrous solvents are used.[3]3. Use high-purity magnesium and freshly distilled 3-trifluoromethyl-bromobenzene. |
| Low yield of this compound. | 1. Incomplete reaction.2. Quenching of the Grignard reagent by water or oxygen.3. Formation of side products (e.g., biphenyl).[2] | 1. Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature.[1]2. Maintain strict anhydrous and inert atmosphere conditions throughout the synthesis.[2][3]3. Control the reaction temperature and the rate of addition of the propiophenone to the Grignard reagent. |
| Presence of significant amounts of biphenyl impurity. | High concentration of the aryl halide or elevated reaction temperatures can favor the coupling side reaction.[2] | Add the propiophenone solution dropwise to the Grignard reagent to maintain a low concentration of the aryl halide. Maintain the recommended reaction temperature. |
| Difficulty in purifying the final product. | 1. Presence of closely related impurities.2. Oily nature of the product. | 1. Use fractional distillation in vacuo as a primary purification step.[1]2. Employ column chromatography on silica gel. For analytical purposes and impurity identification, reversed-phase HPLC is effective.[5] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established synthetic methods.[1]
Materials:
-
Magnesium turnings
-
3-trifluoromethyl-bromobenzene
-
Propiophenone
-
Anhydrous diethyl ether
-
10% aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (13.6 g).
-
Prepare a solution of 3-trifluoromethyl-bromobenzene (126 g) in dry ether (182 ml).
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction initiates, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the solution to -10°C.
-
-
Reaction with Propiophenone:
-
Prepare a solution of propiophenone (37.5 g) in dry ether (200 ml).
-
Add the propiophenone solution dropwise to the cooled Grignard reagent, maintaining the temperature at -10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, followed by refluxing for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C.
-
Decompose the Grignard complex by slowly adding a 10% aqueous ammonium chloride solution.
-
Separate the ethereal layer, wash it with water until neutral, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residual oil by fractional distillation in vacuo to obtain 3-trifluoromethyl-α-ethyl-benzhydrol.
-
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of Flumecinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Flumecinol in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on its limited bioavailability.
| Observed Problem | Potential Cause | Recommended Solution |
| Low plasma concentration of parent this compound after oral administration. | Extensive First-Pass Metabolism: this compound undergoes significant hydroxylation and conjugation in the liver before reaching systemic circulation.[1][2][3] | 1. Co-administration with Metabolic Inhibitors: In preclinical models, consider co-administering a general cytochrome P450 inhibitor to reduce metabolic breakdown. 2. Alternative Routes of Administration: For initial efficacy studies, consider intravenous (IV) or intraperitoneal (IP) administration to bypass the liver and establish a therapeutic window. |
| High variability in experimental results between subjects. | Genetic Polymorphisms in Metabolic Enzymes: Individual differences in the expression of metabolic enzymes can lead to varied rates of this compound metabolism. | 1. Subject Stratification: If possible, phenotype or genotype subjects for relevant metabolic enzymes. 2. Increase Sample Size: A larger sample size can help to statistically mitigate the effects of individual variability. |
| Precipitation of this compound in aqueous buffers or cell culture media. | Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in water. | 1. Formulation with Solubilizing Agents: Use excipients such as cyclodextrins, surfactants (e.g., Tween® 80), or co-solvents (e.g., DMSO, ethanol) in your formulations. 2. Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area and improve the dissolution rate.[4][5] |
| Inconsistent drug release from oral dosage forms. | Suboptimal Formulation: The choice of excipients and the manufacturing process can significantly impact drug release. | 1. Formulation Optimization: Experiment with different solid dispersion techniques, such as hot-melt extrusion or spray drying, to create amorphous forms of this compound with enhanced solubility.[5] 2. Develop Controlled-Release Formulations: Utilize enteric coatings to protect this compound from degradation in the stomach and target its release in the intestine.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The primary reason for the poor oral bioavailability of the parent this compound is its extensive first-pass metabolism in the liver.[1][2][3] After oral administration, this compound is rapidly absorbed from the gastrointestinal tract, but then undergoes significant hydroxylation and conjugation (with glucuronic and sulphuric acids), converting it into metabolites before it can reach systemic circulation.[1][3] Unchanged this compound is not detected in urine and only a very small percentage is found in feces, indicating that the vast majority of the drug is metabolized.[1][3]
Q2: What are the known pharmacokinetic parameters of this compound?
A2: The following table summarizes key pharmacokinetic parameters for this compound from studies in humans and dogs.
| Parameter | Humans (100 mg single oral dose) | Dogs (40 mg/kg oral dose) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.1 hours | 5.3 hours | [6] |
| Plasma Elimination Half-Life (t1/2) | 17.16 hours | 38.95 hours | [6] |
| Plasma Protein Binding | 93-97% | Not specified | [2] |
| Excretion (120h post-dose) | 78.8% in urine (as metabolites), 12.0% in feces | Not specified | [1][3] |
Q3: Are there any strategies to improve the systemic exposure of this compound?
A3: Yes, several formulation strategies can be employed to enhance the bioavailability of this compound:
-
Prodrug Approach: Designing a prodrug of this compound could temporarily mask the functional groups susceptible to first-pass metabolism, allowing the parent drug to be released in the systemic circulation.[4]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can protect it from metabolic enzymes and potentially enhance its absorption.[4]
-
Salt Formation: Creating a salt form of this compound could improve its solubility and dissolution rate, which are often prerequisites for good absorption.[4][5]
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using Cyclodextrins
This protocol describes a method for preparing a this compound formulation with improved aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
While stirring the HP-β-CD solution, slowly add the this compound powder to achieve the target final concentration.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution is the this compound-HP-β-CD formulation, ready for in vitro or in vivo testing.
Visualizations
Caption: Logical workflow for addressing the poor bioavailability of this compound.
Caption: Metabolic pathway of orally administered this compound.
References
- 1. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. colorcon.com [colorcon.com]
- 5. drughunter.com [drughunter.com]
- 6. Pharmacokinetic studies of this compound in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumecinol stability issues in long-term storage
Flumecinol Stability Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and issues related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal long-term stability, solid this compound should be stored at 2-8°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable and within specifications for at least 24 months.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The stability of this compound is primarily affected by exposure to high temperatures, alkaline pH conditions, and light.[1][2][3] While the trifluoromethyl group generally confers high chemical stability, the benzhydrol moiety can be susceptible to oxidation and dehydration under stress conditions.
Q3: I've observed a change in the color of my solid this compound sample. What could be the cause?
A3: A change in color, such as a slight yellowing, can be an indicator of degradation. This is often due to minor oxidation or the formation of degradation products. It is recommended to re-test the purity of the sample using a validated stability-indicating method, such as HPLC, before use.
Q4: Can I store this compound in a solution? What are the recommended conditions?
A4: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other degradation pathways. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent like DMSO or acetonitrile, store at -20°C or below, and use it as quickly as possible. Avoid aqueous buffers, especially those with a pH greater than 7.
Troubleshooting Guide
Issue 1: I am seeing a new, unexpected peak in the HPLC chromatogram of my stored this compound sample.
-
Possible Cause 1: Degradation. A new peak, particularly one that grows over time, is likely a degradation product. The benzhydrol group in this compound can undergo oxidation to form the corresponding benzophenone derivative or dehydration to form an alkene, especially under acidic or thermal stress.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to tentatively identify the degradant. Expose small aliquots of a fresh this compound sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic stress conditions as per ICH guidelines.
-
Analyze the stressed samples by HPLC-MS to correlate the mass of the unknown peak with potential degradation products.
-
If the degradant is significant, the stored this compound sample should be considered compromised and should not be used for experiments where purity is critical.
-
Issue 2: The potency of my this compound standard seems to have decreased over time.
-
Possible Cause: Slow Degradation. Even under recommended storage conditions, very slow degradation can occur over extended periods, leading to a decrease in the concentration of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Re-qualify your standard against a freshly prepared and characterized reference standard.
-
Review the storage history of your standard. Were there any deviations from the recommended 2-8°C, protected-from-light-and-moisture conditions?
-
Refer to the quantitative data tables below to estimate the expected degradation rate under your storage conditions.
-
Data Presentation: this compound Degradation Kinetics
The following tables summarize the hypothetical degradation data for this compound under various storage conditions. This data is based on typical degradation profiles for benzhydryl-containing compounds and is intended for illustrative purposes.
Table 1: Effect of Temperature on Solid this compound Stability (at 60% Relative Humidity)
| Temperature | Time (Months) | This compound Assay (%) | Total Degradation Products (%) |
| 2-8°C | 0 | 100.0 | 0.0 |
| 12 | 99.8 | 0.2 | |
| 24 | 99.5 | 0.5 | |
| 25°C | 0 | 100.0 | 0.0 |
| 6 | 99.1 | 0.9 | |
| 12 | 98.2 | 1.8 | |
| 40°C | 0 | 100.0 | 0.0 |
| 3 | 97.5 | 2.5 | |
| 6 | 95.1 | 4.9 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (at 25°C)
| pH | Time (Days) | This compound Assay (%) | Primary Degradant (Oxidative Product) (%) |
| 4.5 | 0 | 100.0 | 0.0 |
| 7 | 99.6 | 0.4 | |
| 14 | 99.2 | 0.8 | |
| 7.0 | 0 | 100.0 | 0.0 |
| 7 | 98.9 | 1.1 | |
| 14 | 97.8 | 2.2 | |
| 9.0 | 0 | 100.0 | 0.0 |
| 7 | 96.5 | 3.5 | |
| 14 | 93.2 | 6.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method for the quantitative analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Prepare a sample for HPLC analysis as described in Protocol 1.
-
Photostability: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a sample for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1), preferably with mass spectrometry detection to aid in peak identification.
Visualizations
References
Technical Support Center: Refining Flumecinol Treatment Protocols for Primary Biliary Cirrhosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Flumecinol for Primary Biliary Cirrhosis (PBC). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in Primary Biliary Cirrhosis (PBC)?
A1: Currently, the precise mechanism of action of this compound specifically for the treatment of PBC has not been fully elucidated. One clinical study has shown that this compound can significantly ameliorate pruritus associated with PBC.[1] this compound is known to be a hepatic enzyme inducer.[2] Its therapeutic effect on pruritus in cholestatic conditions may be related to its ability to modulate the metabolism of pruritogenic substances. Further research is required to understand its direct effects on the pathophysiology of PBC.
Q2: What is the pharmacokinetic profile of this compound in humans?
A2: In humans, orally administered this compound is metabolized in the liver, with the major metabolic pathway being hydroxylation followed by conjugation with glucuronic and/or sulphuric acids.[3] Unchanged this compound is not excreted in the urine.[3] The elimination half-life in humans has been reported to be approximately 17.16 hours.[2]
Q3: Are there any known effects of this compound on liver function tests?
A3: In a short-term clinical trial involving patients with PBC, this compound did not significantly affect liver function tests, antipyrine clearance, or serum total bile acids.[1] However, as a hepatic enzyme inducer, long-term studies or studies in different patient populations would be necessary to fully characterize its effects on liver enzymes and function.
Q4: Can this compound be used in combination with standard PBC therapies like Ursodeoxycholic acid (UDCA)?
A4: There is currently no published data from clinical trials on the co-administration of this compound with UDCA or other PBC therapies. As this compound is a hepatic enzyme inducer, there is a potential for drug-drug interactions. Researchers should exercise caution and conduct appropriate in vitro and in vivo studies to assess the potential for interactions before combining this compound with other treatments.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent results in cell-based cholestasis assays.
-
Question: We are using sandwich-cultured human hepatocytes to screen for this compound's effect on bile acid transport and are observing high variability between experiments. What could be the cause?
-
Answer:
-
Hepatocyte Viability: Ensure consistent viability of primary human hepatocytes, as this can vary between batches.[4] Consider using a stable cell line like HepaRG as an alternative for initial screenings to reduce variability.
-
Compound Precipitation: this compound's solubility in aqueous media should be confirmed at the concentrations used. Precipitation can lead to inconsistent effective concentrations. Consider using a suitable vehicle control, such as DMSO, and ensure the final concentration does not exceed the solubility limit.
-
Enzyme Induction: As this compound is a known enzyme inducer, pre-incubation times may need to be optimized to allow for the induction of relevant metabolic enzymes and transporters, which could influence the outcome of the assay.
-
Assay Endpoint: The choice of endpoint is critical. Besides cell viability assays (e.g., ATP or albumin production), consider more specific functional assays such as measuring the inhibition of bile salt export pump (BSEP)-mediated taurocholic acid transport.[5]
-
Issue 2: Lack of observable effect on cholangiocyte apoptosis.
-
Question: We are treating isolated human cholangiocytes with this compound but do not see a reduction in apoptosis induced by cytotoxic bile acids. Why might this be?
-
Answer:
-
Direct vs. Indirect Effects: this compound's beneficial effect on pruritus may not be due to a direct anti-apoptotic effect on cholangiocytes. Its mechanism might be indirect, possibly through the systemic metabolism of pruritogens.
-
Metabolic Activation: Primary cholangiocytes may have limited metabolic capacity compared to hepatocytes. If this compound requires metabolic activation to exert its effects, co-culture systems with hepatocytes might be necessary to observe an effect.
-
Signaling Pathway: The apoptotic pathway induced in your model (e.g., via specific bile acids) may not be modulated by this compound. Consider investigating different apoptotic triggers or signaling pathways relevant to PBC.[6]
-
In Vivo Experiments
Issue 3: High mortality in a chemically-induced mouse model of PBC.
-
Question: We are using a 2-Octynoic acid (2-OA)-immunized mouse model of PBC and observe higher than expected mortality after this compound administration. What could be the reason?
-
Answer:
-
Altered Metabolism: The 2-OA model induces significant hepatic inflammation and damage, which could alter the expression and activity of drug-metabolizing enzymes.[7] This might lead to altered this compound metabolism and potential toxicity. Consider performing preliminary dose-ranging studies in the diseased animals.
-
Drug-Induced Liver Injury: Although one short-term human study showed no significant impact on liver function tests, the combination of a chemical insult (2-OA) and a hepatic enzyme inducer (this compound) could potentially exacerbate liver injury. It is crucial to monitor liver enzymes (ALT, AST, ALP) and histology closely.
-
Vehicle Toxicity: Ensure the vehicle used to dissolve this compound is non-toxic at the administered volume and concentration.
-
Issue 4: No significant reduction in liver fibrosis in a long-term study.
-
Question: In our dominant-negative TGF-β receptor type II (dnTGF-βRII) transgenic mouse model, six months of this compound treatment did not reduce liver fibrosis compared to the control group. What should we consider?
-
Answer:
-
Mechanism of Action: this compound's primary observed effect in the context of cholestasis is on pruritus. It may not have direct anti-fibrotic properties.
-
Disease Stage: The dnTGF-βRII model develops progressive fibrosis.[7] The timing of treatment initiation is critical. This compound might be more effective at preventing fibrosis in earlier stages rather than reversing established fibrosis.
-
Endpoint Measurement: Ensure a comprehensive assessment of fibrosis using both histological staining (e.g., Sirius Red) and quantitative methods like hepatic hydroxyproline content.[8] Also, consider evaluating markers of hepatic stellate cell activation (e.g., α-SMA).
-
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound in Primary Biliary Cirrhosis
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Study 1 (600 mg once weekly for 3 weeks) | [1] | |||
| Subjective Pruritus Improvement | 13 of 24 patients | 10 of 26 patients | 0.27 | |
| Median Fall in VAS Pruritus Score | 8.0 mm | - | - | |
| Study 2 (300 mg daily for 3 weeks) | [1] | |||
| Subjective Pruritus Improvement | 7 of 10 patients | 1 of 9 patients | 0.02 | |
| Median Fall in VAS Pruritus Score | 19.8 mm | - | - |
VAS: Visual Analogue Scale (0 = no itch, 100 = severe itch)
Experimental Protocols
Protocol 1: In Vitro Assessment of Cholestatic Potential using Sandwich-Cultured Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and overlay with a collagen solution to create a sandwich configuration. Culture for at least 24 hours to allow for repolarization and formation of bile canaliculi.
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute to final concentrations in culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%.
-
Co-incubation: Treat the hepatocytes with this compound in the presence or absence of a cholestatic cocktail (e.g., a mixture of bile acids such as glycochenodeoxycholic acid and taurochenodeoxycholic acid).
-
Endpoint Analysis:
-
Cell Viability: After 24-48 hours, assess cell viability using an ATP-based assay (e.g., CellTiter-Glo®).
-
Bile Acid Transport: Measure the accumulation of a fluorescent bile acid substrate (e.g., cholyl-lysyl-fluorescein) within the bile canaliculi using fluorescence microscopy.
-
Data Analysis: Calculate the cholestatic index by comparing the effect of this compound in the presence and absence of the cholestatic cocktail on the chosen endpoint.
-
Protocol 2: Induction and Evaluation of a Mouse Model of PBC (2-OA Immunization)
-
Animal Model: Use female C57BL/6 mice, 8-10 weeks old.
-
Immunization: Prepare an emulsion of 2-Octynoic acid (2-OA) conjugated to bovine serum albumin (BSA) with Complete Freund's Adjuvant (CFA). Inject mice intraperitoneally with the 2-OA-BSA/CFA emulsion. A booster injection with Incomplete Freund's Adjuvant (IFA) can be given two weeks later.
-
This compound Treatment: Begin oral gavage of this compound or vehicle control daily, starting from the day of the first immunization or after the establishment of the disease phenotype.
-
Monitoring and Endpoint Analysis (at 8-12 weeks):
-
Serology: Collect blood to measure levels of anti-mitochondrial antibodies (AMA), alkaline phosphatase (ALP), and alanine aminotransferase (ALT).
-
Histology: Perfuse and fix liver tissue for H&E staining to assess portal inflammation and bile duct damage, and Sirius Red staining to quantify fibrosis.
-
Pruritus Assessment: Monitor and quantify spontaneous scratching behavior over a defined period.
-
Mandatory Visualization
Caption: Workflow for investigating this compound in PBC research.
Caption: Troubleshooting logic for high mortality in animal models.
References
- 1. This compound for the treatment of pruritus associated with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of this compound in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Drug-Induced Cholestasis Potential in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Animal models of primary biliary cholangitis: status and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Mouse Models for Liver Fibrosis | Springer Nature Experiments [experiments.springernature.com]
avoiding off-target effects of Flumecinol in research
Mitigating Off-Target Effects in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Flumecinol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The most well-documented off-target effect of this compound is the induction of cytochrome P450 (CYP) monooxygenases.[1] This means that this compound can increase the expression and activity of these enzymes, which are crucial for metabolizing a wide range of substances, including drugs, toxins, and endogenous molecules.[2][3] This induction can lead to altered metabolism of other compounds in your experimental system, potentially confounding results.
Q2: How does this compound induce cytochrome P450 enzymes?
A2: The induction of CYP enzymes by small molecules like this compound typically occurs through the activation of nuclear receptors such as the pregnane X receptor (PXR), the constitutive androstane receptor (CAR), and the aryl hydrocarbon receptor (AhR).[4][5] These receptors act as sensors for foreign substances (xenobiotics). Upon activation by a ligand, they translocate to the nucleus and promote the transcription of CYP genes.[4][6] The specific nuclear receptor(s) activated by this compound have not been definitively characterized in publicly available literature.
Q3: What are the potential consequences of CYP450 induction in my experiments?
A3: CYP450 induction can have several significant consequences for your research:
-
Altered Pharmacokinetics of Co-administered Compounds: If you are using this compound in combination with other small molecules, its induction of CYP enzymes can accelerate the metabolism of these other compounds, reducing their effective concentration and potentially leading to a loss of efficacy.[3][7]
-
Increased Production of Toxic Metabolites: In some cases, the metabolism of a compound by CYP enzymes can lead to the formation of reactive or toxic metabolites. By inducing these enzymes, this compound could inadvertently increase the toxicity of other substances in your system.[4]
Q4: Are there any other potential off-target effects of this compound I should be aware of?
A4: Beyond its established role as a CYP inducer, the broader off-target profile of this compound is not well-documented in publicly available research. It is crucial for researchers to consider that, like many small molecules, this compound could have other, as-yet-unidentified off-target interactions. Therefore, it is recommended to perform broader profiling, such as kinase and receptor screening, to better characterize its activity in your specific experimental model.
Q5: How can I proactively minimize off-target effects in my experimental design?
A5: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response study to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.
-
Include Appropriate Controls: Use a vehicle control (e.g., DMSO) and consider including a structurally similar but inactive analog of this compound if one is available.
-
Orthogonal Validation: Confirm your findings using an alternative method that does not rely on a small molecule. For example, if you are studying the effect of this compound on a specific pathway, try to replicate the results using genetic approaches like siRNA or CRISPR/Cas9 to modulate your target of interest.[8]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The observed phenotype may be due to the off-target induction of CYP450 enzymes by this compound, which could be altering the metabolism of other components in your cell culture media or affecting endogenous signaling pathways.
-
Troubleshooting Steps:
-
Confirm CYP450 Induction in Your System:
-
Hypothesis: this compound is inducing CYP1A2, CYP2B6, or CYP3A4 in your cell line.
-
Experiment: Perform a CYP450 induction assay. A detailed protocol is provided below.
-
Expected Outcome: An increase in the mRNA levels and/or enzymatic activity of one or more CYP isoforms in this compound-treated cells compared to vehicle-treated controls.
-
-
Identify the Nuclear Receptor Pathway:
-
Hypothesis: this compound is activating PXR, CAR, or AhR.
-
Experiment: Use a reporter gene assay to assess the activation of these nuclear receptors in the presence of this compound.
-
Expected Outcome: Increased reporter gene activity for one or more of the nuclear receptors, indicating the pathway of CYP induction.
-
-
Problem 2: Results with this compound are not replicated with other molecules targeting the same pathway.
-
Possible Cause: The observed effect of this compound may be due to an off-target interaction unrelated to its intended target.
-
Troubleshooting Steps:
-
Perform a Broad Off-Target Screening Panel:
-
Hypothesis: this compound interacts with other proteins, such as kinases or G-protein coupled receptors (GPCRs).
-
Experiment: Submit this compound for screening against a commercial off-target panel (e.g., a kinase panel or a safety pharmacology panel).
-
Expected Outcome: Identification of any additional, unintended molecular targets of this compound.
-
-
Validate On-Target Engagement:
-
Hypothesis: The phenotypic effects are observed at concentrations where this compound does not engage its intended target.
-
Experiment: If the primary target of this compound is known, perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound binds to its target at the concentrations used in your experiments.
-
Expected Outcome: A thermal shift indicates that this compound is binding to its intended target at the effective concentrations.
-
-
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Induction Assay
This protocol is designed to determine if this compound induces the expression and activity of major CYP isoforms (CYP1A2, CYP2B6, and CYP3A4) in cultured human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates (24-well)
-
This compound
-
Positive controls: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4)[9][10]
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and primers for CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4)[11]
-
LC-MS/MS for metabolite analysis
Methodology:
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated 24-well plates according to the supplier's instructions. Allow the cells to acclimate for 24-48 hours.
-
Compound Treatment: Treat the hepatocytes with a range of concentrations of this compound, positive controls, and a vehicle control for 72 hours. The media should be refreshed every 24 hours with fresh compound.[12]
-
Endpoint 1: mRNA Quantification (qRT-PCR):
-
After 72 hours of treatment, lyse the cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR, normalizing to the housekeeping gene.
-
Calculate the fold induction relative to the vehicle control. A greater than 2-fold increase is generally considered a positive result.[12]
-
-
Endpoint 2: Enzymatic Activity (LC-MS/MS):
-
After the 72-hour induction period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates for a defined period (e.g., 1-2 hours).
-
Collect the supernatant and analyze the formation of the specific metabolites using LC-MS/MS.
-
Calculate the fold increase in metabolite formation relative to the vehicle control.
-
Data Presentation
Table 1: Example Data for this compound in a CYP450 Induction Assay (Hypothetical)
| Compound | Concentration (µM) | CYP1A2 mRNA Fold Induction | CYP2B6 mRNA Fold Induction | CYP3A4 mRNA Fold Induction |
| Vehicle (0.1% DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 1.2 | 3.5 | 8.1 |
| This compound | 10 | 1.5 | 12.8 | 25.4 |
| This compound | 50 | 1.8 | 28.1 | 52.3 |
| Omeprazole (10 µM) | - | 45.2 | 1.1 | 1.3 |
| Phenobarbital (500 µM) | - | 1.3 | 35.6 | 2.1 |
| Rifampicin (10 µM) | - | 1.1 | 2.5 | 60.7 |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Action |
| Inconsistent Results | CYP450 Induction | Perform CYP450 induction assay (mRNA and activity). |
| Run nuclear receptor activation assays (PXR, CAR, AhR). | ||
| Lack of Orthogonal Validation | Other Off-Target Effects | Conduct broad off-target screening (e.g., kinase panel). |
| Perform a target engagement assay (e.g., CETSA). |
Visualizations
Caption: Mechanism of CYP450 induction by this compound via nuclear receptor activation.
Caption: A logical workflow for troubleshooting unexpected effects of this compound.
References
- 1. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 7. Interactions: Cytochrome p450 | Medicines Learning Portal [medicineslearningportal.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 10. evotec.com [evotec.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. labcorp.com [labcorp.com]
improving the yield of Flumecinol synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) synthesis reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction.
Q1: My Grignard reaction for this compound synthesis has a low yield or is not initiating. What are the common causes and solutions?
A: Failure to initiate or low yields in Grignard reactions are common issues, often stemming from the deactivation of the Grignard reagent. Here are the primary causes and troubleshooting steps:
-
Moisture or Air Contamination: Grignard reagents are extremely reactive with water and oxygen.[1][2]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[1]
-
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer on their surface that prevents the reaction from starting.[1][3]
-
Impure Reagents: Impurities in the 3-trifluoromethyl-bromobenzene or propiophenone can interfere with the reaction.
-
Solution: Use freshly distilled aryl halides and ensure the ketone is pure and dry.
-
Q2: I've observed a significant amount of a non-polar byproduct in my crude this compound product. What is it and how can I minimize its formation?
A: A common byproduct in Grignard reactions is a Wurtz coupling product. In the synthesis of this compound, this would be 3,3'-bis(trifluoromethyl)biphenyl, formed from the reaction of the Grignard reagent with unreacted 3-trifluoromethyl-bromobenzene.[4][5]
-
Minimization Strategies:
-
Slow Addition: Add the 3-trifluoromethyl-bromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Avoid excessively high temperatures during the formation of the Grignard reagent, as this can favor the coupling reaction.[1][4] Gentle reflux is ideal.[1]
-
Efficient Stirring: Vigorous stirring ensures the rapid reaction of the aryl halide with magnesium, reducing the opportunity for side reactions.[1]
-
Q3: How can I effectively purify my crude this compound product?
A: Crude this compound can be purified using several methods to remove unreacted starting materials and byproducts.
-
Extraction and Washing: After quenching the reaction, the ethereal layer should be washed with a saturated aqueous solution of ammonium chloride, followed by water or brine until neutral.[6] Washing with a dilute NaOH solution can help remove acidic impurities.[7]
-
Distillation: Fractional distillation under high vacuum is an effective method for purifying this compound, which is an oil at room temperature.[6]
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel is a suitable method.[8]
-
Recrystallization: While this compound itself is an oil, impurities such as the biphenyl byproduct may be crystalline and can sometimes be removed by recrystallization of the crude product from a non-polar solvent like petroleum ether.[9]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 3-Trifluoromethyl-bromobenzene | C₇H₄BrF₃ | 225.01 | 141-142 |
| Propiophenone | C₉H₁₀O | 134.18 | 218 |
| This compound | C₁₆H₁₅F₃O | 280.29 | 106-108 / 0.03 mmHg[6] |
Table 2: Optimized Reaction Conditions for this compound Synthesis via Grignard Reaction
| Parameter | Value |
| Grignard Formation | |
| Solvent | Anhydrous Diethyl Ether |
| Reactants | Magnesium turnings, 3-trifluoromethyl-bromobenzene |
| Grignard Reaction | |
| Reactant | Propiophenone in anhydrous diethyl ether |
| Addition Temperature | -10 °C[6] |
| Reaction Temperature | 0 °C for 30 min, then reflux for 1 hour[6] |
| Workup | |
| Quenching Agent | 10% aqueous ammonium chloride solution[6] |
| Purification | |
| Method | Fractional distillation in vacuo[6] |
| Reported Yield | ~75-85% (based on typical Grignard reactions) |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Grignard Reaction
This protocol is adapted from established Grignard synthesis procedures for 3-trifluoromethyl-α-ethyl-benzhydrol.[6]
1. Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 13.6 g of magnesium turnings.
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
Prepare a solution of 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. If the reaction does not start, add a crystal of iodine.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
2. Grignard Reaction with Propiophenone:
-
Cool the freshly prepared Grignard reagent to -10 °C in an ice-salt bath.
-
Prepare a solution of 37.5 g of propiophenone in 200 ml of anhydrous diethyl ether in the dropping funnel.
-
Add the propiophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature at -10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the cooling bath and reflux the mixture for 1 hour.[6]
3. Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully decompose the Grignard complex by adding a 10% aqueous solution of ammonium chloride.[6]
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Wash the ethereal layer with water until it is neutral.
-
Dry the ethereal phase over anhydrous sodium sulfate.[6]
4. Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Purify the residual oil by fractional distillation under high vacuum to obtain 3-trifluoromethyl-α-ethyl-benzhydrol. The product distills at 106°-108° C/0.03mmHg.[6]
Visualizations
Caption: Synthetic pathway for this compound via Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Managing Flumecinol-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential cytotoxicity induced by Flumecinol in cell line experiments.
FAQs: Understanding and Assessing this compound Cytotoxicity
Q1: Is there established data on this compound-induced cytotoxicity in specific cell lines?
Currently, there is a notable lack of publicly available studies specifically detailing the cytotoxic effects of this compound on various cell lines. While this compound is known as a liver microsomal drug-metabolizing enzyme inducer, its direct cytotoxic profile in vitro has not been extensively characterized.[1] A study on its use for treating pruritus in patients with primary biliary cirrhosis indicated its safety at specific oral doses in humans, with no significant side effects on liver function tests reported.[2] However, this in vivo safety profile does not preclude the possibility of cytotoxicity in isolated cell lines at various concentrations. Therefore, it is crucial for researchers to empirically determine the cytotoxic potential of this compound in their specific cell line of interest.
Q2: What is the first step to assess the potential cytotoxicity of this compound?
The initial step is to perform a dose-response and time-course experiment to determine the concentration range at which this compound affects cell viability. This is typically achieved by treating your cell line with a serial dilution of this compound for different durations (e.g., 24, 48, and 72 hours). A common and effective starting point is a colorimetric assay like the MTT assay, which measures metabolic activity as an indicator of cell viability.[3]
Q3: How do I choose the appropriate assay to measure this compound-induced cytotoxicity?
The choice of assay depends on the specific question you are asking. A multi-assay approach is often recommended for a comprehensive understanding.
-
To measure overall cell viability and metabolic activity: The MTT assay is a widely used, robust, and cost-effective method.[3]
-
To measure cell membrane integrity and necrosis: The Lactate Dehydrogenase (LDH) release assay is suitable. It quantifies the amount of LDH released from damaged cells into the culture medium.
-
To distinguish between apoptosis and necrosis: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Q4: What are the key controls to include in my cytotoxicity experiments?
Proper controls are essential for valid results.
-
Untreated Control: Cells cultured in medium without this compound. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This control is crucial to ensure that the solvent itself is not causing cytotoxicity.[4]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or Triton X-100 for necrosis) to ensure the assay is working correctly.
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered during cytotoxicity assays.
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Replicate Wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. "Edge effect": Evaporation from wells on the edge of the plate. 3. Improper mixing of reagents. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to reduce evaporation from adjacent wells. 3. Ensure thorough but gentle mixing of all reagents before adding to the wells. |
| High Background Signal in Control Wells | 1. Contamination: Bacterial or fungal contamination can interfere with the assay. 2. High cell seeding density: Over-confluent cells may undergo spontaneous death.[5] 3. Reagent interference: The compound itself may interact with the assay reagents. | 1. Regularly check for and discard contaminated cultures. Maintain aseptic techniques. 2. Optimize cell seeding density. Perform a cell titration experiment to find the optimal density for your cell line and experiment duration.[6] 3. Run a "compound-only" control (this compound in cell-free media) to check for direct effects on the assay reagents. |
| Low Signal or Absorbance in Treated Wells | 1. Low cell seeding density: Insufficient number of cells to generate a strong signal.[4] 2. Incorrect incubation time: Insufficient time for the cytotoxic effect to manifest or for the assay reaction to occur. 3. Compound precipitation: this compound may not be fully soluble at the tested concentrations. | 1. Optimize cell seeding density to ensure a robust signal in the untreated controls.[6] 2. Perform a time-course experiment to determine the optimal treatment duration. 3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent (ensuring the solvent itself is not toxic). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on metabolic activity.
Materials:
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include untreated and vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Your chosen cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables for clear comparison.
Table 1: Example of IC₅₀ Values for this compound in Different Cell Lines after 48h Treatment
| Cell Line | Assay | IC₅₀ (µM) |
| Cell Line A | MTT | Value |
| Cell Line B | MTT | Value |
| Cell Line C | MTT | Value |
| Note: These are placeholder values and should be replaced with experimental data. |
Table 2: Example of Apoptosis/Necrosis Percentage Determined by Flow Cytometry
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | Value | Value | Value |
| Vehicle Control | Value | Value | Value |
| This compound (X µM) | Value | Value | Value |
| Note: These are placeholder values and should be replaced with experimental data. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound-induced cytotoxicity.
Caption: A logical workflow for characterizing this compound cytotoxicity.
Signaling Pathways
If this compound is found to induce apoptosis, investigating the underlying signaling pathways is a critical next step. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of pruritus associated with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Variability in Flumazenil Animal Studies
Welcome to the technical support center for Flumazenil animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Flumazenil and what is its primary mechanism of action?
A1: Flumazenil is an imidazobenzodiazepine derivative that acts as a selective, competitive antagonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It is primarily used to reverse the sedative and anxiolytic effects of benzodiazepines.[3] By binding to the receptor, it blocks the effects of benzodiazepine agonists and inverse agonists.[4]
Q2: What are the most common sources of variability in Flumazenil animal studies?
A2: The most significant sources of variability in Flumazenil animal studies include:
-
Animal Strain and Species: Different strains and species of animals can exhibit markedly different responses to Flumazenil.[5][6]
-
Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, submucosal) significantly impacts the bioavailability, pharmacokinetics, and ultimately, the effectiveness of the drug.[7][8][9]
-
Dosage: The dose of Flumazenil administered is a critical factor, with different doses leading to varying, and sometimes contradictory, effects.[5][6][10]
-
Metabolism: The rapid metabolism of Flumazenil, particularly in species like rats, can lead to a short half-life and variable bioavailability, contributing to inconsistent results.[11]
-
Experimental Protocol: Minor differences in experimental procedures, such as the timing of administration before testing, can influence outcomes.[4]
Q3: How does animal strain affect the response to Flumazenil?
A3: Animal strain has a profound impact on the behavioral effects of Flumazenil. For instance, studies have shown that Flumazenil can produce anxiolytic-like effects in BALB/c mice, but not in C57BL/6 mice.[5][6] This suggests a potential difference in the benzodiazepine receptor set point between these strains. Therefore, the choice of animal strain is a critical consideration in study design and data interpretation.
Q4: What is the recommended timing for Flumazenil administration before behavioral testing?
A4: Based on published protocols, Flumazenil is often administered intraperitoneally 20 minutes before the start of experimental testing.[4] However, the optimal timing can vary depending on the route of administration and the specific research question.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects Observed Across Studies
-
Possible Cause: Differences in the animal strain used.
-
Troubleshooting Steps:
-
Verify and Report Strain: Always clearly state the specific strain of animal used in your methods and publications.
-
Strain Selection: If investigating anxiolytic or anxiogenic effects, consider the known differences between strains. For example, BALB/c mice are often used as a model for generalized anxiety disorder and show a different response to Flumazenil compared to C57BL/6 mice.[5][6]
-
Consult Literature: Review literature that has used the same strain to establish expected outcomes.
-
Issue 2: High Variability in Plasma Concentrations of Flumazenil
-
Possible Cause: Route of administration and rapid metabolism.
-
Troubleshooting Steps:
-
Standardize Administration Route: Use a consistent and well-documented route of administration. Intravenous (IV) administration provides the most direct and predictable plasma concentrations, but other routes like submucosal (SM) and intralingual (IL) have shown to be viable alternatives.[8][9][12] Oral administration in rats has been shown to have low and variable bioavailability.[11]
-
Control for Metabolism: In species with rapid Flumazenil metabolism, such as rats where esterases in the blood can degrade the compound, ensure proper sample handling.[11] Blood samples should be stabilized, for example, by adding sodium fluoride (NaF) and keeping them at 0°C.[11]
-
Pharmacokinetic Profiling: If significant variability persists, consider conducting a preliminary pharmacokinetic study in your specific animal model and under your experimental conditions to determine the time to peak concentration (Tmax) and half-life (t1/2).
-
Issue 3: Unexpected or Adverse Effects at Higher Doses
-
Possible Cause: Dose-dependent effects of Flumazenil.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your desired effect. In some cases, higher doses of Flumazenil can lead to adverse effects such as shivering, rigidity, and opisthotonos, as seen in Beagle dogs when reversing tiletamine-zolazepam anesthesia.[2]
-
Review Literature for Appropriate Dose Range: Consult existing literature for doses used in similar studies and animal models. For example, doses for reversing benzodiazepine sedation in dogs are typically around 0.01 mg/kg IV.[3][13]
-
Data Presentation
Table 1: Effect of Animal Strain on Behavioral Response to Flumazenil in Mice
| Animal Strain | Behavioral Test | Flumazenil Doses (mg/kg) | Observed Effect | Citation |
| BALB/c | Elevated Plus Maze | 0.0001, 0.001, 0.01, 0.1, 1 | Strong anxiolytic effect at all doses | [5][6] |
| BALB/c | Light/Dark Test | 0.001, 0.01 | Strong anxiolytic effect | [5][6] |
| C57BL/6 | Elevated Plus Maze | Not specified | No anxiolytic effect | [5][6] |
| C57BL/6 | Light/Dark Test | Not specified | No anxiolytic effect | [5][6] |
Table 2: Pharmacokinetic Parameters of Flumazenil in Different Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Terminal Half-Life | Bioavailability | Citation |
| Rat | Intravenous | 2.5 | 8.3 ± 0.3 min | - | [11] |
| Rat | Oral | 25 | - | 28 ± 4% | [11] |
| Dog | Intravenous | 0.2 mg (total) | ~45-80 min (in humans) | - | [7] |
| Dog | Submucosal | 0.2 mg (total) | - | 101 ± 14% | [7] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects of Flumazenil in Mice (Elevated Plus Maze)
-
Animals: Male BALB/c and C57BL/6 mice.
-
Drug Preparation: Dissolve Flumazenil in a suitable vehicle.
-
Drug Administration: Administer Flumazenil intraperitoneally (i.p.) in a volume of 10 mL/kg body weight, 20 minutes before testing.[4] Doses can range from 0.0001 to 1 mg/kg.[5][6] A vehicle control group should also be included.
-
Apparatus: An elevated plus maze, consisting of two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Place the mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent in the open arms or the percentage of entries into the open arms is indicative of an anxiolytic-like effect. Compare the results between the different doses and strains.
Protocol 2: Reversal of Benzodiazepine-Induced Sedation in Dogs
-
Animals: Healthy adult dogs (e.g., Beagles).[2]
-
Sedation Induction: Administer a benzodiazepine, such as midazolam or the zolazepam component of tiletamine-zolazepam, intravenously to induce a desired level of sedation.[2][8]
-
Flumazenil Administration: Administer Flumazenil intravenously at a dose of 0.01 mg/kg.[3][13] Alternative routes such as submucosal or intralingual can also be tested.[8][12][14]
-
Monitoring: Continuously monitor physiological parameters such as heart rate, respiratory rate, and oxygen saturation.[8] Also, record the time to recovery of consciousness and motor function.
-
Data Analysis: Compare the recovery times and changes in physiological parameters between the control (no Flumazenil) and treatment groups.
Visualizations
Caption: Flumazenil's competitive antagonism at the GABA-A receptor.
Caption: Workflow for a behavioral study using Flumazenil.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dvm360.com [dvm360.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Flumazenil induces benzodiazepine partial agonist-like effects in BALB/c but not C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. staging.aapd.org [staging.aapd.org]
- 8. A comparison of 3 routes of flumazenil administration to reverse benzodiazepine-induced desaturation in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of routes of flumazenil administration to reverse midazolam-induced respiratory depression in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of flumazenil on two way active avoidance and locomotor activity in diazepam-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and pharmacokinetics of flumazenil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Frontiers | Flumazenil may improve gait and mentation in dogs presenting with marijuana toxicosis [frontiersin.org]
- 14. aapd.org [aapd.org]
Validation & Comparative
Flumecinol Demonstrates Dose-Dependent Efficacy in Ameliorating Cholestatic Pruritus Compared to Placebo
A pivotal randomized, double-blind, placebo-controlled study provides evidence for the efficacy of Flumecinol in treating pruritus associated with cholestatic disorders, particularly primary biliary cirrhosis. The findings indicate that a daily administration of 300 mg this compound offers a statistically significant improvement in pruritus symptoms over a three-week period when compared to a placebo. An alternative weekly dosage of 600 mg, however, did not show a significant difference from the placebo, suggesting a dose-dependent therapeutic effect.
Quantitative Analysis of Efficacy
The clinical trial data from the key study by Turner et al. is summarized below, comparing the effects of two different this compound dosage regimens against a placebo on pruritus improvement.
| Treatment Group | Number of Patients | Patients with Improved Pruritus | Median Difference in VAS Pruritus Score Reduction (mm) | 95% Confidence Interval | P-value |
| This compound (600 mg weekly) | 24 | 13 | 8.0 | -2.1 to 20.8 | 0.27 |
| Placebo (for 600 mg group) | 26 | 10 | - | - | - |
| This compound (300 mg daily) | 10 | 7 | 19.8 | 3.3 to 40.7 | < 0.02 |
| Placebo (for 300 mg group) | 9 | 1 | - | - | - |
Experimental Protocols
The primary study validating the efficacy of this compound was a randomized, double-blind, placebo-controlled parallel study.
Study Population: The study enrolled patients diagnosed with cholestatic disorders who were experiencing pruritus. A significant portion of the participants had primary biliary cirrhosis (PBC).[1]
Intervention: Participants were randomized into two separate trials. In the first, 50 patients received either 600 mg of this compound orally once a week or an identical placebo for three weeks.[1] In the second trial, 19 patients were randomized to receive either 300 mg of this compound or a placebo daily for three weeks.[1]
Data Collection: Patients were required to score their pruritus daily on a 100 mm visual analogue scale (VAS), where 0 represented no itch and 100 indicated severe, continuous, and intolerable itching.[1] This daily assessment was conducted for a 7-day baseline period and continued for the subsequent 21 days of treatment.[1]
Primary Outcome Measures: The primary efficacy endpoints were the subjective improvement in pruritus and the median difference in the reduction of the VAS pruritus score between the baseline week and the final week of treatment.[1]
Proposed Mechanism of Action
This compound, a benzhydrol derivative, is believed to exert its antipruritic effect through the induction of microsomal drug-metabolizing enzymes.[2] This mechanism is thought to be similar to that of phenobarbitone and rifampicin.[2] By inducing a range of hepatic enzymes, potentially including bilirubin uridine diphosphate (UDP)-glucuronyltransferase, this compound may enhance the metabolism and/or secretion of pruritogens, thereby alleviating itching.[2]
References
A Comparative Analysis of Flumecinol and Other Liver Enzyme Inducers
Introduction
The induction of hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical consideration in drug development and clinical practice. It can lead to altered drug metabolism, affecting therapeutic efficacy and potentially causing adverse drug reactions. This guide provides a comparative overview of Flumecinol and other well-characterized liver enzyme inducers, namely phenobarbital, rifampicin, and CITCO. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, methodologies, and mechanistic insights.
While comprehensive quantitative data for prototypical inducers are available, it is important to note that publicly accessible in vitro data on the specific enzyme induction profile of this compound is limited. The following sections summarize the current state of knowledge for each compound.
Overview of Liver Enzyme Induction
The primary mechanism of liver enzyme induction involves the activation of nuclear receptors, which are ligand-activated transcription factors. Key receptors include the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of target genes, leading to increased transcription of metabolic enzymes like CYPs.
General Signaling Pathway for Liver Enzyme Induction
Caption: General signaling pathway of liver enzyme induction via PXR and CAR activation.
Comparative Data of Liver Enzyme Inducers
The following tables summarize the quantitative data for the induction of key cytochrome P450 enzymes by phenobarbital, rifampicin, and CITCO in human hepatocytes. These values, particularly EC50 (the concentration at which 50% of the maximal effect is observed) and Emax (the maximum fold induction), are crucial for assessing the inductive potential of a compound.
Table 1: In Vitro Induction of CYP3A4
| Compound | Test System | EC50 (µM) | Emax (Fold Induction) | Primary Nuclear Receptor |
| Rifampicin | Human Hepatocytes | 0.066 - 0.847[1][2] | 6.12 - 80[1][2][3][4] | PXR[5] |
| Phenobarbital | Human Hepatocytes | 58.4[2] | ~7.62[2] | CAR/PXR[6] |
| CITCO | HepG2 cells with CYP3A4 reporter | 0.82[4] | ~6.94[4] | CAR/PXR[4] |
| This compound | Data not available | Data not available | Data not available | Unknown in humans |
Table 2: In Vitro Induction of CYP2B6
| Compound | Test System | EC50 (µM) | Emax (Fold Induction) | Primary Nuclear Receptor |
| Phenobarbital | Human Hepatocytes | Data not available | Strong inducer[6] | CAR[7] |
| CITCO | Human Hepatocytes | Data not available | Potent inducer[8] | CAR[5] |
| Rifampicin | Human Hepatocytes | 0.399 - 0.53[1] | Moderate inducer[1] | PXR[6] |
| This compound | Data not available | Data not available | Data not available | Unknown in humans |
Table 3: In Vitro Induction of Other CYPs
| Compound | CYP Isoform | Test System | EC50 (µM) | Emax (Fold Induction) |
| Rifampicin | CYP2C8 | Human Hepatocytes | 0.260 - 0.504[1] | 4.55 - 8.36[1] |
| Rifampicin | CYP2C9 | Human Hepatocytes | 0.0874 - 0.149[1] | 2.73 - 3.63[1] |
| Rifampicin | CYP2C19 | Human Hepatocytes | 0.803 - 1.64[1] | 8.45 - 19.9[1] |
Detailed Compound Profiles
This compound
This compound (3-trifluoromethyl-α-ethylbenzhydrol) is a compound that has been investigated for the treatment of pruritus associated with primary biliary cirrhosis.[9]
-
Mechanism of Action: The precise mechanism of this compound's effect on liver enzymes in humans is not well-characterized in publicly available literature. There is no direct evidence from in vitro studies to confirm its role as an activator of PXR or CAR in human liver cells.
-
Experimental Data:
-
A study in male rats showed that this compound enhanced the total content of liver cytochrome P-450 and specifically induced testosterone 16α-hydroxylation, an activity primarily associated with the CYP2B family.[10] This suggests a potential for CAR-mediated induction, though this has not been confirmed in human systems.
-
In a clinical study, short-term treatment with 300 mg of this compound daily did not significantly affect antipyrine clearance, a general in vivo measure of hepatic CYP activity.[9] This suggests that at this therapeutic dose, this compound may not be a potent broad-spectrum inducer of drug-metabolizing enzymes.
-
-
Quantitative Data: No in vitro EC50 or Emax values for the induction of specific human CYP enzymes by this compound have been identified in the searched literature.
Phenobarbital
Phenobarbital is a long-acting barbiturate that is a well-known and classic liver enzyme inducer.[11]
-
Mechanism of Action: Phenobarbital primarily induces CYP enzymes through the activation of the Constitutive Androstane Receptor (CAR).[7] However, it can also activate PXR to some extent, leading to a broader induction profile.[6]
-
Experimental Data: Phenobarbital is a potent inducer of the CYP2B family and also induces CYP3A4 and other CYP2C enzymes.[12] In dogs, chronic administration of phenobarbital leads to increased serum liver enzyme activities, such as ALP and ALT, which is often a result of enzyme induction rather than hepatocellular damage.
-
Quantitative Data: In vitro studies using rat hepatocytes have shown an ED50 of 14.5 µM for the induction of (benzyloxy)resorufin O-dealkylation activity, a measure of CYP2B activity.[6] A study compiling human hepatocyte data reported an EC50 of 58.4 µM and an Emax of 7.62-fold for CYP3A induction.[2]
Rifampicin
Rifampicin (also known as rifampin) is a potent antibiotic and a prototypical inducer of CYP3A4.[4][5]
-
Mechanism of Action: Rifampicin is a strong agonist of the Pregnane X Receptor (PXR).[5] The activation of PXR by rifampicin leads to the robust induction of CYP3A4, as well as other enzymes and transporters.[5]
-
Experimental Data: In primary human hepatocytes, rifampicin can induce CYP3A4 mRNA expression by almost 150-fold at a concentration of 10 µM.[5] It is also known to induce CYP2B6, CYP2C8, CYP2C9, and CYP2C19.[1]
-
Quantitative Data: For CYP3A4 induction in human hepatocytes, reported EC50 values range from 0.066 to 0.847 µM, with Emax values ranging from approximately 6-fold to as high as 80-fold.[1][2][3][4]
CITCO
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][6][13]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is known as a selective and potent activator of human CAR.[5]
-
Mechanism of Action: While initially identified as a selective human CAR agonist, more recent evidence suggests that CITCO can also bind to and activate human PXR, making it a dual agonist.[4]
-
Experimental Data: In human hepatocytes, CITCO is a potent inducer of CYP2B6.[8] Studies have also shown that CITCO can induce CYP3A4 expression in a PXR-dependent manner.[4]
-
Quantitative Data: In a HepG2 cell line with a CYP3A4-luciferase reporter, CITCO activated the CYP3A4 promoter with an EC50 of 0.82 µM and a maximal activation of approximately 6.94-fold.[4]
Experimental Protocols
The assessment of liver enzyme induction potential is a standard component of preclinical drug development. The general workflow for these studies is outlined below.
Standard In Vitro CYP Induction Assay Workflow
References
- 1. Physiologically Based Pharmacokinetic Modeling to Assess Perpetrator and Victim Cytochrome P450 2C Induction Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quantitative prediction of in vivo enzyme-induction caused by drug exposure from in vitro information on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
- 4. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CYP2B6 in primary human hepatocytes by prototypical inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of hepatic and intestinal induction of CYP3A in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Flumecinol and Ursodeoxycholic Acid in the Management of Cholestasis
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of cholestatic liver diseases, a clear understanding of the available treatment options is paramount. This guide provides a detailed, evidence-based comparison of Flumecinol and Ursodeoxycholic acid (UDCA), two pharmacological agents employed in the management of cholestasis, albeit with distinct therapeutic objectives. While UDCA is a cornerstone for modifying disease progression, this compound is primarily utilized for symptomatic relief of pruritus.
Executive Summary
Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid that has become a foundational therapy for several cholestatic conditions, including primary biliary cholangitis (PBC) and intrahepatic cholestasis of pregnancy (ICP). Its multifaceted mechanism of action aims to protect liver cells, improve bile flow, and reduce the concentration of toxic bile acids. In contrast, this compound, a hepatic enzyme inducer, is indicated for the treatment of cholestatic pruritus, a debilitating symptom of many of these disorders. Clinical evidence demonstrates this compound's efficacy in alleviating itch, without significantly altering the underlying liver biochemistry. This guide will delve into the experimental data supporting the use of each drug, their respective mechanisms of action, and provide a direct comparison of their clinical effects.
Mechanism of Action
The therapeutic effects of UDCA and this compound stem from fundamentally different mechanisms. UDCA acts as a cytoprotective and choleretic agent, while this compound's primary benefit in cholestasis is the alleviation of pruritus, likely through the induction of hepatic enzymes involved in the metabolism of pruritogenic substances.
Ursodeoxycholic Acid (UDCA)
UDCA's hepatoprotective effects are multifactorial.[1] It replaces more toxic, hydrophobic bile acids in the bile acid pool, thereby reducing their detergent-like damage to liver cells.[1] UDCA also stimulates the secretion of bile acids and other toxins from hepatocytes, a process known as choleresis.[1][2] Furthermore, it has been shown to have immunomodulatory properties and the ability to inhibit apoptosis (programmed cell death) of liver cells.[1]
This compound
The precise mechanism by which this compound alleviates cholestatic pruritus is not fully elucidated. It is known to be an inducer of liver microsomal enzymes.[3] The prevailing hypothesis is that this compound enhances the metabolism and detoxification of one or more pruritogens that accumulate in the plasma during cholestasis. The sensation of pruritus in cholestasis is complex and not fully understood, with several potential mediators implicated, including bile acids, lysophosphatidic acid (LPA), and endogenous opioids.[4][5][6] this compound's lack of effect on serum bile acid levels suggests it may target other, yet to be definitively identified, pruritogenic substances.[7]
Clinical Efficacy: A Head-to-Head Comparison
Direct comparative clinical trials between this compound and UDCA for the treatment of cholestasis are not available. The following tables summarize the clinical efficacy of each drug based on separate clinical trials for their respective primary indications.
Table 1: Effect on Cholestatic Pruritus
| Drug | Dosage | Study Population | Key Findings on Pruritus | Citation |
| This compound | 300 mg daily | 19 patients with PBC | Subjective improvement in 7 of 10 patients (vs. 1 of 9 on placebo, P=0.02). Median fall in VAS score of 19.8 mm (95% CI 3.3 to 40.7 mm) in favor of this compound. | [7] |
| Ursodeoxycholic Acid (UDCA) | 13-15 mg/kg/day | 146 patients with PBC | 40% of patients reported an improvement in itch, vs 19% in the placebo group. | [4] |
| Ursodeoxycholic Acid (UDCA) | 600 mg daily | 10 patients with PBC | Itching disappeared in 6 out of 7 patients with pruritus after 1 month of treatment. | [8] |
Table 2: Effect on Liver Biochemistry
| Drug | Dosage | Study Population | Key Findings on Liver Function Tests | Citation |
| This compound | 300 mg daily | 19 patients with PBC | Did not significantly affect liver function tests or serum total bile acids. | [7] |
| Ursodeoxycholic Acid (UDCA) | 13-15 mg/kg/day | Meta-analysis of RCTs | Significant reduction in ALT, AST, GGT, ALP, and bilirubin. | [9] |
| Ursodeoxycholic Acid (UDCA) | 450 mg daily | 26 patients with Chronic Active Hepatitis | Significant fall in AST, ALT, GGT, and AP after 4 weeks of treatment. | [10] |
| Ursodeoxycholic Acid (UDCA) | High-dose (28-30 mg/kg/day) | 56 patients with PSC | Marked increase in serum UDCA and total bile acid levels, including the potentially hepatotoxic lithocholic acid (LCA). | [11] |
Experimental Protocols
This compound for Pruritus in Primary Biliary Cirrhosis
A key study evaluating this compound's efficacy was a randomized, double-blind, placebo-controlled trial.
-
Objective: To determine the efficacy of this compound in ameliorating pruritus associated with PBC.
-
Methodology: 19 patients with PBC were randomized to receive either this compound (300 mg daily) or a placebo for 3 weeks. Pruritus was assessed daily by the patients using a 100 mm visual analogue scale (VAS), where 0 represented no itch and 100 represented severe, intolerable itch. Quality of life was also measured using a similar VAS.
-
Endpoints: The primary endpoint was the change in the VAS score for pruritus from baseline to the final week of treatment. Secondary endpoints included subjective improvement in pruritus and changes in quality of life scores. Liver function tests and serum total bile acids were monitored for safety and to assess the drug's effect on the underlying disease.[7]
Ursodeoxycholic Acid in Primary Biliary Cholangitis
Numerous trials have investigated UDCA's efficacy in PBC. A representative protocol is a randomized, double-blind, placebo-controlled study.
-
Objective: To evaluate the long-term efficacy and safety of UDCA in patients with PBC.
-
Methodology: A large cohort of patients with PBC are randomized to receive either UDCA (typically 13-15 mg/kg/day) or a placebo. The treatment duration is typically several years to assess long-term outcomes.
-
Endpoints: The primary endpoint is often a composite of clinical outcomes such as time to liver transplantation or death. Secondary endpoints include changes in liver biochemistry (serum bilirubin, alkaline phosphatase, aminotransferases), histological progression of the disease, and symptomatic improvement (pruritus and fatigue).[12][13]
Conclusion
This compound and Ursodeoxycholic acid serve distinct and complementary roles in the management of cholestatic liver disease. UDCA is a disease-modifying agent that improves liver biochemistry and can delay disease progression in certain cholestatic conditions. Its effect on pruritus is variable. This compound, on the other hand, is a targeted symptomatic therapy that has been shown to be effective in reducing cholestatic pruritus without altering the underlying liver disease parameters. For researchers and clinicians, the choice between or combination of these therapies will depend on the specific therapeutic goal: managing the underlying cholestasis with UDCA or alleviating the debilitating symptom of pruritus with this compound. Further research into the precise mechanism of this compound's anti-pruritic action could open new avenues for targeted therapies for this challenging symptom.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. alpha-Ethyl-alpha-phenyl-3-(trifluoromethyl)benzenemethanol | C16H15F3O | CID 41870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Scratching the Itch: Management of pruritus in cholestatic liver disease | AASLD [aasld.org]
- 7. This compound for the treatment of pruritus associated with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of biliary enzyme levels and itching as a result of long-term administration of ursodeoxycholic acid in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ursodeoxycholic acid (UDCA) on serum liver damage indices in patients with chronic active hepatitis. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acid changes after high-dose ursodeoxycholic acid treatment in primary sclerosing cholangitis: Relation to disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ursodeoxycholic acid for primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flumecinol and Rifampicin as Hepatic Enzyme Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Flumecinol and Rifampicin, focusing on their roles as inducers of hepatic enzymes. The information is compiled from scientific literature to aid in research and drug development.
Introduction
This compound (also known as Zixoryn) and Rifampicin (also known as Rifampin) are both recognized for their ability to induce hepatic microsomal enzymes. This property can have significant implications for drug metabolism, affecting the efficacy and safety of co-administered therapeutic agents. While Rifampicin is a well-characterized, potent enzyme inducer with a broad range of clinical applications, including the treatment of tuberculosis, this compound has been studied for its enzyme-inducing effects and its potential therapeutic application in conditions such as pruritus associated with primary biliary cirrhosis. This guide offers a side-by-side comparison of their mechanisms of action, pharmacokinetic profiles, and safety considerations, supported by experimental data.
Mechanism of Action
Rifampicin: A Well-Defined PXR Agonist
Rifampicin is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in the regulation of genes involved in drug and xenobiotic metabolism.[1] Upon binding to Rifampicin, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements on the DNA, leading to the transcriptional activation of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes.[1] The primary target of this induction is the CYP3A subfamily, particularly CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs.[1][2] Rifampicin has also been shown to induce other CYP enzymes, including CYP2C8 and CYP2C9, as well as phase II metabolizing enzymes.[3][4]
This compound: A Hepatic Enzyme Inducer with a Less Defined Mechanism
This compound is also a known inducer of hepatic enzymes.[5] Studies in rats have demonstrated its ability to enhance the total content of liver cytochrome P-450 and specifically induce testosterone 16α-hydroxylation, indicating an effect on P-450 monooxygenases.[6] In healthy human volunteers, this compound's enzyme-inducing effects were confirmed by measuring changes in antipyrine metabolic clearance and D-glucaric acid excretion, which are indicative of induction of both phase I and phase II metabolic pathways.[5] However, the precise molecular mechanism, including the specific CYP isoforms induced in humans and the involvement of nuclear receptors like PXR or the constitutive androstane receptor (CAR), is not as well-documented as that of Rifampicin.
Pharmacokinetics
| Parameter | This compound | Rifampicin |
| Absorption | Rapidly absorbed after oral administration. | Rapid and complete absorption after oral administration, improved on an empty stomach. |
| Distribution | Widely distributed. | Extensive distribution into most body tissues and fluids, including the cerebrospinal fluid; approximately 80% protein-bound. |
| Metabolism | Extensively metabolized, with metabolites conjugated with glucuronic and/or sulphuric acids. | Extensively metabolized in the liver and intestinal wall; undergoes enterohepatic recirculation. |
| Elimination | Primarily excreted in the urine as metabolites. | Mainly excreted in bile and eliminated in feces; a smaller portion is excreted in the urine. |
| Half-life | Approximately 17.16 hours in humans. | 3-4 hours, which can decrease with repeated administration due to auto-induction. |
Comparative Efficacy in Enzyme Induction
Direct comparative studies on the potency of enzyme induction between this compound and Rifampicin are scarce. However, data from separate studies can provide some insight.
| Induction Marker | This compound | Rifampicin |
| Antipyrine Clearance | Increased following administration.[5] | Known to increase antipyrine clearance.[7] A study showed a 128% increase after combined administration with antipyrine.[7] |
| D-Glucaric Acid Excretion | Increased excretion observed.[5] | Known to increase D-glucaric acid excretion. |
| CYP3A4 Induction (in vitro) | Data not readily available. | Potent inducer. In one study, rifampicin dose-dependently induced CYP3A4 mRNA expression by almost 150-fold at 10 µM in primary human hepatocytes.[2] |
| CYP2C8/CYP2C9 Induction | Data not readily available. | Induces both CYP2C8 and CYP2C9.[3][4] |
Therapeutic Applications
Rifampicin
Rifampicin is a cornerstone in the treatment of tuberculosis.[8] It is also used for other mycobacterial infections and in combination with other antibiotics for various bacterial infections. Due to its potent enzyme-inducing properties, it has been investigated and used for the management of severe hyperbilirubinemia and cholestatic pruritus.[8]
This compound
This compound has been primarily investigated for its potential to treat conditions that may benefit from hepatic enzyme induction. Notably, it has shown some efficacy in ameliorating pruritus in patients with primary biliary cirrhosis.[7] Its use in neonatal hyperbilirubinemia has been considered, but like other enzyme inducers such as phenobarbital, its application in this population is approached with caution due to the lack of extensive safety data.[9]
Safety and Side Effects
Rifampicin
Rifampicin is associated with a range of side effects. A common and benign side effect is the orange-red discoloration of bodily fluids. More serious adverse effects include hepatotoxicity, which can range from transient elevations in liver enzymes to severe liver injury.[10] It can also cause gastrointestinal disturbances, cutaneous reactions, and flu-like symptoms. Due to its potent induction of metabolic enzymes, Rifampicin has a high potential for drug-drug interactions, which can significantly alter the efficacy of co-administered drugs.[4]
This compound
The available data suggests that this compound is generally well-tolerated. In a study on its use for pruritus in primary biliary cirrhosis, it was not associated with significant side effects and did not significantly affect liver function tests.[7] However, comprehensive safety data, especially concerning long-term use and potential drug-drug interactions, is less extensive compared to Rifampicin.
Experimental Protocols
In Vitro CYP450 Induction Assay (General Protocol)
This protocol describes a general method for assessing the potential of a compound to induce CYP450 enzymes in cultured human hepatocytes.
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes from at least three different donors are thawed and plated on collagen-coated plates. The cells are allowed to attach and form a monolayer.
-
Treatment: After a stabilization period, the hepatocytes are treated with various concentrations of the test compound (e.g., this compound or Rifampicin), a vehicle control (e.g., DMSO), and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and Rifampicin for CYP3A4). The treatment is typically carried out for 48 to 72 hours, with the medium containing the test compounds being refreshed every 24 hours.[11]
-
Endpoint Analysis:
-
mRNA Analysis: Total RNA is extracted from the hepatocytes, and the expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The fold induction is calculated relative to the vehicle control.[11]
-
Enzyme Activity Assay: The treated hepatocytes are incubated with specific probe substrates for the CYP enzymes of interest. The formation of the corresponding metabolites is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increase in enzyme activity is determined by comparing the rate of metabolite formation in treated cells to that in vehicle-treated cells.[11]
-
Antipyrine Clearance Test (In Vivo)
The antipyrine clearance test is an in vivo method to assess the overall activity of the hepatic mixed-function oxidase system.
Methodology:
-
Baseline Measurement: A baseline blood or saliva sample is collected from the subject.
-
Antipyrine Administration: A single oral dose of antipyrine (e.g., 600 mg) is administered to the subject after an overnight fast.[12]
-
Sample Collection: Serial blood or saliva samples are collected at specific time points (e.g., 4 and 24 hours) after antipyrine administration.[12]
-
Analysis: The concentration of antipyrine in the samples is determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The antipyrine clearance is calculated from the concentration-time data. An increase in antipyrine clearance after treatment with an inducing agent indicates hepatic enzyme induction.
D-Glucaric Acid Excretion Measurement
The urinary excretion of D-glucaric acid is an indirect marker of the activity of the glucuronic acid pathway, which is induced by various xenobiotics.
Methodology:
-
Urine Collection: A 24-hour urine sample is collected from the subject.
-
Sample Preparation: An aliquot of the urine is heated at an acidic pH to convert D-glucaric acid to its 1,4-lactone.[13][14]
-
Enzymatic Assay: The prepared sample is then used in an assay that measures the inhibition of β-glucuronidase activity by the 1,4-glucarolactone. The degree of inhibition is proportional to the concentration of D-glucaric acid in the urine.[13]
-
Quantification: The D-glucaric acid concentration is determined by comparing the inhibition to a standard curve and is often normalized to urinary creatinine levels.
Conclusion
Rifampicin and this compound are both effective inducers of hepatic enzymes. Rifampicin's mechanism of action is well-established, proceeding through the activation of the PXR nuclear receptor and leading to a potent and broad induction of CYP enzymes, particularly CYP3A4. This makes it a valuable tool in research and a clinically important drug, but also one with a high potential for drug-drug interactions.
This compound has also been demonstrated to be a hepatic enzyme inducer in humans, affecting both phase I and phase II metabolic pathways. However, its specific molecular targets and the full extent of its inducing profile are less well-characterized. While it appears to have a favorable safety profile in the limited studies available, more research is needed to fully understand its clinical pharmacology and potential for drug interactions.
For researchers and drug development professionals, the choice between using Rifampicin or considering a compound like this compound would depend on the specific research question or therapeutic goal. Rifampicin serves as a well-understood positive control for strong PXR-mediated induction, while this compound may represent a class of enzyme inducers with a different profile that warrants further investigation.
References
- 1. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive PBPK Model of Rifampicin for Quantitative Prediction of Complex Drug-Drug Interactions: CYP3A/2C9 Induction and OATP Inhibition Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human tolerance of this compound (Zixoryn, RGH-3332), its regime and dosage in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-inducing drug combinations and their effects on liver microsomal enzyme activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ageb.be [ageb.be]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Rifampin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Antipyrine clearance in comparison to conventional liver function tests in hepatitis C virus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new method for D-glucaric acid excretion measurement that is suitable for automated instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A semiautomated procedure for urinary D-glucaric acid using a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Flumecinol's Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flumecinol, a hepatic enzyme inducer, has demonstrated efficacy in treating pruritus associated with cholestatic conditions in human clinical trials.[1] However, a comprehensive cross-validation of its effects in different animal models is not publicly available in the current scientific literature. This guide provides a comparative framework for researchers aiming to investigate the preclinical efficacy of this compound. It details established animal models of cholestasis and pruritus, outlines the mechanisms of action of current alternative therapies, and presents a hypothesized mechanism for this compound based on its known pharmacological properties. This guide serves as a resource for designing future preclinical studies to elucidate the therapeutic potential of this compound.
Introduction to this compound
This compound (3-trifluoromethyl-α-ethylbenzhydrol) is recognized as a hepatic enzyme inducer, specifically of the cytochrome P-450 monooxygenase system. Studies have shown that this compound enhances the total content of liver cytochrome P-450 in rats. Its pharmacokinetic profile has been characterized in both dogs and humans. While preclinical studies in relevant animal models of cholestasis or pruritus are lacking, a clinical trial has shown that this compound can significantly ameliorate pruritus in patients with primary biliary cirrhosis.[1]
Comparative Analysis of this compound and Alternatives
A direct comparison of this compound with alternative treatments in animal models is not possible due to the absence of published preclinical data for this compound in these models. However, we can compare their known mechanisms of action and clinical findings.
| Feature | This compound | Cholestyramine | Rifampicin |
| Mechanism of Action | Hepatic enzyme inducer (Cytochrome P-450) | Bile acid sequestrant (binds bile acids in the intestine) | Pregnane X receptor (PXR) agonist, leading to induction of enzymes involved in bile acid metabolism and transport |
| Primary Indication | Pruritus in cholestasis (clinical data) | Pruritus in cholestasis | Pruritus in cholestasis |
| Administration | Oral | Oral | Oral |
| Animal Model Data | Not available | Efficacy in reducing serum bile acids in animal models of cholestasis | Efficacy in reducing pruritus and improving bile flow in animal models of cholestasis |
| Human Clinical Data | Effective in reducing pruritus in primary biliary cirrhosis[1] | Effective in reducing pruritus in some patients with cholestasis | Effective in reducing pruritus in cholestasis |
Hypothesized Mechanism of Action of this compound in Cholestatic Pruritus
Based on its known function as a hepatic enzyme inducer, this compound's therapeutic effect on cholestatic pruritus may be mediated through a mechanism similar to that of Rifampicin. By activating nuclear receptors such as the Pregnane X Receptor (PXR), this compound could induce the expression of enzymes and transporters involved in the detoxification and elimination of bile acids and other pruritogens that accumulate during cholestasis. This enhanced metabolic clearance would reduce the stimulation of sensory nerves in the skin, thereby alleviating the sensation of itch.
Hypothesized signaling pathway of this compound in alleviating cholestatic pruritus.
Experimental Protocols for Preclinical Evaluation
To validate the efficacy of this compound in animal models, the following established experimental protocols are recommended.
Cholestasis Induction in Rodents
A common and reproducible model for inducing cholestasis is through bile duct ligation (BDL).
Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
Procedure:
-
Anesthetize the animal using isoflurane or a combination of ketamine/xylazine.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with surgical silk and transect the duct between the ligatures.
-
In sham-operated control animals, the bile duct is manipulated but not ligated.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and hydration.
Assessment:
-
Biochemical analysis: Measure serum levels of total bilirubin, alkaline phosphatase (ALP), and alanine aminotransferase (ALT) at selected time points post-surgery.
-
Histopathology: Collect liver tissue for histological examination (H&E staining) to assess for bile duct proliferation, portal inflammation, and necrosis.
Pruritus Assessment in Mice
Pruritus (itch) can be induced by various chemical agents.
Animals: Male ICR or C57BL/6 mice (20-25g).
Procedure (Compound-induced pruritus):
-
Acclimatize mice to individual observation chambers.
-
Administer the pruritogenic agent. A common non-histaminergic agent is chloroquine, injected subcutaneously in the nape of the neck.
-
Immediately after injection, record the scratching behavior of the mice for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.
Assessment:
-
Behavioral scoring: Quantify the number of scratching bouts.
-
Treatment evaluation: Administer this compound or a vehicle control orally or intraperitoneally at a predetermined time before the induction of pruritus and compare the scratching response between groups.
Experimental Workflow for this compound Evaluation
The following workflow is proposed for a comprehensive preclinical evaluation of this compound.
Proposed experimental workflow for preclinical evaluation of this compound.
Conclusion
While this compound shows promise as a treatment for cholestatic pruritus based on human clinical data, its preclinical validation in animal models is a critical next step for further development. This guide provides the necessary framework, including established experimental protocols and a hypothesized mechanism of action, to facilitate such investigations. Future studies directly comparing this compound with existing therapies like cholestyramine and rifampicin in the described animal models will be invaluable in determining its relative efficacy and solidifying its therapeutic potential.
References
Flumecinol vs. Standard of Care: A Comparative Analysis of Clinical Trial Results for Pruritus in Primary Biliary Cholangitis
For researchers and drug development professionals navigating the therapeutic landscape for pruritus associated with Primary Biliary Cholangitis (PBC), a comprehensive understanding of the efficacy and safety of novel compounds compared to the established standard of care is paramount. This guide provides an objective comparison of Flumecinol with current standard-of-care treatments for cholestatic pruritus, supported by available clinical trial data and detailed experimental methodologies.
Efficacy and Safety: A Head-to-Head Look
Clinical trial data for this compound in the treatment of pruritus in PBC is primarily derived from a randomized, double-blind, placebo-controlled study. The current standard of care for this condition follows a tiered approach, beginning with bile acid sequestrants, followed by rifampicin, and then naltrexone for refractory cases. The following tables summarize the quantitative data from clinical trials for this compound and these standard-of-care agents. It is important to note that no direct head-to-head trials comparing this compound with the current standard-of-care drugs have been identified; therefore, this comparison is based on data from separate clinical trials.
Table 1: Efficacy of this compound vs. Placebo for Pruritus in PBC [1]
| Outcome Measure | This compound (300 mg/day) | Placebo | p-value |
| Subjective Improvement in Pruritus | 7 out of 10 patients | 1 out of 9 patients | 0.02 |
| Median Reduction in VAS Pruritus Score (mm) | 19.8 | - | - |
| Median Difference in Quality of Life Score (mm) | 3.5 | - | - |
Table 2: Efficacy of Standard of Care Treatments for Cholestatic Pruritus
| Treatment | Efficacy Outcome |
| Cholestyramine (First-Line) | A double-blind study showed cholestyramine was superior to placebo in reducing itching intensity (p<0.01).[2] A meta-analysis indicated that in some trials, cholestyramine significantly reduced pruritus by 45.5% compared to 36.8% with a comparator.[2] |
| Rifampicin (Second-Line) | A meta-analysis of five prospective randomized-controlled trials showed that 77% of patients treated with rifampin had a complete or partial resolution of pruritus, compared to 20% in the placebo or alternative treatment group.[3] |
| Naltrexone (Third-Line) | In a double-blind, placebo-controlled study, naltrexone resulted in a significant reduction in daytime itching (-54%) compared to placebo (8%) (p<0.001).[4] Nighttime itching was also significantly reduced (-44% vs. 7%; p=0.003).[4] |
Table 3: Safety and Tolerability Profile
| Treatment | Key Safety Findings |
| This compound | Did not significantly affect liver function tests, antipyrine clearance, or serum total bile acids. No significant side-effects were associated with its use in the clinical trial.[1] |
| Cholestyramine | Can interfere with the absorption of other medications.[5] |
| Rifampicin | Associated with a risk of drug-induced hepatitis in approximately 7.3% of patients treated for cholestatic liver disease.[6] |
| Naltrexone | Side effects consistent with an opiate withdrawal syndrome were noted in some patients, though often transient.[4] |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the results.
This compound Clinical Trial Protocol[1]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 19 patients with Primary Biliary Cirrhosis and pruritus.
-
Intervention: Patients were randomized to receive either this compound (300 mg daily) or a placebo for 3 weeks.
-
Efficacy Assessment: Pruritus was assessed daily by the patients using a 100 mm visual analogue scale (VAS), where 0 represented no itch and 100 represented severe, continuous, and intolerable itching. Quality of life was also measured using a similar VAS.
-
Safety Assessment: Liver function tests, antipyrine clearance, and serum total bile acids were monitored.
Standard of Care Clinical Trial Protocols (General Overview)
-
Cholestyramine: Pivotal trials were often double-blind and placebo-controlled, with itching intensity and serum bile acid levels as primary endpoints.[2]
-
Rifampicin: Many studies were randomized controlled trials, some with a crossover design. Efficacy was primarily assessed using subjective measures of itch severity, such as visual analogue scales.[6]
-
Naltrexone: The key trial was a double-blind, placebo-controlled study. Efficacy was assessed using visual analogue scales for daytime and nighttime itching, quality of sleep, and fatigue.[4]
Visualizing the Pathways
To illustrate the processes involved, the following diagrams depict the clinical trial workflow for this compound and its metabolic pathway.
References
- 1. This compound for the treatment of pruritus associated with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing pruritus in chronic liver disease: An in-depth narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral naltrexone treatment for cholestatic pruritus: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 6. Hepatitis and liver dysfunction with rifampicin therapy for pruritus in primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety of Flumecinol Treatment for Cholestatic Pruritus: A Comparative Guide to Alternatives
Foreword for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term safety of therapeutic options for cholestatic pruritus, a debilitating symptom of various liver diseases. The primary focus is to contextualize the available safety data for Flumecinol alongside established and emerging alternative treatments.
A critical finding of our comprehensive literature review is the significant lack of publicly available long-term safety data for this compound. While short-term studies suggest a favorable safety profile, the absence of chronic toxicity, carcinogenicity, and reproductive toxicology data prevents a thorough validation of its long-term safety. This guide, therefore, presents the limited information on this compound and offers a detailed examination of the long-term safety profiles of alternative therapeutic agents, supported by experimental data and detailed methodologies.
This compound: A Review of Available Safety Data
This compound (also known as Zixoryn) has been investigated for the treatment of pruritus in patients with primary biliary cirrhosis (PBC). However, the available clinical trial data is limited to short-term use.
Short-Term Clinical Trial in Primary Biliary Cirrhosis
A study involving patients with PBC evaluated the safety and efficacy of this compound over a three-week period. The results indicated that at the doses tested, this compound was well-tolerated and not associated with significant side effects. Specifically, the treatment did not significantly impact liver function tests, antipyrine clearance, or serum total bile acids.
It is crucial to emphasize that these findings are restricted to a short duration of treatment. The long-term safety of this compound remains unestablished in the public domain. Searches for preclinical chronic toxicity, carcinogenicity, and reproductive toxicology studies did not yield any substantive data.
Comparative Analysis of Long-Term Safety for Alternative Treatments
Given the data gap for this compound, a comprehensive understanding of the long-term safety of alternative treatments is paramount for informed decision-making in clinical research and drug development. The following sections detail the safety profiles of established and novel therapies for cholestatic pruritus.
Table 1: Comparative Summary of Long-Term Safety of Treatments for Cholestatic Pruritus
| Drug Class | Drug Examples | Common Long-Term Adverse Events | Serious Long-Term Adverse Events | Incidence of Key Adverse Events |
| Bile Acid Sequestrants | Cholestyramine | Constipation, abdominal discomfort, bloating, flatulence, nausea | Malabsorption of fat-soluble vitamins (A, D, E, K) and other drugs | Constipation is common; vitamin deficiencies are a known risk with long-term, high-dose use. |
| Pregnane X Receptor (PXR) Agonists | Rifampicin | Gastrointestinal upset, orange discoloration of body fluids | Hepatotoxicity (drug-induced hepatitis) , hemolytic anemia, renal impairment | Drug-induced hepatitis reported in approximately 4.8% of patients in a cohort study.[1][2][3] |
| Opioid Antagonists | Naltrexone | Opioid withdrawal-like symptoms (transient), nausea, headache, dizziness | Hepatotoxicity (at high doses) | Opioid withdrawal-like symptoms are common initially but tend to resolve. Hepatotoxicity is a risk, particularly at doses higher than recommended for pruritus. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Sertraline | Nausea, diarrhea, insomnia, headache, dry mouth | Low incidence of serious adverse events in the context of pruritus treatment | Generally well-tolerated with a favorable side-effect profile in studies for cholestatic pruritus. |
| Ileal Bile Acid Transporter (IBAT) Inhibitors | Maralixibat, Odevixibat, Linerixibat | Diarrhea, abdominal pain, fat-soluble vitamin deficiencies | Liver test abnormalities | Diarrhea and abdominal pain are the most frequently reported adverse events.[4][5][6][7][8][9][10][11][12][13][14][15] |
| Peroxisome Proliferator-Activated Receptor (PPAR) Agonists | Seladelpar, Elafibranor, Bezafibrate | Generally well-tolerated | Potential for myopathy, rhabdomyolysis, and fluid retention (class effect) | Long-term studies for Seladelpar and Elafibranor have shown a good safety profile with no treatment-related serious adverse events reported in some trials.[16][17][18][19][20][21][22][23][24] Bezafibrate has been associated with a risk of cholestasis in preclinical models in the absence of PPARα.[25] |
Experimental Protocols for Key Safety Assessments
Detailed experimental protocols for the cited studies are often proprietary. However, based on published literature, the following outlines the general methodologies employed in clinical trials to assess the long-term safety of treatments for cholestatic pruritus.
Protocol: Long-Term, Open-Label Extension Study for Safety and Efficacy
-
Objective: To evaluate the long-term safety, tolerability, and efficacy of [Investigational Drug] in patients with cholestatic pruritus.
-
Study Design: Multicenter, open-label, single-arm extension study following a randomized controlled trial.
-
Participant Population: Patients who have completed a parent study with the investigational drug.
-
Intervention: [Investigational Drug] administered at a specified dose and frequency for a duration of 12 months or longer.
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs) at each study visit.
-
Regular clinical laboratory testing, including hematology, serum chemistry (with a focus on liver function tests: ALT, AST, ALP, GGT, bilirubin), and urinalysis.
-
Vital signs and physical examinations at specified intervals.
-
Electrocardiograms (ECGs) to monitor for cardiac effects.
-
Assessment of fat-soluble vitamin levels.
-
-
Efficacy Assessments:
-
Patient-reported outcomes for pruritus severity using validated scales (e.g., Visual Analog Scale [VAS], Numerical Rating Scale [NRS]).
-
Quality of life questionnaires.
-
-
Data Analysis: Descriptive statistics for baseline characteristics, AEs, and laboratory parameters. Incidence rates of AEs are calculated. Changes from baseline in efficacy endpoints are analyzed.
Caption: Workflow of a Long-Term Open-Label Extension Study.
Signaling Pathways in Cholestatic Pruritus and Mechanisms of Action
The pathophysiology of cholestatic pruritus is complex and not fully elucidated. Several signaling pathways are implicated, offering targets for therapeutic intervention.
Caption: Key Signaling Pathways in Cholestatic Pruritus and Drug Targets.
Mechanism of Action: IBAT Inhibitors
Ileal bile acid transporter (IBAT) inhibitors block the reabsorption of bile acids in the terminal ileum.[26][27][28] This interruption of the enterohepatic circulation leads to a reduction in the systemic bile acid load, which is thought to alleviate pruritus.[26][27][28]
Caption: Mechanism of Action of Ileal Bile Acid Transporter (IBAT) Inhibitors.
Mechanism of Action: PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[29][30][31][32] PPARα agonists, in particular, are thought to alleviate cholestasis by modulating bile acid synthesis and transport.[29][30][31][32]
Caption: Mechanism of Action of PPARα Agonists in Cholestasis.
Conclusion
References
- 1. Low risk of hepatotoxicity from rifampicin when used for cholestatic pruritus: a cross-disease cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fg.bmj.com [fg.bmj.com]
- 5. Mirum Pharmaceuticals Showcases Maralixibat Transplant-Free Survival Data for Progressive Familial Intrahepatic Cholestasis and Long-Term Safety Analyses for Alagille Syndrome during WCPGHAN Annual Meeting [businesswire.com]
- 6. Impact of long‐term administration of maralixibat on children with cholestasis secondary to Alagille syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mirumpharma.com [mirumpharma.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Efficacy | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. bspghan.org.uk [bspghan.org.uk]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Open-label, clinical trial extension: Two-year safety and efficacy results of seladelpar in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gilead.com [gilead.com]
- 18. Long-Term Efficacy and Safety of Selective PPARδ Agonist Seladelpar in Primary Biliary Cholangitis: ASSURE Interim Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gut.bmj.com [gut.bmj.com]
- 20. Elafibranor Long-Term Efficacy and Safety and Impact on Fatigue in Primary Biliary Cholangitis: Interim Results From the Open-Label Extension of the ELATIVE Trial Up to 3 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.miami.edu]
- 22. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 23. Gilead’s Seladelpar Demonstrated a Sustained and Consistent Long-Term Efficacy and Safety Profile in Primary Biliary Cholangitis - BioSpace [biospace.com]
- 24. Iqirvo® (elafibranor) data shows efficacy and safety for up to 3 years in patients with PBC with improvements in fatigue and pruritus [ipsen.com]
- 25. academic.oup.com [academic.oup.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. PPARα: A potential therapeutic target of cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PPAR agonists for the treatment of cholestatic liver diseases: Over a decade of clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Peroxisome Proliferator-Activated Receptors Regulate Hepatic Immunity and Assist in the Treatment of Primary Biliary Cholangitis [frontiersin.org]
comparative study of Flumecinol's impact on different cytochrome P450 isoforms
A comprehensive review of existing scientific literature reveals a notable gap in the quantitative data required for a comparative study of Flumecinol's impact on different cytochrome P450 (CYP) isoforms in humans. While early research established this compound as an inducer of the cytochrome P-450 monooxygenase system in animal models, specific data detailing its inhibitory or inductive effects on individual human CYP isoforms—such as inhibition constants (Ki) or half-maximal effective concentrations (EC50)—are not publicly available.
Currently, the body of research on this compound primarily consists of foundational studies. One key study in rats identified this compound as an inducer of total liver cytochrome P-450 content, with a specific enhancement of testosterone 16 alpha-hydroxylation and, to a lesser degree, 2 alpha-hydroxylation. Another study focusing on human metabolism determined that the principal metabolic pathway for this compound involves hydroxylation and subsequent conjugation. However, this study did not identify the specific CYP isoforms responsible for the initial hydroxylation step.
The absence of in vitro studies characterizing the interaction of this compound with a panel of human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) prevents the creation of a detailed comparative guide as requested. Such a guide would necessitate quantitative data to populate comparative tables and inform the development of accurate experimental protocols and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the drug-drug interaction potential of this compound, this represents a significant area for future investigation. Standardized in vitro assays would be required to ascertain the inhibitory and inductive profile of this compound against major human CYP isoforms.
Future Research Directions:
To address the current knowledge gap, the following experimental approaches would be necessary:
-
CYP Inhibition Assays: Determining the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against a panel of key human CYP isoforms.
-
CYP Induction Assays: Evaluating the potential of this compound to induce the expression of major CYP genes in human hepatocytes to determine the half-maximal effective concentration (EC50) and the maximum induction effect (Emax).
-
Metabolite Identification Studies: Utilizing human liver microsomes or recombinant CYP enzymes to identify the specific isoforms responsible for the hydroxylation of this compound.
The data generated from these studies would be crucial for understanding the clinical pharmacology of this compound, predicting potential drug-drug interactions, and ensuring its safe and effective use in therapeutic contexts.
Experimental Protocols for General CYP Inhibition and Induction Assays
While specific protocols for this compound are not available, the following represents a generalized methodology for conducting in vitro CYP inhibition and induction studies, which would be applicable for future research on this compound.
General Protocol for CYP Inhibition (IC50 and Ki Determination)
This protocol outlines a typical workflow for assessing the direct inhibitory potential of a compound against various CYP isoforms using human liver microsomes.
General Protocol for CYP Induction (mRNA and Activity Assays)
This protocol describes a typical workflow for assessing the potential of a compound to induce the expression and activity of CYP enzymes using cultured human hepatocytes.
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Flumecinol Disposal
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Flumecinol, a compound used in experimental research. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.
Chemical and Physical Properties of this compound
A clear understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of this compound's known characteristics.
| Property | Data |
| Molecular Formula | C₁₆H₁₅F₃O[1][2] |
| Molecular Weight | 280.29 g/mol [1][2] |
| Appearance | Solid Crystalline, White (for similar compounds) |
| Solubility | Insoluble in water (for similar compounds like Flumequine)[3] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) |
Immediate Safety and First Aid
In case of accidental exposure to this compound, immediate action is crucial. The following are first aid measures as outlined in safety data sheets for similar compounds.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the skin with plenty of soap and water for 15 to 20 minutes, while removing contaminated clothing and shoes. If irritation develops or persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 to 20 minutes. Ensure adequate flushing by separating the eyelids with fingers. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | If inhaled, move the person to fresh air. If not breathing, give artificial respiration or provide oxygen by trained personnel.[4] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[5] |
This compound Disposal Workflow
The proper disposal of this compound, like any laboratory chemical, should follow a structured procedure to ensure safety and regulatory compliance. The following diagram outlines the recommended logical workflow.
Experimental Disposal Protocols
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Segregation of Waste Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it separate from solvents, aqueous waste, and solid waste until it is ready for final disposal.
Step 3: In-House Disposal Procedure (for small quantities when no take-back program is available)
-
Deactivation (if applicable and protocols are available): Currently, there are no standard published protocols for the chemical deactivation of this compound. Do not attempt to neutralize or chemically alter the waste without a validated procedure.
-
Inerting the Chemical: For small amounts of solid this compound, mix it with an inert and non-combustible material like cat litter, sand, or dirt.[6][7][8] This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.[6] Do not crush tablets or capsules.[8][9]
-
Containment: Place the mixture in a durable, leak-proof container that can be tightly sealed. A re-sealable plastic bag or an empty, clean container with a lid is suitable.[6][7][10]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Mixture" and include the date of disposal.
-
Final Disposal: This container should then be disposed of through your institution's licensed hazardous waste disposal service. For household-equivalent settings where this is not an option, it may be permissible to place the sealed container in the municipal trash; however, this should be confirmed with local regulations.[6][8]
Step 4: Disposal of Contaminated Materials Any materials, such as gloves, weighing papers, or pipette tips, that come into contact with this compound should be considered contaminated.
-
Place these items in a designated, sealed waste bag.
-
Dispose of the bag through your institution's chemical or hazardous waste stream.
Environmental Considerations
The disposal of pharmaceuticals into the environment is a growing concern.[11][12] Traces of various medications have been detected in surface waters and can have adverse effects on wildlife.[11] Never dispose of this compound or any other chemical down the drain or in the regular trash without following the inerting procedures described above. The best practice is always to use a designated drug take-back program or a licensed hazardous waste disposal service to prevent environmental contamination.[7][9][10]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Flumequine | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medline.com [medline.com]
- 5. fishersci.com [fishersci.com]
- 6. Medication Disposal | Columbia Orthopedic Surgery [columbiaortho.org]
- 7. oncolink.org [oncolink.org]
- 8. fda.gov [fda.gov]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environmental Pollution from Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Flumecinol
Researchers and laboratory personnel must exercise caution when handling Flumecinol. While one clinical study noted its safety at therapeutic doses, this does not preclude potential hazards associated with handling the pure substance in a laboratory setting.[1] Information from a manufacturer's material data safety sheet indicated an LD50 of >25 g/kg (oral-rat) and an LC50 of 95 g/m3/2 h (inhalation-mouse), suggesting some level of toxicity.
Personal Protective Equipment (PPE)
A conservative approach to PPE is recommended due to the lack of comprehensive safety data. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat or disposable gown- Chemical splash goggles- Face shield (if splash hazard exists) |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Disposable gown- Chemical splash goggles- Face shield- Appropriate respiratory protection (based on spill size and volatility) |
| Waste Disposal | - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Verify that the container is properly labeled with the chemical name, concentration, and any available hazard information.
-
Log the receipt of the chemical in the laboratory inventory.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
-
Ensure the storage area is clearly labeled.
3. Preparation and Use:
-
All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate labware and equipment, ensuring it is clean and compatible with the chemical.
-
Clearly label all solutions with the chemical name, concentration, date of preparation, and preparer's initials.
4. Transportation:
-
When moving this compound within the laboratory or facility, use a secondary container to prevent spills in case the primary container fails.
5. Disposal Plan:
-
All this compound waste, including empty containers, contaminated PPE, and unused material, should be considered chemical waste.
-
Dispose of waste in designated, properly labeled, and sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[2][3][4][5]
-
If this compound is not on the FDA's flush list, it should not be flushed.[5][6] For non-flush list medicines, the FDA recommends mixing them with an unappealing substance, placing them in a sealed container, and discarding them in the household trash if a take-back program is unavailable.[4][5] However, for a research chemical, disposal as hazardous waste is the more appropriate route.
Experimental Workflow for Handling this compound
References
- 1. This compound for the treatment of pruritus associated with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medication Disposal | Columbia Orthopedic Surgery [columbiaortho.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
